Product packaging for Paromomycin(Cat. No.:CAS No. 7542-37-2)

Paromomycin

Cat. No.: B1678474
CAS No.: 7542-37-2
M. Wt: 615.6 g/mol
InChI Key: UOZODPSAJZTQNH-LSWIJEOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Paromomycin is an aminoglycoside antibiotic isolated from Streptomyces rimosus for research applications . Its primary mechanism of action involves binding to the 16S ribosomal RNA of bacteria and certain parasites, inhibiting protein synthesis by causing misreading of the genetic code and a reduction in the overall protein elongation rate . This makes it a valuable tool for researching intestinal amebiasis and other parasitic infections like giardiasis and cryptosporidiosis, as it is poorly absorbed from the gastrointestinal tract, allowing for localized action . Furthermore, its investigational use extends to the management of hepatic coma , where it acts by reducing the population of ammonia-producing gut bacteria . Studies also explore its efficacy against cutaneous and visceral leishmaniasis . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should store this product in a tight container at room temperature, protected from moisture .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H45N5O14 B1678474 Paromomycin CAS No. 7542-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZODPSAJZTQNH-LSWIJEOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45N5O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1263-89-4 (sulfate), 35665-49-7 (sulfate (2:5)), 7205-49-4 (sulfate (1:1))
Record name Paromomycin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023424
Record name Paromomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Paromomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.97e+01 g/L
Record name Paromomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7542-37-2, 1263-89-4
Record name Paromomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7542-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paromomycin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paromomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paromomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Paromomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAROMOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61JJC8N5ZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Paromomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Paromomycin's Mechanism of Action Against Leishmania donovani: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin, an aminoglycoside antibiotic, is a crucial component in the therapeutic arsenal against visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani. Its efficacy stems from a multi-pronged attack on the parasite's fundamental biological processes. This technical guide synthesizes current research to provide a detailed understanding of this compound's mechanism of action, focusing on its impact on ribosomal function, mitochondrial integrity, and plasma membrane interactions, culminating in an apoptosis-like cell death. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to aid researchers in the field of anti-leishmanial drug discovery and development.

Introduction

Visceral leishmaniasis (VL), or kala-azar, is a severe and often fatal disease endemic in many parts of the world. The emergence of resistance to first-line therapies has necessitated the use of alternative drugs, with this compound being a key agent, particularly in combination therapies.[1][2] this compound's effectiveness is attributed to its ability to simultaneously disrupt several vital cellular functions in Leishmania donovani. Understanding these mechanisms at a molecular level is paramount for optimizing its clinical use, overcoming potential resistance, and designing next-generation leishmanicidal agents. This guide provides an in-depth exploration of the core mechanisms of this compound's action against L. donovani.

Primary Mechanisms of Action

This compound exerts its leishmanicidal effect through a combination of actions that cripple the parasite's ability to synthesize proteins, generate energy, and maintain cellular homeostasis.

Inhibition of Protein Synthesis

Consistent with its mechanism of action in bacteria, this compound targets the parasite's ribosomes to inhibit protein synthesis.[3][4] It is known to bind to the 30S ribosomal subunit, interfering with the initiation and elongation steps of translation.[5] This leads to a global reduction in protein production, affecting both cytoplasmic and mitochondrial protein synthesis.

Quantitative proteomics studies using techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) have revealed significant alterations in the proteome of this compound-treated L. donovani. These studies have identified the downregulation of key proteins involved in translation and other essential cellular processes.

Mitochondrial Dysfunction

The mitochondrion of Leishmania donovani is a primary target of this compound. Treatment with the drug leads to a significant decrease in the mitochondrial membrane potential (ΔΨm), a critical component for ATP synthesis and overall mitochondrial health. This disruption of the proton gradient across the inner mitochondrial membrane impairs the parasite's energy metabolism. The reduction in mitochondrial membrane potential is a key event that often precedes other markers of cell death. Furthermore, this compound has been shown to inhibit mitochondrial respiration.

Plasma Membrane Interaction and Drug Uptake

The initial interaction of this compound with Leishmania donovani occurs at the parasite's surface. The cationic nature of this compound facilitates its binding to the negatively charged glycocalyx of the leishmanial plasma membrane. This electrostatic interaction is the first step in the drug's uptake. Studies have also suggested that this compound can alter the fluidity of the parasite's membrane, which may further contribute to its cytotoxic effects. Resistance to this compound has been linked to reduced drug accumulation, which can be a result of decreased binding to the cell surface.

Induction of Apoptosis-Like Cell Death

The culmination of this compound's assault on Leishmania donovani is the induction of a programmed cell death pathway that exhibits features of apoptosis. This includes:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. Upon induction of apoptosis, PS is translocated to the outer leaflet, serving as an "eat me" signal for phagocytes. This compound treatment has been shown to induce PS externalization in L. donovani.

  • DNA Fragmentation: A hallmark of apoptosis is the cleavage of nuclear DNA into oligonucleosomal fragments. This can be detected by techniques such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

  • Reactive Oxygen Species (ROS) Production: Disruption of mitochondrial function is often associated with the generation of ROS. While the direct induction of ROS by this compound in L. donovani is an area of ongoing research, mitochondrial dysfunction is a known source of oxidative stress, which can trigger apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of this compound on Leishmania donovani.

Table 1: In Vitro Susceptibility of Leishmania donovani to this compound

Parasite StageIC50 (µM)Reference
Promastigotes50 ± 2.5
Amastigotes8 ± 3.2
Promastigotes29.8 ± 2.5
Amastigotes3.9 ± 0.3

Table 2: Effect of this compound on Mitochondrial Membrane Potential

TreatmentMethodObservationReference
150 µM this compound (72h)Rhodamine 123 fluorescenceSignificant decrease in fluorescence
150-200 µM this compound (24-72h)Rhodamine 123 fluorescenceLowered electric potential difference

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Protein Synthesis Inhibition Assay

This protocol measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid.

  • Cell Culture: Culture L. donovani promastigotes to the mid-log phase in appropriate medium.

  • Drug Treatment: Incubate the parasites with varying concentrations of this compound for a defined period (e.g., 24 hours). Include an untreated control.

  • Radiolabeling: Add [¹⁴C]-isoleucine (or another suitable radiolabeled amino acid) to the cultures and incubate for a short period (e.g., 10 minutes).

  • Cell Lysis and Precipitation: Lyse the cells and precipitate the proteins using trichloroacetic acid (TCA).

  • Scintillation Counting: Wash the precipitate, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as a percentage of the radioactivity incorporated in the untreated control.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye Rhodamine 123, which accumulates in mitochondria in a potential-dependent manner.

  • Cell Culture and Treatment: Culture and treat L. donovani promastigotes with this compound as described above.

  • Dye Loading: Incubate the treated and untreated parasites with Rhodamine 123 (e.g., 0.05 µM) for 30 minutes.

  • Washing: Wash the cells to remove the excess dye.

  • Flow Cytometry: Analyze the fluorescence of the cell population using a flow cytometer. A decrease in fluorescence intensity indicates a reduction in ΔΨm.

  • Data Analysis: Compare the mean fluorescence intensity of the treated samples to the untreated control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Culture and Treatment: Culture and treat L. donovani promastigotes with this compound.

  • Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Visualizations

The following diagrams illustrate the key mechanisms and experimental workflows described in this guide.

Paromomycin_Mechanism cluster_cell Leishmania donovani cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Glycocalyx Glycocalyx Uptake Drug Uptake Glycocalyx->Uptake Ribosome Ribosome (30S subunit) Uptake->Ribosome Mito_Membrane Mitochondrial Membrane Uptake->Mito_Membrane Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Apoptosis Apoptosis-like Cell Death Protein_Synthesis->Apoptosis DeltaPsiM Decrease in ΔΨm Mito_Membrane->DeltaPsiM Mito_Protein_Synthesis Mitochondrial Protein Synthesis Inhibition Mito_Membrane->Mito_Protein_Synthesis ROS ROS Production DeltaPsiM->ROS DeltaPsiM->Apoptosis ROS->Apoptosis DNA_Fragmentation DNA Fragmentation Apoptosis->DNA_Fragmentation This compound This compound This compound->Glycocalyx Binds to

Caption: this compound's multifaceted mechanism of action against L. donovani.

AnnexinV_Workflow cluster_results Interpret Results start Start: Culture L. donovani promastigotes treatment Treat with this compound (include untreated control) start->treatment harvest Harvest cells by centrifugation treatment->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide Incubate 15 min in the dark resuspend->stain analysis Analyze by Flow Cytometry stain->analysis viable Viable (Annexin V-, PI-) analysis->viable early_apoptotic Early Apoptotic (Annexin V+, PI-) analysis->early_apoptotic late_apoptotic Late Apoptotic/Necrotic (Annexin V+, PI+) analysis->late_apoptotic

Caption: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.

Conclusion

This compound's efficacy against Leishmania donovani lies in its ability to simultaneously disrupt multiple, essential cellular pathways. Its primary targets—the ribosome and the mitochondrion—are critical for the parasite's survival, and their impairment leads to a cascade of events culminating in an apoptosis-like cell death. The detailed mechanisms and protocols presented in this guide offer a valuable resource for the scientific community engaged in the fight against visceral leishmaniasis. A thorough understanding of how current drugs work is the foundation for developing more effective and resistance-proof therapies for the future.

References

Unraveling the Paromomycin Puzzle: A Technical Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into Paromomycin's Core: New Guide for Researchers and Drug Developers Illuminates Structure-Activity Relationships

[CITY, State] – [Date] – A comprehensive technical guide released today offers an in-depth exploration of the structure-activity relationships (SAR) of this compound, an aminoglycoside antibiotic with a broad spectrum of activity against bacteria and protozoa. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, providing a detailed analysis of how the chemical structure of this compound and its derivatives influences their biological activity. The guide meticulously summarizes quantitative data, details key experimental protocols, and provides novel visualizations of critical biological and experimental pathways.

This compound exerts its antimicrobial effect by binding to the A-site of the bacterial 16S ribosomal RNA (rRNA), a critical component of the 30S ribosomal subunit. This binding event disrupts protein synthesis, leading to the production of non-functional proteins and ultimately, cell death.[1] Understanding the nuances of this interaction at a molecular level is paramount for the design of new, more potent, and less toxic aminoglycoside antibiotics.

This technical guide systematically dissects the this compound molecule, which is composed of four rings: a central 2-deoxystreptamine (2-DOS) ring (Ring II) glycosidically linked to a neosamine ring (Ring I), a ribose ring (Ring III), and a glucosamine ring (Ring IV). Modifications at various positions on these rings have been shown to significantly impact the drug's efficacy, spectrum of activity, and resistance profile.

Quantitative Analysis of this compound Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) values of key this compound derivatives against various bacterial strains. These data highlight the critical role of specific functional groups and their stereochemistry in determining antibacterial potency.

Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of this compound and 4'-O-Glycosyl Derivatives

CompoundE. coli (ATCC 25922)S. aureus (ATCC 25923)P. aeruginosa (ATCC 27853)Reference
This compound218[2]
4'-O-(α-D-glucopyranosyl)-paromomycin16864[2]
4'-O-(β-D-glucopyranosyl)-paromomycin3216>128[2]
4'-O-(α-D-galactopyranosyl)-paromomycin6432>128[2]
4'-O-(β-D-galactopyranosyl)-paromomycin>12864>128

Table 2: In Vitro Antibacterial Activity (MIC, μg/mL) of this compound and Derivatives Modified at the 6'-Position

CompoundE. coli (WT)S. aureus (WT)K. pneumoniae (WT)Reference
This compound40.52
6'-deoxyanalog814
6'-deoxy-6'-fluoroanalog1628
6'-C-methylanalog40.52
6'-C-vinylanalog814

Table 3: In Vitro Antibacterial Activity (MIC, μg/mL) of this compound and Neomycin-Paromomycin Hybrids against Resistant Strains

CompoundE. coli (WT)E. coli (AAC(3)-IV)K. pneumoniae (NDM-1)Reference
This compound46432
Neomycin212864
Kanamycin A4>256128
4'-deoxy-4'-propylthis compound (Propylamycin)2168

Key Structure-Activity Relationship Insights

The data consistently demonstrate several key SAR principles for the this compound scaffold:

  • Ring I Modifications: The 6'-hydroxyl group on Ring I is crucial for potent activity, forming a key hydrogen bond with the A1408 nucleotide of the 16S rRNA. Modifications at the 4'-position, such as the addition of bulky glycosyl groups, generally lead to a decrease in activity, likely due to steric hindrance in the ribosomal binding pocket. However, smaller alkyl substitutions at the 4'-position, as seen in propylamycin, can enhance activity and overcome some resistance mechanisms.

  • Ring II (2-DOS) Modifications: The amino groups at the 1 and 3 positions of the 2-deoxystreptamine ring are essential for binding to the phosphate backbone of the rRNA.

  • Ring III Modifications: Modifications to the ribose ring (Ring III) are generally detrimental to activity.

  • Ring IV Modifications: The 5''-hydroxyl group on the glucosamine ring (Ring IV) is a common site for enzymatic inactivation by aminoglycoside-modifying enzymes. Modifications at this position can restore activity against resistant strains. Epimerization at the 5''-position has also been explored as a strategy to evade resistance.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting SAR data and designing new experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is a standard measure of antibacterial potency.

Methodology:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using CAMHB.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cell-Free Translation Assay

This assay directly measures the inhibitory effect of a compound on ribosomal protein synthesis.

Methodology:

  • Preparation of Ribosomes and S150 Extract: Ribosomes (70S) and the S150 supernatant (containing translation factors) are isolated from the test bacteria (e.g., E. coli).

  • Reaction Mixture: A reaction mixture is prepared containing ribosomes, S150 extract, an mRNA template (e.g., poly(U)), radiolabeled amino acids (e.g., [¹⁴C]-phenylalanine), and the test compound at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for protein synthesis.

  • Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into polypeptides, typically by scintillation counting after precipitation of the proteins.

  • Determination of IC50: The IC50 value, the concentration of the compound that inhibits protein synthesis by 50%, is calculated.

Ribosome Binding Assay (Footprinting)

Footprinting assays are used to identify the precise binding site of a drug on the rRNA.

Methodology:

  • Preparation of Labeled RNA: A segment of the 16S rRNA containing the A-site is transcribed in vitro and end-labeled with a radioactive isotope (e.g., ³²P).

  • Binding Reaction: The labeled RNA is incubated with the test compound at various concentrations to allow for binding equilibrium to be reached.

  • Enzymatic or Chemical Cleavage: The RNA-drug complex is subjected to limited cleavage by an enzyme (e.g., RNase T1) or a chemical probe that cuts the RNA backbone at accessible positions.

  • Gel Electrophoresis: The cleavage products are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Analysis: The binding site of the drug is identified as a "footprint," a region of the RNA that is protected from cleavage due to the presence of the bound ligand.

Visualizing the Pathways

To further elucidate the complex relationships in this compound SAR studies, the following diagrams have been generated.

Paromomycin_Mechanism_of_Action This compound This compound Ribosome Bacterial 30S Ribosomal Subunit This compound->Ribosome Binds to A_Site A-Site of 16S rRNA This compound->A_Site Specifically targets Ribosome->A_Site Codon_Miscoding Codon Miscoding A_Site->Codon_Miscoding Induces Protein_Synthesis Protein Synthesis Truncated_Proteins Truncated/Non-functional Proteins Protein_Synthesis->Truncated_Proteins Leads to Codon_Miscoding->Protein_Synthesis Disrupts Cell_Death Bacterial Cell Death Truncated_Proteins->Cell_Death Results in

Caption: Mechanism of action of this compound leading to bacterial cell death.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis and Iteration Lead_Compound This compound Modification Chemical Modification (e.g., at 4', 6', 5'') Lead_Compound->Modification Derivatives Library of Derivatives Modification->Derivatives MIC_Assay MIC Assay (Antibacterial Activity) Derivatives->MIC_Assay Translation_Assay Cell-Free Translation Assay (Ribosomal Inhibition) Derivatives->Translation_Assay Toxicity_Assay Toxicity Assays (e.g., Hemolysis) Derivatives->Toxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis Translation_Assay->SAR_Analysis Toxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization New_Hypothesis New Design Hypothesis Lead_Optimization->New_Hypothesis New_Hypothesis->Modification Iterative Design

Caption: General workflow for this compound structure-activity relationship studies.

Paromomycin_Modifications cluster_labels Paromomycin_Structure RingI_Mod Ring I Modifications (e.g., 4'-OH, 6'-OH) RingI_Mod->Paromomycin_Structure RingII_Mod Ring II (2-DOS) (Essential Amines) RingII_Mod->Paromomycin_Structure RingIII_Mod Ring III (Ribose) (Modifications detrimental) RingIII_Mod->Paromomycin_Structure RingIV_Mod Ring IV Modifications (e.g., 5''-OH for resistance) RingIV_Mod->Paromomycin_Structure

Caption: Key sites of chemical modification on the this compound structure.

This technical guide provides a foundational resource for the ongoing efforts to develop novel aminoglycoside antibiotics that can overcome the challenge of antimicrobial resistance. By understanding the intricate structure-activity relationships of this compound, the scientific community is better equipped to design the next generation of life-saving therapeutics.

References

An In-depth Technical Guide to Paromomycin Sulfate Salt Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of paromomycin sulfate salt in aqueous solutions and cell culture media. It includes quantitative data, detailed experimental protocols for solubility determination, and insights into its mechanism of action and potential effects on eukaryotic cell signaling pathways.

Introduction to this compound Sulfate

This compound sulfate is an aminoglycoside antibiotic derived from Streptomyces rimosus.[1] It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as some protozoa.[2] Its mechanism of action involves binding to the 16S ribosomal RNA (rRNA) within the bacterial 30S ribosomal subunit.[3] This interaction disrupts the initiation and elongation steps of protein synthesis, leading to the production of defective polypeptide chains and ultimately, cell death. In cell culture, it is often used as a selective agent for cells genetically modified to express resistance genes, such as the neomycin phosphotransferase II (NPT II or APH3') gene.

Solubility of this compound Sulfate

The following table summarizes the available quantitative solubility data for this compound sulfate in aqueous solutions.

SolventReported SolubilityStorage Conditions of Stock SolutionStability
Water (H₂O)50 mg/mL2-8°CStable at 37°C for 5 days
PBS (pH 7.2)~10 mg/mLRecommended not to store for more than one dayNot specified

Note: The solubility in cell culture media is expected to be high, similar to water, allowing for working concentrations (e.g., 100 mg/L) to be easily achieved from an aqueous stock.

Experimental Protocol: Determining Equilibrium Solubility

To precisely determine the solubility of this compound sulfate in a specific cell culture medium, a standardized equilibrium solubility experiment can be performed. This protocol is adapted from general guidelines for determining the solubility of active pharmaceutical ingredients (APIs).

Objective: To determine the saturation concentration of this compound sulfate in a given cell culture medium at a controlled temperature (e.g., 37°C).

Materials:

  • This compound sulfate salt powder

  • Sterile cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Temperature-controlled incubator/shaker (set to 37 ± 1 °C)

  • Centrifuge capable of pelleting fine particles

  • Sterile syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC, microbiological assay)

  • Calibrated pH meter

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound sulfate powder to a known volume of the cell culture medium in a sterile conical tube. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Tightly cap the tube and place it in an incubator/shaker set to 37 ± 1 °C. Agitate the suspension for a sufficient period to reach equilibrium. Preliminary tests are recommended to determine the optimal time, which can range from 24 to 48 hours.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid overestimation of solubility.

    • Centrifuge the tube at a high speed (e.g., >10,000 x g) to pellet the excess solid.

    • Carefully collect the supernatant without disturbing the pellet.

    • For complete removal of fine particles, pass the supernatant through a 0.22 µm syringe filter.

  • Quantification: Accurately determine the concentration of dissolved this compound sulfate in the clear, filtered supernatant using a validated analytical method.

  • Data Analysis: The determined concentration represents the equilibrium solubility of this compound sulfate in the specific medium at 37°C. The experiment should be performed in at least triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the protocol for determining the equilibrium solubility of this compound sulfate.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis start Start add_excess Add excess this compound Sulfate to cell culture medium start->add_excess equilibrate Equilibrate at 37°C (e.g., 24-48h with agitation) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter_supernatant Filter supernatant (0.22 µm filter) centrifuge->filter_supernatant quantify Quantify dissolved this compound in filtrate (e.g., HPLC) filter_supernatant->quantify calculate Calculate Solubility (Average of replicates) quantify->calculate end End calculate->end

Caption: Workflow for determining equilibrium solubility.

Effects on Eukaryotic Cells and Signaling Pathways

While this compound's primary target is the bacterial ribosome, at high concentrations or with prolonged exposure, aminoglycosides can exert off-target effects on eukaryotic cells, particularly inducing apoptosis (programmed cell death). This is most studied in the context of ototoxicity (damage to inner ear hair cells).

The key signaling cascade implicated in aminoglycoside-induced apoptosis is the c-Jun N-terminal kinase (JNK) pathway, which is a part of the mitogen-activated protein kinase (MAPK) superfamily.

Key Events in Aminoglycoside-Induced Apoptosis:

  • Stress Induction: Aminoglycoside exposure generates reactive oxygen species (ROS) and disrupts intracellular calcium homeostasis.

  • JNK Pathway Activation: This cellular stress leads to the activation of the JNK signaling pathway.

  • c-Jun Phosphorylation: Activated JNK phosphorylates the transcription factor c-Jun.

  • Mitochondrial Response: This signaling cascade promotes the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytochrome c release initiates a caspase cascade, primarily involving the activation of caspase-9 and the executioner caspase-3, which dismantle the cell, leading to apoptosis.

The diagram below outlines this simplified signaling pathway.

G cluster_input Cellular Stress cluster_pathway Signaling Cascade cluster_output Apoptotic Execution This compound This compound (Aminoglycoside Exposure) ROS Reactive Oxygen Species (ROS) Production This compound->ROS Ca Increased Intracellular Ca2+ This compound->Ca JNK JNK Pathway Activation ROS->JNK Ca->JNK cJun c-Jun Phosphorylation JNK->cJun CytoC Cytochrome c Release (from Mitochondria) cJun->CytoC Caspase Caspase-9 / Caspase-3 Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Aminoglycoside-induced apoptotic signaling pathway.

Conclusion

This compound sulfate is a highly water-soluble compound, facilitating its use in a wide range of cell culture media. While its primary application is as a selection agent targeting prokaryotic protein synthesis, researchers should be aware of its potential to induce apoptosis in eukaryotic cells at high concentrations through the JNK signaling pathway. The provided protocols and diagrams serve as a technical resource for the effective and informed use of this compound sulfate in a research setting.

References

An In-depth Technical Guide to the Discovery and Isolation of Paromomycin from Streptomyces rimosus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin, an aminoglycoside antibiotic with a broad spectrum of activity against bacteria and protozoa, has been a clinically significant therapeutic agent for decades. This technical guide provides a comprehensive overview of the discovery of this compound and the detailed methodologies for its isolation from the soil bacterium Streptomyces rimosus. The document outlines optimized fermentation parameters for maximizing this compound production, presents a step-by-step protocol for its extraction and purification, and describes a putative biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and pharmaceutical development.

Discovery and Historical Context

This compound was first discovered in the 1950s as a secondary metabolite produced by a strain of Streptomyces, initially identified as Streptomyces krestomuceticus, which is now known as Streptomyces rimosus subsp. paromomycinus.[1] It belongs to the aminoglycoside class of antibiotics, which are known to inhibit protein synthesis in susceptible microorganisms.[2] this compound exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as certain protozoa, making it a valuable therapeutic agent for various infections.[1][2]

Fermentation for this compound Production

The production of this compound is achieved through fermentation of Streptomyces rimosus. The yield of the antibiotic is highly dependent on the composition of the culture medium and various physical parameters. Both submerged liquid fermentation (SLF) and solid-state fermentation (SSF) have been successfully employed for this compound production.

Quantitative Data on Fermentation Parameters

Extensive research has been conducted to optimize the fermentation conditions for enhanced this compound yield. The following tables summarize the key findings from various studies.

Table 1: Comparison of this compound Production in Submerged Liquid Fermentation (SLF) and Solid-State Fermentation (SSF)

Fermentation TypeStrainSubstrate/MediumOptimized ParametersMax. This compound YieldReference
SLFS. rimosus NRRL 2455Optimized Medium (soybean meal, NH₄Cl, CaCO₃, glycerol)pH 6.0, 8.5 days incubation, 5.5% v/v inoculum, 28°C, 200 rpm14-fold increase over basal medium[2]
SSFS. rimosus NRRL 2455Corn bran with aminoglycoside production mediapH 8.5, 9 days incubation, 5% v/w inoculum, 30°C2.21 mg/g initial dry solids

Table 2: Optimized Media Composition for Submerged Liquid Fermentation

ComponentConcentration (g/L)
Soybean Meal30
NH₄Cl4
CaCO₃5
Glycerol40 (ml/L)

Source: Ibrahim et al. (2019)

Table 3: Influence of Environmental Factors on this compound Production in Submerged Liquid Fermentation

ParameterOptimal Value
pH6.0
Incubation Time8.5 days
Inoculum Size5.5% (v/v)
Temperature28°C
Agitation Rate200 rpm

Source: Ibrahim et al. (2019)

Experimental Protocols for Fermentation
  • A loopful of Streptomyces rimosus from a stock culture is inoculated into a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

  • The flask is incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Prepare the optimized production medium (as detailed in Table 2) and sterilize by autoclaving.

  • Inoculate the sterile production medium with the seed culture to the desired inoculum size (e.g., 5.5% v/v).

  • Incubate the fermentation flasks at the optimized temperature (28°C) and agitation rate (200 rpm) for the specified duration (8-9 days).

  • Monitor the pH of the culture and adjust if necessary.

  • Select a suitable solid substrate (e.g., corn bran) and impregnate it with the aminoglycoside production medium.

  • Sterilize the substrate by autoclaving.

  • Inoculate the sterile substrate with the seed culture to the desired inoculum size (e.g., 5% v/w).

  • Incubate the fermentation flasks under static conditions at the optimized temperature (30°C) for the specified duration (9 days).

Isolation and Purification of this compound

The downstream processing of this compound from the fermentation broth involves a multi-step procedure to separate the antibiotic from the microbial cells, media components, and other metabolites.

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

experimental_workflow fermentation Fermentation of S. rimosus centrifugation Centrifugation/Filtration fermentation->centrifugation Harvesting supernatant This compound-rich Supernatant centrifugation->supernatant Separation of Biomass cation_exchange Cation-Exchange Chromatography supernatant->cation_exchange Loading elution Elution cation_exchange->elution Gradient Elution pure_this compound Purified this compound elution->pure_this compound Collection of Fractions analysis Analysis (e.g., HPLC, Bioassay) pure_this compound->analysis Characterization biosynthetic_pathway cluster_sugar Sugar Moieties Synthesis G6P D-Glucose-6-Phosphate DOI 2-Deoxy-scyllo-inosose G6P->DOI DOIS (2-deoxy-scyllo-inosose synthase) DOSA 2-Deoxy-scyllo-inosamine DOI->DOSA Aminotransferase DOS 2-Deoxystreptamine (2-DOS Core) DOSA->DOS Dehydrogenase & Aminotransferase Paromamine Paromamine DOS->Paromamine Glycosyltransferase Paromomycin_I This compound I Paromamine->Paromomycin_I Glycosyltransferase This compound This compound Paromomycin_I->this compound Aminotransferase UDP_GlcNAc UDP-N-acetylglucosamine Neosamine_C Neosamine C UDP_GlcNAc->Neosamine_C Neosamine_C->Paromamine D_Ribose D-Ribose D_Ribose->Paromomycin_I

References

Paromomycin's Bridge to the Ribosome: A Technical Guide to the 16S rRNA Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromomycin, an aminoglycoside antibiotic, exerts its therapeutic effect by disrupting protein synthesis in susceptible organisms. This inhibition is achieved through a specific and high-affinity interaction with the ribosomal RNA (rRNA), a critical component of the ribosome's translational machinery. This technical guide provides an in-depth exploration of the this compound binding site on the 16S ribosomal RNA of the 30S subunit, offering a comprehensive resource for researchers in microbiology, structural biology, and antibiotic development. The document details the molecular interactions, presents quantitative binding data, outlines key experimental methodologies, and visualizes the underlying mechanisms and workflows.

The this compound Binding Site: A Molecular Perspective

This compound targets the A-site of the 16S rRNA, a highly conserved region responsible for decoding the messenger RNA (mRNA) codon.[1][2][3] The binding pocket is located within the major groove of helix 44 (h44) of the 16S rRNA.[4][5] This interaction is not merely a simple association but a dynamic process that induces a significant conformational change in the rRNA structure.

The key nucleotides of the 16S rRNA that form the binding site for this compound include A1408, A1492, and A1493. Upon binding, this compound forces the universally conserved residues A1492 and A1493 to flip out from their stacked position within the helix. This "flipped-out" conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred, thus tricking the ribosome into accepting a near-cognate aminoacyl-tRNA. This leads to errors in translation and the synthesis of non-functional proteins, ultimately resulting in bacterial cell death.

The structure of the this compound-rRNA complex has been elucidated by high-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These studies have revealed the specific hydrogen bonds and electrostatic interactions that stabilize the complex. Ring I of this compound stacks against G1491 and forms a pseudo-base pair with A1408, an interaction crucial for the high-affinity binding.

Quantitative Analysis of this compound-rRNA Binding

The affinity of this compound for its ribosomal target is a critical determinant of its antibiotic activity. Various biophysical techniques have been employed to quantify this interaction, with the dissociation constant (Kd) being a key parameter.

LigandRNA TargetMethodDissociation Constant (Kd)Reference
This compoundLeishmania mexicana rRNASurface Plasmon Resonance (SPR)(1.7 ± 0.3) × 10⁻³ M
Neomycin BLeishmania mexicana rRNASurface Plasmon Resonance (SPR)(6.2 ± 0.7) × 10⁻⁴ M
This compoundProkaryotic 16S A-site modelElectrospray Ionization Mass Spectrometry (ESI-MS)Not explicitly stated, but shown to bind specifically
LividomycinProkaryotic 16S A-site modelElectrospray Ionization Mass Spectrometry (ESI-MS)Binds with similar affinity to this compound
RibostamycinProkaryotic 16S A-site modelElectrospray Ionization Mass Spectrometry (ESI-MS)~100-fold weaker affinity than this compound
Neomycin BE. coli H69 hairpinCalorimetry, Spectroscopy, NMR0.3 ± 0.1 µM
TobramycinE. coli H69 hairpinCalorimetry, Spectroscopy, NMR0.2 ± 0.2 µM
This compoundE. coli H69 hairpinCalorimetry, Spectroscopy, NMR5.4 ± 1.1 µM

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Studying this compound-rRNA Interaction

NMR spectroscopy is a powerful technique to study the structure and dynamics of biomolecular complexes in solution, providing atomic-level insights into the this compound-rRNA interaction.

Methodology:

  • Sample Preparation:

    • Synthesize or purchase the target RNA oligonucleotide corresponding to the A-site of the 16S rRNA.

    • For detailed structural studies, isotopically label the RNA with ¹³C and/or ¹⁵N.

    • Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) and subsequent dialysis or size-exclusion chromatography.

    • Prepare the this compound solution in the same buffer as the RNA. A typical buffer would be 10 mM sodium phosphate, pH 6.5, with 100 mM NaCl.

    • For ligand-observed NMR experiments, the ligand is in excess of the RNA, with a molar ratio of 1:20 to 1:100 being appropriate.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

    • 1D ¹H NMR: To monitor changes in the chemical shifts of the RNA and this compound protons upon complex formation.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons of the RNA and this compound, providing distance restraints for structure calculation.

    • 2D TOCSY (Total Correlation Spectroscopy): To assign proton resonances within the sugar and base moieties of the RNA and this compound.

    • Ligand-Observed NMR Techniques:

      • WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY): To rapidly screen for binding by observing the transfer of magnetization from bulk water to the bound ligand.

      • CPMG (Carr-Purcell-Meiboom-Gill): A relaxation-edited experiment that filters out signals from large molecules, allowing for the observation of signals from the bound small molecule.

  • Data Analysis and Structure Calculation:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances of the free and bound RNA and this compound.

    • Use the observed NOEs as distance restraints in molecular modeling software (e.g., XPLOR-NIH, CYANA) to calculate the three-dimensional structure of the complex.

X-ray Crystallography of the this compound-Ribosome Complex

X-ray crystallography provides a static, high-resolution snapshot of the this compound binding site, revealing the precise atomic coordinates of the interacting molecules.

Methodology:

  • Crystallization:

    • Purify 30S ribosomal subunits from a suitable bacterial source, such as Thermus thermophilus.

    • Prepare a crystallization solution containing the purified 30S subunits, a model mRNA, a tRNA anticodon stem-loop (ASL), and this compound.

    • A typical crystallization condition involves the use of a mother liquor containing a precipitant like 2-methyl-2,4-pentanediol (MPD), magnesium acetate, potassium acetate, ammonium acetate, and a buffer such as MES-KOH at pH 6.5.

    • Use the hanging drop or sitting drop vapor diffusion method to grow crystals.

  • Data Collection:

    • Harvest the crystals and cryo-protect them by soaking in a solution containing a cryoprotectant (e.g., glycerol or a higher concentration of MPD).

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source. For ambient temperature studies, serial femtosecond X-ray crystallography (SFX) can be employed.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain the electron density map.

    • Use molecular replacement with a known ribosome structure as a starting model to solve the phase problem.

    • Build the model of the this compound-rRNA complex into the electron density map.

    • Refine the structure using crystallographic refinement software to improve the fit of the model to the experimental data.

Chemical Footprinting to Probe this compound Binding

Chemical footprinting is a technique used to identify the binding site of a ligand on a nucleic acid by observing the protection or enhancement of chemical modification at specific nucleotide positions upon ligand binding. Dimethyl sulfate (DMS) is a commonly used chemical probe that methylates the N1 of adenine and N3 of cytosine in single-stranded or accessible regions of RNA.

Methodology:

  • RNA and Complex Formation:

    • Prepare the 16S rRNA or a relevant RNA fragment.

    • Incubate the RNA with and without this compound under conditions that allow for complex formation.

  • DMS Modification:

    • Treat both the free RNA and the this compound-RNA complex with a low concentration of DMS. The reaction is typically carried out for a short period to ensure, on average, less than one modification per RNA molecule.

    • Quench the reaction by adding a quenching agent like β-mercaptoethanol.

  • Primer Extension Analysis:

    • Isolate the modified RNA.

    • Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a sequence downstream of the region of interest.

    • Perform reverse transcription. The reverse transcriptase will stop at the nucleotide preceding the DMS-modified base.

  • Data Analysis:

    • Separate the reverse transcription products by denaturing polyacrylamide gel electrophoresis.

    • Visualize the bands using autoradiography or fluorescence imaging.

    • Compare the band patterns of the free RNA and the this compound-bound RNA. Regions where the intensity of bands is reduced in the presence of this compound represent protected nucleotides, indicating that they are part of the binding site.

Visualizing the Molecular Interactions and Experimental Workflows

Paromomycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (30S Subunit) 16S_rRNA 16S rRNA A-Site A1492_A1493_stacked A1492 & A1493 (Stacked Conformation) 16S_rRNA->A1492_A1493_stacked A1492_A1493_flipped A1492 & A1493 (Flipped-out Conformation) Codon_misreading Codon Misreading A1492_A1493_flipped->Codon_misreading Stabilizes binding of This compound This compound This compound->16S_rRNA Binds to This compound->A1492_A1493_flipped Induces Conformational Change mRNA_codon mRNA Codon Near_cognate_tRNA Near-cognate aminoacyl-tRNA Near_cognate_tRNA->Codon_misreading Protein_synthesis_inhibition Inhibition of Protein Synthesis Codon_misreading->Protein_synthesis_inhibition Leads to

Experimental_Workflow_NMR Start Start RNA_Prep RNA Oligonucleotide Preparation & Purification Start->RNA_Prep Complex_Formation Complex Formation (RNA + this compound) RNA_Prep->Complex_Formation NMR_Acquisition NMR Data Acquisition (1D, 2D NOESY, TOCSY) Complex_Formation->NMR_Acquisition Data_Processing Data Processing & Resonance Assignment NMR_Acquisition->Data_Processing Structure_Calculation 3D Structure Calculation Data_Processing->Structure_Calculation End End Structure_Calculation->End

Experimental_Workflow_Footprinting Start Start Complex_Formation Incubate 16S rRNA with/without this compound Start->Complex_Formation DMS_Modification DMS Chemical Modification Complex_Formation->DMS_Modification Primer_Extension Primer Extension (Reverse Transcription) DMS_Modification->Primer_Extension PAGE Denaturing PAGE Primer_Extension->PAGE Analysis Analysis of Protection Pattern PAGE->Analysis End End Analysis->End

Conclusion

The A-site of the 16S ribosomal RNA presents a well-defined and validated target for the aminoglycoside antibiotic this compound. The detailed understanding of this binding site, facilitated by a combination of biochemical, biophysical, and structural biology techniques, provides a solid foundation for the rational design of novel antibacterial agents. By leveraging the knowledge of the key molecular interactions and the conformational changes induced upon binding, it is possible to envision the development of next-generation aminoglycosides with improved efficacy, reduced toxicity, and the ability to overcome existing resistance mechanisms. This guide serves as a comprehensive resource to aid researchers in their efforts to further unravel the complexities of ribosome-antibiotic interactions and to advance the field of antimicrobial drug discovery.

References

In Vitro Antimicrobial Spectrum of Paromomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin is an aminoglycoside antibiotic with a broad-spectrum of activity against a variety of pathogens, including protozoa, bacteria, and cestodes.[1][2] This technical guide provides a comprehensive overview of the in vitro antimicrobial spectrum of this compound, with a focus on its activity against clinically relevant microorganisms. The document summarizes quantitative data on its efficacy, details the experimental protocols used for its evaluation, and provides visual representations of its mechanism of action and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile antimicrobial agent.

Introduction

This compound, produced by Streptomyces rimosus var. paromomycinus, is an aminocyclitol glycoside antibiotic structurally similar to neomycin.[3][4] It is a water-soluble and stable compound.[3] Its antimicrobial activity extends to Gram-positive and Gram-negative bacteria, as well as several medically important protozoa and tapeworms. The primary mechanism of action of this compound involves the inhibition of protein synthesis in susceptible organisms. It binds to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit, which leads to misreading of the mRNA and the production of non-functional proteins, ultimately resulting in cell death. Due to its poor absorption from the gastrointestinal tract, this compound is particularly effective for the treatment of intestinal infections.

Antimicrobial Spectrum: Quantitative Data

The in vitro activity of this compound has been evaluated against a wide range of microorganisms. The following tables summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values for key pathogens.

Antibacterial Activity

This compound has demonstrated activity against various bacterial species, including multidrug-resistant strains.

Table 1: In Vitro Antibacterial Spectrum of this compound

Bacterial SpeciesStrain(s)MIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)Reference
Escherichia coliCarbapenem-Resistant4>256-
Klebsiella pneumoniaeCarbapenem-Resistant4>256-
Pseudomonas aeruginosaPS4--256
Staphylococcus aureusATCC 25923---
Carbapenem-Resistant Enterobacteriaceae (CRE)134 clinical isolates4>256-

MIC50: Minimum inhibitory concentration for 50% of isolates. MIC90: Minimum inhibitory concentration for 90% of isolates.

Antiprotozoal Activity

This compound is well-known for its efficacy against a variety of protozoan parasites.

Table 2: In Vitro Antiprotozoal Spectrum of this compound

Protozoan SpeciesStageIC50 (μg/mL)EC50 (mg/L)OtherReference
Cryptosporidium parvum--1184-
Cryptosporidium parvumIntracellular--Significant inhibition at 1000 µg/mL
Leishmania amazonensisAmastigotes--Highly active against clinical isolate
Leishmania majorAmastigotes--34.5% inhibition at 25 µg/mL
Entamoeba histolyticaTrophozoites106.5--
Giardia lamblia---Active, but less so than nitroimidazoles

IC50: 50% inhibitory concentration. EC50: 50% effective concentration.

Mechanism of Action

This compound exerts its antimicrobial effect by targeting the bacterial ribosome, a critical component of protein synthesis.

paromomycin_mechanism cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit Incorrect_Protein Truncated or Non-functional Protein 30S_subunit->Incorrect_Protein Causes misreading of mRNA 50S_subunit 50S Subunit A_site A-site (16S rRNA) This compound This compound This compound->A_site Binds to mRNA mRNA mRNA->30S_subunit Binds tRNA Aminoacyl-tRNA tRNA->A_site Incorrect binding facilitated Cell_Death Bacterial Cell Death Incorrect_Protein->Cell_Death Leads to

Caption: this compound's mechanism of action targeting the bacterial ribosome.

This compound binds to the A-site on the 16S rRNA of the 30S ribosomal subunit. This binding induces a conformational change that mimics the state of correct codon-anticodon pairing, thereby increasing the error rate of translation. The incorporation of incorrect amino acids leads to the synthesis of non-functional or toxic proteins, which ultimately results in bacterial cell death.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the in vitro antimicrobial spectrum of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

mic_workflow start Start prep_inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_plate Prepare 96-well plate with serial dilutions of this compound in broth prep_plate->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate at 35-37°C for 16-20 hours controls->incubate read_results Visually inspect for turbidity or measure OD600 incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for a standard broth microdilution MIC assay.

Protocol Details:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water) at a known concentration.

  • Preparation of Microtiter Plates: Serial two-fold dilutions of the this compound stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Determination of 50% Inhibitory Concentration (IC50) for Protozoa

For protozoan parasites, the IC50 value, which is the concentration of a drug that inhibits 50% of the parasite's growth or activity, is often determined. The following protocol is a general guideline for an in vitro assay against intracellular protozoa like Cryptosporidium parvum.

ic50_workflow start Start seed_cells Seed host cells (e.g., HCT-8) in a multi-well plate start->seed_cells infect_cells Infect host cells with C. parvum oocysts seed_cells->infect_cells add_drug Add serial dilutions of This compound to the wells infect_cells->add_drug incubate Incubate for a specified period (e.g., 48 hours) add_drug->incubate quantify Quantify parasite growth (e.g., qPCR, immunofluorescence) incubate->quantify calculate_ic50 Calculate IC50 value using a dose-response curve quantify->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 of this compound against C. parvum.

Protocol Details:

  • Host Cell Culture: A suitable host cell line, such as the human ileocecal adenocarcinoma cell line (HCT-8), is seeded in multi-well plates and grown to confluency.

  • Parasite Preparation: Cryptosporidium parvum oocysts are treated to induce excystation and release infectious sporozoites.

  • Infection and Treatment: The host cell monolayers are infected with the sporozoites. Following a brief incubation period to allow for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: The infected and treated cells are incubated for a defined period, typically 48 hours, to allow for parasite development.

  • Quantification of Parasite Growth: Parasite growth is assessed using methods such as quantitative polymerase chain reaction (qPCR) to measure parasite DNA or immunofluorescence microscopy to visualize and count parasitic stages.

  • IC50 Calculation: The percentage of parasite inhibition is calculated for each drug concentration relative to an untreated control. The IC50 value is then determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound exhibits a broad in vitro antimicrobial spectrum, with notable activity against a range of bacteria and protozoa. Its primary mechanism of action through the inhibition of protein synthesis provides a clear rationale for its efficacy. The standardized protocols for determining MIC and IC50 values are crucial for the continued evaluation of its antimicrobial properties and for guiding its clinical use. This technical guide serves as a foundational resource for researchers and drug development professionals, providing essential data and methodologies to support further investigation and application of this compound in the fight against infectious diseases.

References

A Technical Guide to the Synthesis and Characterization of Paromomycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Paromomycin, an aminoglycoside antibiotic, serves as a crucial scaffold in the development of novel therapeutic agents aimed at combating multidrug-resistant pathogens. Its broad-spectrum activity and well-established mechanism of action make it an attractive starting point for synthetic modifications. This guide provides an in-depth overview of the synthesis and characterization of various this compound derivatives, focusing on key experimental protocols, data presentation, and the logical relationships governing their design and activity.

Core Synthetic Strategies and Derivative Classes

The modification of this compound primarily targets specific hydroxyl and amino groups to enhance antibacterial potency, broaden the spectrum of activity, and overcome common resistance mechanisms. Key strategies involve modifications at the C(5''), C(4'), and C(6') positions of the this compound core, as well as the introduction of novel functionalities such as alkyl chains and bicyclic systems.

Modifications at the C(5'') Position

The furanosyl moiety (ring III) of this compound presents a viable site for modification. The primary hydroxyl group at the C(5'') position can be oxidized to yield aldehydes and carboxylic acids. These intermediates serve as versatile handles for the introduction of various functional groups, including alkoxy imines, amides, and amines.[1]

Di-alkylated this compound Derivatives

A promising strategy to enhance antibacterial activity involves the di-alkylation of this compound to create cationic amphiphiles. These derivatives, particularly those with C7 and C8 linear aliphatic chains, have demonstrated significantly improved antimicrobial activity against Gram-positive pathogens known to cause skin infections.[2] The di-alkylation approach not only boosts potency but has also been shown to reduce the hemolytic activity often associated with aminoglycoside-based amphiphiles.[2]

Bicyclic and Conformationally Restricted Analogues

Structure-based design has led to the development of this compound analogues where ring I is replaced by an apramycin-like dioxabicyclo[4.4.0]octane system.[3][4] This modification locks the hydroxymethyl side chain into specific conformations, influencing the binding affinity to the ribosomal target. Analogues with an equatorial hydroxyl or amino group in the newly formed ring have shown considerable activity, supporting crystallographically derived models of aminoglycoside-ribosome interactions.

Experimental Protocols

The synthesis of this compound derivatives involves multi-step procedures requiring careful control of protecting groups and reaction conditions. Below are detailed methodologies for key transformations.

Protocol 1: Oxidation of the C(5'')-OH Group

This protocol describes the oxidation of the primary hydroxyl group on the furanosyl ring of a protected this compound derivative.

Materials:

  • N-Boc-protected C(6')-deoxythis compound or benzylidene-protected this compound

  • Trichloroisocyanuric acid or [bis(acetoxy)iodo]benzene

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Sodium thiosulfate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected this compound derivative in DCM.

  • Add a catalytic amount of TEMPO to the solution.

  • Add the oxidant (trichloroisocyanuric acid or [bis(acetoxy)iodo]benzene) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate and sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aldehyde or carboxylic acid by silica gel column chromatography.

Protocol 2: Synthesis of Di-alkylated this compound Derivatives

This protocol outlines the reductive amination procedure to introduce alkyl chains onto the amino groups of this compound.

Materials:

  • This compound sulfate

  • Desired aliphatic aldehyde (e.g., heptanal, octanal)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid

  • Dowex 1x8 resin (OH⁻ form)

Procedure:

  • Convert this compound sulfate to the free base by treating an aqueous solution with Dowex 1x8 resin.

  • Dissolve the this compound free base in methanol.

  • Add the aliphatic aldehyde (2-3 equivalents per amino group) to the solution.

  • Adjust the pH to approximately 5 with acetic acid.

  • Add sodium cyanoborohydride portion-wise and stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding a few drops of water.

  • Concentrate the mixture under reduced pressure.

  • Purify the di-alkylated derivative by column chromatography.

Characterization of this compound Derivatives

The structural elucidation and purity assessment of synthesized this compound derivatives are performed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized derivatives. 2D NMR techniques such as COSY and HSQC can be used to assign specific proton and carbon signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact mass of the synthesized compounds and confirm their elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as carbonyls in oxidized derivatives or the disappearance of N-H stretches after alkylation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compounds and for purification.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound derivatives.

Table 1: Antibacterial Activity of Di-alkylated this compound Derivatives against Gram-Positive Pathogens

CompoundAlkyl Chain LengthS. aureus MIC (µg/mL)S. pyogenes MIC (µg/mL)Hemolytic Activity (HC₅₀, µM)
This compoundN/A>12864>500
Di-C7 DerivativeC784150
Di-C8 DerivativeC842120

Table 2: Antiribosomal Activity of Bicyclic this compound Analogues

CompoundConfiguration of 6'-SubstituentBacterial Ribosome IC₅₀ (µM)Eukaryotic Ribosome IC₅₀ (µM)Selectivity Index (Euk/Bac)
This compound-OH0.550100
Bicyclic Analogue 1Equatorial -OH0.6>200>333
Bicyclic Analogue 2Axial -OH5.2>200>38

Visualizing Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and the logic behind the design of novel this compound derivatives.

Synthesis_of_5_double_prime_derivatives This compound Protected This compound Aldehyde C(5'')-Aldehyde This compound->Aldehyde Oxidation (TEMPO) Acid C(5'')-Carboxylic Acid Aldehyde->Acid Further Oxidation Amine C(5'')-Amine Aldehyde->Amine Reductive Amination AlkoxyImine C(5'')-Alkoxy Imine Aldehyde->AlkoxyImine Reaction with Alkoxyamine Amide C(5'')-Amide Acid->Amide Amide Coupling

Caption: Synthesis of C(5'')-modified this compound derivatives.

Di_alkylation_workflow Start This compound Sulfate FreeBase This compound Free Base Start->FreeBase Ion Exchange Reaction Reductive Amination (Aldehyde, NaBH3CN) FreeBase->Reaction Purification Purification (Column Chromatography) Reaction->Purification FinalProduct Di-alkylated this compound Purification->FinalProduct Structure_Activity_Relationship cluster_0 Modification Strategy cluster_1 Observed Effects DiAlkylation Di-alkylation IncreasedPotency Increased Potency (Gram-positives) DiAlkylation->IncreasedPotency ReducedHemolysis Reduced Hemolysis DiAlkylation->ReducedHemolysis Bicyclization Bicyclization (Ring I) ImprovedSelectivity Improved Ribosomal Selectivity Bicyclization->ImprovedSelectivity

References

Navigating the Labyrinth: A Technical Guide to Paromomycin Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromomycin, an aminoglycoside antibiotic with a broad spectrum of activity against bacteria and certain protozoa, presents a complex pharmacokinetic profile characterized by poor oral absorption and significant variability across species. Understanding its absorption, distribution, metabolism, and excretion (ADME) in relevant animal models is paramount for the development of effective therapeutic strategies, particularly for indications requiring systemic exposure. This in-depth technical guide synthesizes the current state of knowledge on this compound pharmacokinetics in key animal models, providing a comprehensive resource for researchers and drug development professionals. We present quantitative data in a structured format, detail experimental methodologies, and visualize a typical experimental workflow to facilitate a deeper understanding of this critical aspect of this compound research.

I. Quantitative Pharmacokinetic Parameters of this compound in Animal Models

The systemic exposure and disposition of this compound have been investigated in several animal species. The following tables summarize the key pharmacokinetic parameters following intravenous (IV), intramuscular (IM), subcutaneous (SC), and oral (PO) administration.

Table 1: Pharmacokinetics of this compound in Rodents (Mice)

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Bioavailability (%)Reference
Intravenous (IV)50---2.6-[1][2]
Oral (PO)500----0.3[1][2]

Table 2: Pharmacokinetics of this compound in Canines (Dogs)

Aminosidine, which is another name for this compound, was used in this study.

Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (min)Elimination Rate Constant (β) (min⁻¹)Half-life (t½) (h)Reference
Intravenous (IV)15--0.007 ± 0.0003~1.65[3]
Intramuscular (IM)1532 ± 6.460--
Subcutaneous (SC)1536 ± 3.460--

Table 3: Pharmacokinetics of this compound in Bovines (Cows)

Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (t½) (h)Bioavailability (%)Reference
Intravenous (IV)10--2.55 ± 0.12-
Intramuscular (IM)107.44 ± 0.23~1.55.47 ± 0.5779.93 ± 2.53

Table 4: Pharmacokinetics of this compound in Swine (Pigs)

Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (min)Half-life (t½) (h)Reference
Intramuscular (IM)14~35.515-30~3.4

Note on Other Species:

  • Cats: While oral this compound is used, pharmacokinetic data are scarce. A case report of acute renal failure in cats treated with high oral doses suggests that systemic absorption can occur, particularly with compromised intestinal mucosa, but quantitative parameters have not been established.

  • Rabbits: There is a lack of published in-vivo pharmacokinetic studies for this compound in rabbits.

  • Non-human Primates: Information on the systemic pharmacokinetics of this compound in non-human primates is limited in the public domain.

II. Experimental Protocols for this compound Pharmacokinetic Studies

The following section outlines a typical experimental design for a pharmacokinetic study of this compound in an animal model, drawing from methodologies reported in the literature.

A. Animal Models and Husbandry
  • Species Selection: The choice of animal model (e.g., BALB/c mice, Beagle dogs, etc.) should be justified based on the research question and the intended human application.

  • Animal Characteristics: Specify the species, strain, sex, age, and weight of the animals used.

  • Housing and Acclimatization: House animals in a controlled environment with regulated temperature, humidity, and light-dark cycles. Allow for an acclimatization period before the start of the experiment.

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and international guidelines for animal welfare.

B. Drug Formulation and Administration
  • Drug Substance: Use a well-characterized batch of this compound sulfate.

  • Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% w/v carboxymethyl cellulose (CMC) in water. For parenteral administration (IV, IM, SC), dissolve this compound in a sterile isotonic solution (e.g., 0.9% saline).

  • Dose Selection: Doses should be selected based on previously reported effective doses or allometric scaling from other species.

  • Administration:

    • Oral (PO): Administer the formulation via oral gavage.

    • Intravenous (IV): Administer as a bolus injection or infusion into a suitable vein (e.g., tail vein in mice, cephalic vein in dogs).

    • Intramuscular (IM): Inject into a major muscle mass (e.g., quadriceps).

    • Subcutaneous (SC): Inject into a fold of skin, typically in the dorsal region.

C. Sample Collection
  • Blood Sampling:

    • Schedule: Collect blood samples at predetermined time points post-dose. A typical schedule for an IV study might be 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For oral and other extravascular routes, include earlier time points to capture the absorption phase.

    • Site: The site of blood collection will vary with the animal model (e.g., retro-orbital sinus or tail vein in mice, jugular or cephalic vein in dogs).

    • Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

    • Plasma Preparation: Centrifuge the blood samples to separate plasma, which should then be stored at -80°C until analysis.

  • Tissue Distribution (Optional):

    • For tissue distribution studies, euthanize animals at selected time points post-dose.

    • Perfuse the circulatory system with saline to remove residual blood from the tissues.

    • Collect tissues of interest (e.g., liver, kidney, spleen, lung), weigh them, and homogenize them for drug analysis.

D. Bioanalytical Method: UPLC-MS/MS

A highly sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is typically employed for the quantification of this compound in biological matrices.

  • Sample Preparation:

    • Thaw plasma or tissue homogenate samples on ice.

    • Perform protein precipitation by adding a precipitating agent such as trichloroacetic acid or acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with a small percentage of an ion-pairing agent like heptafluorobutyric acid) and an organic phase (e.g., acetonitrile).

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

E. Pharmacokinetic Analysis
  • Software: Use specialized pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

  • Analysis Method: Employ non-compartmental analysis (NCA) to determine key pharmacokinetic parameters such as:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, calculated using the linear trapezoidal rule.

    • t½: Elimination half-life.

    • CL: Total body clearance.

    • Vd: Volume of distribution.

  • Bioavailability (F%): For extravascular routes, calculate the absolute bioavailability by comparing the dose-normalized AUC with that of the IV route: F% = (AUC_extravascular / AUC_IV) * (Dose_IV / Dose_extravascular) * 100.

III. Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a this compound pharmacokinetic study in an animal model.

G cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis & Reporting Protocol Protocol Design & IACUC Approval Animal_Procurement Animal Procurement & Acclimatization Protocol->Animal_Procurement Formulation Drug Formulation Preparation Animal_Procurement->Formulation Dosing Drug Administration (IV, IM, PO, etc.) Formulation->Dosing Sampling Blood/Tissue Sample Collection (Scheduled Time Points) Dosing->Sampling Processing Sample Processing (Plasma/Homogenate Preparation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Sample_Prep Bioanalytical Sample Preparation (Protein Precipitation) Storage->Sample_Prep UPLC_MSMS UPLC-MS/MS Analysis Sample_Prep->UPLC_MSMS Quantification Concentration Quantification UPLC_MSMS->Quantification PK_Analysis Pharmacokinetic Analysis (NCA) Quantification->PK_Analysis Data_Interpretation Data Interpretation & Summary PK_Analysis->Data_Interpretation Report Final Study Report Generation Data_Interpretation->Report

Caption: Experimental workflow for a typical animal pharmacokinetic study of this compound.

IV. Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by poor oral bioavailability and significant interspecies differences. Intramuscular and subcutaneous administrations lead to good systemic exposure, while the oral route results in minimal absorption. The data presented in this guide, along with the detailed experimental protocol and workflow, provide a solid foundation for designing and interpreting future pharmacokinetic studies of this compound. Further research is warranted to fill the existing data gaps, particularly in felines, rabbits, and non-human primates, to better predict human pharmacokinetics and optimize the clinical use of this important antimicrobial agent.

References

Paromomycin's Mode of Action Against Cryptosporidium parvum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cryptosporidium parvum, an enteric protozoan parasite, poses a significant health threat, particularly to immunocompromised individuals and young children.[1][2] Treatment options are limited, with paromomycin, an aminoglycoside antibiotic, being one of the agents used, albeit with variable efficacy.[3][4] This document provides a comprehensive technical overview of the mode of action of this compound against C. parvum. The primary mechanism involves the inhibition of protein synthesis by binding to the parasite's ribosomal RNA.[5] A crucial aspect of its action is its ability to target the intracellular but extracytoplasmic parasite without needing to traverse the host cell cytoplasm. This compound acts from the apical side of the infected enterocyte, suggesting entry through the host-derived membranes enveloping the parasite. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate the drug's mechanism and associated research workflows.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound is a broad-spectrum aminoglycoside antibiotic. Its fundamental mechanism of action against Cryptosporidium parvum, consistent with its effect on other protozoa and bacteria, is the disruption of protein synthesis.

This compound targets the parasite's ribosomes, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. Specifically, it binds to the 16S ribosomal RNA (rRNA) within the small ribosomal subunit (30S). This binding event interferes with the translation process, causing misreading of the mRNA codon. This leads to the incorporation of incorrect amino acids and the synthesis of non-functional or defective polypeptide chains, which is ultimately lethal to the parasite. While this compound can inhibit both prokaryotic and eukaryotic ribosomes, eukaryotic organisms are generally 10 to 15 times less sensitive.

Site of Action: Targeting the Extracytoplasmic Parasite

A unique feature of C. parvum's biology dictates this compound's delivery and site of action. The parasite resides in an unusual niche, described as intracellular but extracytoplasmic. After invading an intestinal epithelial cell, the parasite becomes enveloped by the host cell's apical membrane, forming a parasitophorous vacuole (PV). The parasite remains separated from the host cell cytoplasm by this vacuole.

Key findings have demonstrated that this compound does not need to be absorbed by and traffic through the host cell cytoplasm to exert its effect. Instead, it acts directly from the intestinal lumen. Studies using polarized epithelial cell monolayers (like Caco-2 cells) have shown that applying this compound to the apical (luminal) side effectively inhibits parasite growth, whereas application to the basolateral side does not.

This evidence strongly suggests that this compound crosses the modified host-derived membranes that enclose the parasite and the parasitophorous vacuole to gain entry into C. parvum. This route of entry is critical, as this compound is poorly absorbed from the gastrointestinal tract, with over 99% of an oral dose being excreted in the feces. Its efficacy, therefore, relies on achieving a high concentration in the gut lumen where the parasite is located.

Caption: this compound entry and mechanism of action against C. parvum.

Quantitative Efficacy Data

The effectiveness of this compound has been quantified in numerous in vitro and in vivo studies. The data highlight its dose-dependent activity.

Table 1: In Vitro Efficacy of this compound against C. parvum
Host Cell LineThis compound ConcentrationEfficacy MetricResultReference
Human Enterocyte50 - 5000 µg/mL% Inhibition (at 24h)Dose-dependent inhibition
Human Enterocyte>1000 µg/mL% Inhibition (at 24h)>85% inhibition
HCT-8IC90Merozoite EgressSignificantly suppressed
HCT-80.1 - 10 mg/LIC501.55 µM (for a prodrug)
Table 2: In Vivo Efficacy of this compound against C. parvum
Animal ModelDosing RegimenPrimary OutcomeResultReference
Immunosuppressed Mice1 and 2 g/kg/day (oral)Oocyst Shedding & ColonizationSignificant reduction
Immunosuppressed Rats≥200 mg/kg/day (oral)Ileal Infection SeverityReduced severity
Neonatal Kids100 mg/kg/day for 11 daysOocyst Output & Clinical SignsReduced output, prevented signs
Neonatal Kids (prophylaxis)100 mg/kg/dayOocyst SheddingSignificant reduction

Key Experimental Methodologies

Standardized protocols are essential for evaluating the anti-cryptosporidial activity of compounds like this compound.

In Vitro Growth Inhibition Assay

This method assesses a drug's direct effect on parasite proliferation in a host cell culture.

  • Host Cell Culturing: Human ileocecal adenocarcinoma cells (HCT-8) are seeded in 96-well plates and grown to ~80-90% confluency.

  • Oocyst Preparation: C. parvum oocysts are surface-sterilized, typically with bleach, to prevent contamination. Excystation is induced to release infectious sporozoites, often by incubation in an acidic or bile salt-containing medium.

  • Infection: The confluent HCT-8 cell monolayers are infected with a predetermined number of sporozoites.

  • Drug Application: this compound (or other test compounds) is dissolved in a suitable solvent and added to the culture medium at various concentrations. Control wells receive only the vehicle.

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere to allow for parasite development.

  • Quantification of Inhibition:

    • Microscopy: Cells are fixed and stained with a fluorescent dye or a Cryptosporidium-specific antibody. The number of parasitophorous vacuoles (PVs) is then counted using fluorescence microscopy.

    • qPCR: Total DNA is extracted from the cells, and quantitative PCR is performed using primers specific for a C. parvum gene (e.g., 18S rRNA) to quantify parasite load.

    • Immunoassay: An enzyme-linked immunosorbent assay (ELISA) or similar immunoassay can be used with anti-Cryptosporidium antibodies to quantify parasite antigen.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed HCT-8 Cells in 96-well plate C Infect HCT-8 Monolayer A->C B Prepare C. parvum (Sterilize & Excyst) B->C D Add this compound (Test Concentrations) C->D E Incubate (48-72 hours) D->E F Fix & Stain Cells E->F G Quantify Parasite Growth (Microscopy, qPCR, etc.) F->G H Calculate IC50 / % Inhibition G->H

Caption: General experimental workflow for in vitro drug screening.
In Vivo Efficacy Study (Immunosuppressed Mouse Model)

Animal models are crucial for evaluating drug efficacy in a complex biological system.

  • Animal Model: Adult C57BL/6N or similar mouse strains are commonly used.

  • Immunosuppression: Mice are immunosuppressed to ensure a patent infection. This is often achieved by administering dexamethasone phosphate in their drinking water.

  • Infection: Immunosuppressed mice are infected by oral gavage with a specified number of viable C. parvum oocysts.

  • Drug Administration: Treatment begins a few days post-infection. This compound is administered orally (per os) daily for a defined period (e.g., 10 consecutive days). A placebo control group receives the vehicle only.

  • Monitoring and Sample Collection:

    • Oocyst Shedding: Fecal samples are collected regularly, and the number of oocysts per gram of feces is determined using microscopy with staining (e.g., Ziehl-Neelsen) or flow cytometry.

    • Clinical Signs: Animals are monitored for clinical signs of illness, such as weight loss or diarrhea.

  • Endpoint Analysis: At the end of the study, mice are euthanized. Intestinal tissues (ileum, cecum) are collected for:

    • Histopathology: Tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess parasite colonization, inflammation, and villus atrophy.

cluster_properties This compound Properties cluster_parasite_loc Parasite Location cluster_action Mechanism & Efficacy Poor_Absorption Poor Systemic Absorption High_Luminal_Conc High Concentration in Gut Lumen Poor_Absorption->High_Luminal_Conc Leads to Apical_Action Acts on Apical Side of Host Cell High_Luminal_Conc->Apical_Action Enables Extracytoplasmic Intracellular but Extracytoplasmic Niche Extracytoplasmic->Apical_Action Necessitates Inhibition Inhibition of Parasite Protein Synthesis Apical_Action->Inhibition Efficacy Therapeutic Efficacy Inhibition->Efficacy

Caption: Logical relationship of this compound's properties and action.

Conclusion and Future Directions

The mode of action of this compound against Cryptosporidium parvum is centered on the inhibition of protein synthesis. Its clinical utility is intrinsically linked to its pharmacokinetic profile—poor absorption leading to high intraluminal concentrations—which allows it to act on the uniquely positioned extracytoplasmic parasite. The drug's ability to access the parasite via the host-derived parasitophorous vacuole membrane is a key aspect of its mechanism that circumvents the need for host cell entry.

Despite its established mechanism, the clinical efficacy of this compound remains modest, particularly in immunocompromised patients. Future research should focus on:

  • Enhancing Luminal Delivery: Developing new formulations to improve drug stability and concentration at the site of infection.

  • Combination Therapies: Investigating synergistic effects of this compound with other anti-cryptosporidial agents that have different mechanisms of action.

  • Understanding Resistance: Although not widely reported for C. parvum, investigating potential mechanisms of resistance to aminoglycosides in this parasite could be crucial for long-term therapeutic strategies.

  • Targeted Drug Design: Leveraging the knowledge of this compound's entry route to design novel compounds that can exploit this pathway for more potent and specific targeting of the parasite.

References

Paromomycin's Impact on Mitochondrial Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin, an aminoglycoside antibiotic, is primarily known for its efficacy against bacterial and parasitic infections. However, its structural similarity to bacterial ribosomes makes mitochondrial ribosomes a potential off-target site, raising concerns about mitochondrial toxicity. This technical guide provides an in-depth investigation into the effects of this compound on mitochondrial protein synthesis. It details the molecular mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols for assessing mitochondrial function, and visualizes the implicated cellular signaling pathways. This document serves as a critical resource for researchers and drug development professionals investigating the mitochondrial effects of this compound and other aminoglycosides.

Introduction

Mitochondria, the powerhouses of eukaryotic cells, possess their own protein synthesis machinery, which is responsible for producing essential subunits of the electron transport chain. Due to the endosymbiotic origin of mitochondria, their ribosomes share structural similarities with bacterial ribosomes. This resemblance makes them susceptible to inhibition by certain classes of antibiotics, including aminoglycosides like this compound.[1]

Inhibition of mitochondrial protein synthesis can lead to a cascade of detrimental effects, including impaired oxidative phosphorylation, decreased ATP production, increased generation of reactive oxygen species (ROS), and ultimately, cellular dysfunction and apoptosis. Understanding the precise effects of drugs like this compound on mitochondrial function is therefore crucial for evaluating their safety profiles and for developing strategies to mitigate potential toxicity.

This guide will explore the multifaceted effects of this compound on mitochondrial protein synthesis, providing the necessary data and methodologies for a thorough investigation.

Mechanism of Action

This compound exerts its inhibitory effect on mitochondrial protein synthesis by binding to the small subunit of the mitochondrial ribosome (mitoribosome). Specifically, it targets the decoding center of the 12S ribosomal RNA (rRNA), a component of the small mitoribosomal subunit.[2] This binding interferes with the fidelity of translation in two primary ways:

  • Inhibition of Polypeptide Elongation: At higher concentrations, this compound can stall the ribosome, preventing the elongation of the polypeptide chain and leading to a premature termination of protein synthesis.[1]

  • Induction of Misreading: At lower concentrations, this compound can cause the misincorporation of amino acids by inducing a conformational change in the ribosome that reduces its decoding accuracy. This leads to the synthesis of non-functional or misfolded proteins.[1]

The sensitivity of mitochondrial ribosomes to this compound varies across species. For instance, protozoan and yeast mitochondria are generally more susceptible than their mammalian counterparts, which explains the therapeutic window for this compound in treating parasitic infections like leishmaniasis.[3]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data available on the effects of this compound on various parameters of mitochondrial and cellular function.

Table 1: Inhibition of Protein Synthesis and Cell Growth

Organism/SystemParameterConcentrationEffectReference
Saccharomyces cerevisiae (isolated mitochondria)Polyphenylalanine Synthesis>100 µg/mLInhibition
Saccharomyces cerevisiae (isolated mitochondria)Misreading of UUU codons~10 µg/mL2-3 fold stimulation
Saccharomyces cerevisiae (in vivo)Stop-codon read-through0.5 mg/mL5-fold increase
Saccharomyces cerevisiae (in vivo)Amino acid misincorporation0.5 mg/mL3-fold increase
Leishmania donovani (promastigotes)Cell Growth (IC50)150-200 µM50% inhibition
Human-bacterial hybrid ribosomesLuciferase Synthesis (IC50)~10 µM50% inhibition

Table 2: Effects on Mitochondrial Function

Organism/Cell TypeParameterConcentrationEffectReference
Leishmania donovani (promastigotes)Mitochondrial Respiration150-200 µMInhibition
Leishmania donovani (promastigotes)Mitochondrial Membrane Potential150-200 µMLowered

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial protein synthesis and overall mitochondrial health.

In Vitro Mitochondrial Protein Synthesis Assay (Radiolabeling)

This assay directly measures the synthesis of proteins within isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Labeling medium (e.g., DMEM without methionine and cysteine)

  • [³⁵S]-Methionine

  • Inhibitor of cytosolic protein synthesis (e.g., emetine or cycloheximide)

  • This compound (or other test compounds)

  • Lysis buffer (e.g., RIPA buffer)

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Protocol:

  • Isolate Mitochondria: Isolate mitochondria from cells or tissues of interest using differential centrifugation.

  • Pre-incubation: Resuspend the isolated mitochondria in labeling medium and pre-incubate with an inhibitor of cytosolic protein synthesis for 10-15 minutes at 37°C to block any contaminating cytosolic translation.

  • Treatment: Add different concentrations of this compound to the mitochondrial suspension and incubate for the desired duration.

  • Radiolabeling: Add [³⁵S]-Methionine to the samples and incubate for 1-2 hours at 37°C to allow for the incorporation of the radiolabel into newly synthesized mitochondrial proteins.

  • Lysis: Pellet the mitochondria by centrifugation and lyse them in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Autoradiography: Separate the radiolabeled mitochondrial proteins by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the newly synthesized proteins.

  • Analysis: Quantify the intensity of the bands corresponding to mitochondrial-encoded proteins to determine the effect of this compound on their synthesis.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess changes in the mitochondrial membrane potential.

Materials:

  • Cultured cells

  • JC-1 dye

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or other uncoupler (positive control)

  • This compound (or other test compounds)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and treat with various concentrations of this compound for the desired time. Include a positive control treated with an uncoupler like CCCP.

  • JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C in the dark.

  • Washing: Wash the cells with pre-warmed phosphate-buffered saline (PBS) or culture medium.

  • Imaging or Flow Cytometry:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

    • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. Quantify the ratio of red to green fluorescence to determine the change in ΔΨm.

  • Analysis: A decrease in the red/green fluorescence ratio indicates a depolarization of the mitochondrial membrane.

Quantification of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe MitoSOX Red to specifically detect superoxide in the mitochondria.

Materials:

  • Cultured cells

  • MitoSOX Red reagent

  • This compound (or other test compounds)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with different concentrations of this compound.

  • MitoSOX Staining: Load the cells with MitoSOX Red (typically 2.5-5 µM) for 10-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells with warm PBS or culture medium.

  • Analysis:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.

    • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which is proportional to the level of mitochondrial ROS.

Cellular ATP Level Measurement

This assay utilizes the luciferin-luciferase reaction to quantify cellular ATP levels.

Materials:

  • Cultured cells

  • ATP assay kit (containing luciferase, D-luciferin, and lysis buffer)

  • This compound (or other test compounds)

  • Luminometer

Protocol:

  • Cell Culture and Treatment: Plate cells in a white-walled, clear-bottom 96-well plate and treat with this compound.

  • Cell Lysis: Add the lysis reagent provided in the ATP assay kit to each well to release cellular ATP.

  • Luciferase Reaction: Add the luciferin-luciferase reagent to the wells. The luciferase will catalyze the oxidation of luciferin in the presence of ATP, producing light.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Analysis: The amount of light produced is directly proportional to the ATP concentration. A decrease in luminescence in this compound-treated cells indicates a reduction in cellular ATP levels.

Signaling Pathways and Experimental Workflows

The inhibition of mitochondrial protein synthesis by this compound triggers a cascade of cellular stress responses. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for their investigation.

G This compound-Induced Mitochondrial Stress Signaling This compound This compound MitoRibosome Mitochondrial Ribosome This compound->MitoRibosome Binds to 12S rRNA ProteinSynthInhibition Inhibition of Protein Synthesis MitoRibosome->ProteinSynthInhibition MisfoldedProteins Misfolded Proteins ProteinSynthInhibition->MisfoldedProteins ETC_Dysfunction ETC Dysfunction ProteinSynthInhibition->ETC_Dysfunction UPRmt UPRmt Activation MisfoldedProteins->UPRmt ROS Increased ROS ETC_Dysfunction->ROS MMP_Collapse ΔΨm Collapse ETC_Dysfunction->MMP_Collapse ATP_Depletion ATP Depletion ETC_Dysfunction->ATP_Depletion ROS->MMP_Collapse BaxBak Bax/Bak Activation MMP_Collapse->BaxBak AMPK AMPK Activation ATP_Depletion->AMPK Apoptosis Apoptosis CytoC Cytochrome c Release BaxBak->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: this compound-induced mitochondrial stress signaling pathway.

G Experimental Workflow for Investigating this compound's Mitochondrial Effects cluster_cell_culture Cell Culture & Treatment cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis & Interpretation CellCulture Culture Cells Treatment Treat with this compound CellCulture->Treatment MitoProtSynth Mitochondrial Protein Synthesis Assay Treatment->MitoProtSynth MMP_Assay ΔΨm Assay (JC-1) Treatment->MMP_Assay ROS_Assay ROS Assay (MitoSOX) Treatment->ROS_Assay ATP_Assay ATP Assay (Luciferase) Treatment->ATP_Assay Quantification Quantify Inhibition, ΔΨm, ROS, ATP MitoProtSynth->Quantification MMP_Assay->Quantification ROS_Assay->Quantification ATP_Assay->Quantification PathwayAnalysis Analyze Signaling Pathways (Western Blot, etc.) Quantification->PathwayAnalysis Conclusion Draw Conclusions PathwayAnalysis->Conclusion

Caption: A typical experimental workflow for investigating this compound.

Conclusion

This compound's inhibitory effect on mitochondrial protein synthesis is a critical aspect of its pharmacological profile that warrants careful consideration, particularly in the context of long-term or high-dose therapies. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate these off-target effects. A thorough understanding of how this compound and other aminoglycosides impact mitochondrial function is essential for ensuring their safe and effective use and for the development of new therapeutic agents with improved mitochondrial safety profiles. The activation of cellular stress responses, such as the UPRmt and AMPK signaling, highlights the complex interplay between mitochondrial dysfunction and cellular homeostasis, offering potential avenues for therapeutic intervention to mitigate drug-induced mitochondrial toxicity.

References

Methodological & Application

Paromomycin for Selection of Transfected Mammalian Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromomycin, an aminoglycoside antibiotic, is a valuable tool for the selection of mammalian cells that have been successfully transfected with a vector containing the corresponding resistance gene. This application note provides detailed protocols and technical information to effectively use this compound for the generation of stable cell lines.

This compound inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the ribosomal RNA and causing misreading of the mRNA.[1][2] Resistance to this compound is conferred by the aminoglycoside 3'-phosphotransferase gene (APH(3')-II or neo), which inactivates the antibiotic through phosphorylation.[3][4] This selection system is widely used in molecular biology to isolate and cultivate cells that have incorporated a gene of interest along with the resistance marker into their genome.

Mechanism of Action

This compound disrupts protein synthesis by binding to the A-site of the 16S ribosomal RNA (in prokaryotes) and the 18S ribosomal RNA (in eukaryotes), which is part of the small ribosomal subunit. This binding interferes with the fidelity of translation, leading to the incorporation of incorrect amino acids and the production of non-functional proteins, ultimately resulting in cell death.[1]

In cells expressing the aminoglycoside 3'-phosphotransferase II (APH(3')-II) enzyme, this compound is detoxified. The enzyme catalyzes the transfer of a phosphate group from ATP to the 3'-hydroxyl group of the this compound molecule. This modification prevents the antibiotic from binding to the ribosome, allowing protein synthesis to proceed normally and conferring resistance to the cell.

cluster_0 This compound Action in a Non-Resistant Cell cluster_1 Mechanism of Resistance This compound This compound Ribosome Ribosome (A-Site) This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis Leads to mRNA mRNA mRNA->Ribosome Cell_Death Cell Death Protein_Synthesis->Cell_Death Paromomycin_R This compound APH APH(3')-II Enzyme Paromomycin_R->APH ADP ADP APH->ADP Phosphorylated_this compound Inactive This compound-Phosphate APH->Phosphorylated_this compound Phosphorylates ATP ATP ATP->APH Ribosome_R Ribosome Phosphorylated_this compound->Ribosome_R Cannot Bind Normal_Protein_Synthesis Normal Protein Synthesis Ribosome_R->Normal_Protein_Synthesis Cell_Survival Cell Survival & Proliferation Normal_Protein_Synthesis->Cell_Survival

Figure 1. Mechanism of this compound action and resistance.

Quantitative Data Summary

The optimal concentration of this compound for selection varies significantly among different mammalian cell lines. Therefore, it is crucial to determine the minimum concentration that effectively kills non-transfected cells for each cell type by performing a kill curve experiment. The general working concentration for this compound in mammalian cells ranges from 100 to 1000 µg/mL.

As a close analog of G418 (Geneticin), the effective concentrations of G418 can serve as a starting point for optimizing this compound selection.

Cell LineRecommended Starting G418 Concentration (µg/mL)
HEK293400 - 600
CHO400 - 1000
HeLa200 - 500
A549800
Jurkat400 - 800
NIH3T3400 - 800

Note: HeLa cells have been reported to exhibit inherent resistance to this compound, which may necessitate higher concentrations or alternative selection agents.

This compound Stability and Storage
FormStorage TemperatureStability
Powder2-8°CStable for years
Stock Solution (in water or PBS)-20°CUp to 1 month
-80°CUp to 6 months
Working Solution (in culture medium)4°CUp to 1 week

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)

This protocol is essential to determine the lowest concentration of this compound that kills all non-transfected cells within a reasonable timeframe (typically 7-14 days).

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound sulfate stock solution (e.g., 100 mg/mL in sterile water or PBS)

  • 24-well or 96-well tissue culture plates

  • Trypsin-EDTA solution (for adherent cells)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed the cells in a 24-well plate at a density that allows them to be approximately 25-50% confluent the next day.

    • For suspension cells, seed at a density of 2.5 – 4.5 x 10^5 cells/mL.

  • Incubation: Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2).

  • Antibiotic Addition: The next day, replace the medium with fresh medium containing a range of this compound concentrations. It is recommended to test a broad range, for example, 0, 100, 200, 400, 600, 800, and 1000 µg/mL. Include a "no antibiotic" control.

  • Culture and Observation:

    • Incubate the cells and observe them daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).

    • Replace the selective medium every 2-3 days.

  • Determine Optimal Concentration: After 7-14 days, identify the lowest concentration of this compound that results in 100% cell death. This concentration will be used for the selection of stably transfected cells.

Protocol 2: Generation of Stable Cell Lines Using this compound Selection

This protocol describes the process of transfecting mammalian cells and selecting for stable integrants using this compound.

Materials:

  • Mammalian cell line of interest

  • Expression vector containing the gene of interest and the neo (APH(3')-II) resistance gene

  • Transfection reagent

  • Complete cell culture medium

  • This compound stock solution

  • Cloning cylinders or sterile pipette tips for colony isolation

  • Multi-well tissue culture plates (6-well, 24-well, 96-well)

Procedure:

  • Transfection:

    • Seed the cells in a 6-well plate so that they are 70-90% confluent on the day of transfection.

    • Transfect the cells with the expression vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Recovery: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in complete medium without this compound.

  • Selection:

    • After the recovery period, passage the cells into a larger culture vessel (e.g., 10 cm dish) at a low density (e.g., 1:10 or 1:20 dilution).

    • Replace the medium with fresh complete medium containing the predetermined optimal concentration of this compound.

  • Maintenance of Selective Pressure:

    • Replace the selective medium every 3-4 days to remove dead cells and maintain the antibiotic concentration.

    • Continue the selection for 2-3 weeks, or until discrete, antibiotic-resistant colonies are visible.

  • Isolation of Clones:

    • Identify well-isolated, healthy-looking colonies.

    • To isolate colonies, you can use cloning cylinders or a sterile pipette tip to scrape and transfer individual colonies to separate wells of a 24-well plate.

    • Add fresh selective medium to the new wells.

  • Expansion and Characterization:

    • Expand the isolated clones in selective medium.

    • Once a sufficient number of cells is obtained, freeze down aliquots for long-term storage.

    • Characterize the clonal cell lines for the expression of the gene of interest using techniques such as Western blotting, qPCR, or functional assays.

Transfection 1. Transfection (Vector with GOI and neo gene) Recovery 2. Recovery (24-48h) (No Antibiotic) Transfection->Recovery Selection 3. This compound Selection (Optimal Concentration) Recovery->Selection Colony_Formation 4. Colony Formation (2-3 weeks) Selection->Colony_Formation Isolation 5. Clonal Isolation Colony_Formation->Isolation Expansion 6. Expansion of Clones Isolation->Expansion Characterization 7. Characterization & Cryopreservation Expansion->Characterization

Figure 2. Workflow for generating a stable cell line.

References

Application Notes and Protocols for Paromomycin Treatment of Giardia in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of paromomycin in treating Giardia infections in common laboratory animal models. The protocols outlined below are based on established experimental findings and are intended to guide researchers in designing and executing their studies.

Introduction

Giardia lamblia (also known as G. intestinalis or G. duodenalis) is a prevalent intestinal protozoan parasite that causes giardiasis in humans and various animals. Laboratory animal models are crucial for studying the pathogenesis of giardiasis and for the development of new therapeutic agents. This compound, an aminoglycoside antibiotic, is a treatment option for giardiasis, particularly in specific clinical situations. Its poor absorption from the gastrointestinal tract allows it to reach high concentrations in the gut, the site of Giardia infection. This document details the application of this compound for treating giardiasis in laboratory settings.

Mechanism of Action

This compound is an aminocyclitol glycoside antibiotic that inhibits protein synthesis in prokaryotic cells. It binds to the 30S ribosomal subunit, causing misreading of mRNA and leading to the production of non-functional proteins, ultimately resulting in parasite death.

Data Summary: this compound Dosage and Efficacy in Laboratory Animals

The following tables summarize the quantitative data on this compound concentration and efficacy for treating Giardia infections in various laboratory animal models.

Table 1: this compound Treatment in Murine Models (Mice)
Dosage (mg/kg/day)Administration RouteTreatment Duration (days)EfficacyReference
500Oral (in 0.5% CMC)Not specified for GiardiaLow oral bioavailability (0.3%) noted in pharmacokinetic studies.[1]

Note: Specific efficacy data for this compound against Giardia in mice is limited in the provided search results. The referenced study focused on pharmacokinetics.

Table 2: this compound Treatment in Murine Models (Rats)
Dosage (mg/kg/day)Administration RouteTreatment Duration (days)EfficacyReference
25-35Oral (divided into 3 doses)891.4% reduction in cyst excretion.[2]
Table 3: this compound Treatment in Gerbil Models
Dosage (mg/kg/day)Administration RouteTreatment Duration (days)EfficacyReference
Not SpecifiedNot SpecifiedNot SpecifiedGerbils are a suitable model for experimental infection.[2][3][4]

Note: While gerbils are established models for giardiasis, specific this compound treatment protocols for this model were not detailed in the search results.

Table 4: this compound Treatment in Bovine Models (Calves)
Dosage (mg/kg/day)Administration RouteTreatment Duration (days)Efficacy (Cyst Reduction)Reference
25Oral5>93% reduction until day 9.
50Oral3-5>93% reduction until day 13; Significant reduction in cumulative cyst excretion.
75Oral5100% reduction until day 9; >98% reduction until day 13.

Experimental Protocols

Protocol 1: Induction of Giardiasis in Gerbils (Meriones unguiculatus)

This protocol describes the method for establishing a Giardia infection in Mongolian gerbils, a commonly used model for studying giardiasis.

Materials:

  • Giardia lamblia cysts (obtained from human or animal feces)

  • Sucrose-Percoll gradients

  • Centrifuge

  • Microscope

  • Hemocytometer

  • Gastric intubation needle (gavage needle)

  • Syringes

  • Mongolian gerbils (4-6 weeks old)

Procedure:

  • Cyst Isolation: Isolate Giardia cysts from fecal samples using sucrose-Percoll gradients to purify the cysts.

  • Cyst Quantification: Resuspend the purified cysts in water and quantify the concentration using a hemocytometer under a microscope.

  • Inoculum Preparation: Prepare an inoculum containing the desired number of cysts (e.g., 5 x 10³ or 10 x 10⁶ viable cysts) in a small volume of water.

  • Animal Inoculation: Administer the cyst inoculum to each gerbil via gastric intubation using a gavage needle.

  • Infection Monitoring: Monitor the infection by examining fecal samples for cyst shedding. Cyst excretion is often intermittent, typically occurring during the second and third weeks post-infection. Fecal flotation methods can be used for cyst detection and quantification.

Protocol 2: this compound Treatment of Giardiasis in Rats

This protocol outlines the procedure for treating Giardia-infected rats with this compound.

Materials:

  • Giardia-infected rats

  • This compound sulfate

  • Vehicle for oral administration (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Syringes

  • Animal balance

Procedure:

  • Animal Grouping: Divide the infected rats into a control group (receiving vehicle only) and a treatment group.

  • This compound Preparation: Prepare a stock solution of this compound sulfate in the chosen vehicle at a concentration suitable for the desired dosage (e.g., 25-35 mg/kg). For example, to administer 30 mg/kg to a 200g rat, the rat would need 6 mg of this compound. If the stock solution is 10 mg/mL, you would administer 0.6 mL.

  • Drug Administration: Administer the this compound solution orally to the treatment group once daily for the specified duration (e.g., 8 days). The dose should be divided into three administrations per day. Administer the vehicle alone to the control group.

  • Efficacy Evaluation: Monitor treatment efficacy by quantifying the number of Giardia cysts in the feces of both groups at regular intervals during and after the treatment period. A significant reduction in cyst count in the treated group compared to the control group indicates treatment efficacy.

Protocol 3: this compound Treatment of Giardiasis in Calves

This protocol details the treatment of experimentally induced giardiasis in calves with this compound.

Materials:

  • Giardia-infected calves

  • This compound sulfate

  • Oral drenching equipment

  • Animal balance

Procedure:

  • Infection Establishment: Experimentally infect calves with a known number of Giardia cysts (e.g., 10⁵ cysts).

  • Treatment Initiation: Begin treatment approximately 11 days post-infection.

  • Dosage and Administration: Administer this compound orally at dosages of 25, 50, or 75 mg/kg body weight per day for 5 consecutive days.

  • Efficacy Assessment: Evaluate efficacy by monitoring the reduction in cyst excretion in fecal samples. Collect and analyze fecal samples before, during, and after the treatment period.

Visualizations

Diagram 1: Experimental Workflow for Giardiasis Induction and Treatment

Giardiasis_Treatment_Workflow A Giardia Cyst Isolation & Purification C Oral Inoculation with Giardia Cysts A->C B Animal Model Acclimatization (e.g., Gerbils, Rats) B->C D Infection Confirmation (Fecal Cyst Shedding) C->D E Animal Grouping (Control & Treatment) D->E F This compound Administration (Oral) E->F G Vehicle Administration (Control Group) E->G H Monitoring of Cyst Excretion F->H G->H I Data Analysis & Efficacy Determination H->I Paromomycin_Mechanism This compound This compound Ribosome 30S Ribosomal Subunit mRNA This compound->Ribosome:f0 Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Initiates NonFunctional_Protein Non-Functional Proteins Protein_Synthesis->NonFunctional_Protein Leads to misreading & Parasite_Death Giardia Parasite Death NonFunctional_Protein->Parasite_Death Causes

References

Application Notes and Protocols: Paromomycin in Combination with Antileishmanial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Paromomycin (PM) in combination with other antileishmanial drugs. The information is compiled from various in vitro, in vivo, and clinical studies, offering insights into synergistic interactions, enhanced efficacy, and reduced treatment limitations. Detailed protocols for key experimental procedures are also provided to facilitate further research in this critical area of neglected tropical disease therapy.

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a significant global health challenge. Treatment options are limited by toxicity, high cost, long duration, and the emergence of drug resistance.[1][2] this compound, an aminoglycoside antibiotic, has demonstrated antileishmanial activity and has been approved for the treatment of visceral leishmaniasis (VL).[1][3] However, to mitigate the risk of resistance and improve therapeutic outcomes, combination therapy is a key strategy.[1] Combining this compound with other antileishmanial agents such as Miltefosine (MF), Sodium Stibogluconate (SSG), and Amphotericin B (AmB) has been shown to offer several advantages, including synergistic effects, shorter treatment durations, reduced toxicity, and a lower propensity for the development of resistance.

Rationale for Combination Therapy

The primary goals of combining this compound with other antileishmanial drugs are:

  • Enhanced Efficacy: Achieving synergistic or additive effects to improve cure rates.

  • Reduced Treatment Duration: Shortening the therapeutic course to improve patient compliance and reduce costs.

  • Decreased Toxicity: Lowering the doses of individual drugs to minimize adverse effects, such as the cardiotoxicity associated with SSG.

  • Prevention of Drug Resistance: Using drugs with different mechanisms of action to delay or prevent the emergence of resistant parasite strains.

The mechanism of action for this compound in Leishmania is not fully understood but is thought to involve the inhibition of protein synthesis through interaction with ribosomal RNA and disruption of mitochondrial function. This distinct mechanism makes it a suitable candidate for combination with other drugs that target different cellular pathways.

Data Presentation: Efficacy of this compound Combinations

The following tables summarize quantitative data from key preclinical and clinical studies on this compound combination therapies.

Table 1: In Vitro Synergistic Interactions of this compound Combinations
Leishmania SpeciesCombinationInteraction (at IC50/IC90)Sum Fractional Inhibitory Concentration (ΣFIC)Reference
L. (L.) amazonensisThis compound + MiltefosineSynergistic (IC50 & IC90)≤ 0.5
This compound + Amphotericin BSynergistic (IC90)≤ 0.5
L. (V.) braziliensisThis compound + Meglumine AntimoniateSynergistic (IC50 & IC90)≤ 0.5
This compound + Amphotericin BSynergistic (IC50)≤ 0.5
L. (L.) infantum chagasiThis compound + MiltefosineSynergistic (IC90)≤ 0.5
This compound + Amphotericin BSynergistic (IC90)≤ 0.5
This compound + AzithromycinSynergistic (IC50)≤ 0.5

Note: Synergism is defined as a mean ΣFIC of ≤ 0.5. Indifference is defined as a mean ΣFIC of >0.5–4.0. Antagonism is defined as a mean ΣFIC of >4.0.

Table 2: Clinical Efficacy of this compound Combinations for Visceral Leishmaniasis (VL)
Combination TherapyTreatment RegimenEfficacy (Definitive Cure Rate)Patient Population / LocationReference
This compound + Sodium Stibogluconate (SSG)PM (15 mg/kg/day) + SSG (20 mg/kg/day) for 17 days91.4%VL patients in East Africa
Sodium Stibogluconate (SSG) MonotherapySSG (20 mg/kg/day) for 30 days93.9%VL patients in East Africa
This compound + Miltefosine (MF)PM (20 mg/kg/day) + allometric MF dose for 14 days91.2% (mITT)Primary VL patients in East Africa
SSG + this compound (Standard of Care)SSG (20 mg/kg/day) + PM (15 mg/kg/day) for 17 days91.8% (mITT)Primary VL patients in East Africa

mITT: modified intention-to-treat analysis

Table 3: Clinical Efficacy of this compound Combinations for Post-Kala-Azar Dermal Leishmaniasis (PKDL)
Combination TherapyTreatment RegimenEfficacy (Definitive Cure Rate at 12 months)Patient Population / LocationReference
This compound + Miltefosine (MF)PM (20mg/kg/day, 14 days) + allometric MF dose (42 days)98.2%PKDL patients in Sudan
Liposomal Amphotericin B + Miltefosine (MF)LAmB (total dose 20mg/kg) + allometric MF dose (28 days)80.0%PKDL patients in Sudan

Experimental Protocols

In Vitro Drug Interaction Assay (Modified Fixed-Ratio Method)

This protocol is designed to evaluate the in vitro interaction between this compound and other antileishmanial drugs against intracellular Leishmania amastigotes.

Materials:

  • Peritoneal macrophages from mice (e.g., BALB/c)

  • Leishmania promastigotes (species of interest)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • This compound sulphate

  • Partner antileishmanial drug (e.g., Miltefosine, Amphotericin B)

  • Giemsa stain

  • 96-well microtiter plates

  • Microscope

Procedure:

  • Macrophage Harvesting and Seeding: Harvest peritoneal macrophages from mice and seed them in 96-well plates at an appropriate density. Allow cells to adhere for 24 hours.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a macrophage-to-parasite ratio of approximately 1:10. Incubate for 4-6 hours to allow phagocytosis.

  • Removal of Extracellular Promastigotes: Wash the wells with medium to remove non-phagocytosed promastigotes.

  • Drug Preparation: Prepare stock solutions of this compound and the partner drug. Create serial dilutions of each drug individually to determine their 50% inhibitory concentrations (IC50).

  • Combination Drug Preparation (Fixed-Ratio): Based on the individual IC50 values, prepare fixed-ratio combinations of the two drugs (e.g., 1:1, 1:2, 2:1 based on their IC50 ratios).

  • Drug Exposure: Add the individual drugs and the fixed-ratio combinations to the infected macrophage cultures. Include drug-free wells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Staining and Microscopic Examination: Fix the cells with methanol and stain with Giemsa. Determine the number of intracellular amastigotes per 100 macrophages by light microscopy.

  • Data Analysis:

    • Calculate the IC50 for each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Drug A = (IC50 of A in combination) / (IC50 of A alone)

      • FIC of Drug B = (IC50 of B in combination) / (IC50 of B alone)

    • Calculate the Sum Fractional Inhibitory Concentration (ΣFIC):

      • ΣFIC = FIC of Drug A + FIC of Drug B

    • Classify the interaction based on the ΣFIC value as described in Table 1.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Harvest Harvest & Seed Macrophages Infect Infect with Promastigotes Harvest->Infect Wash Wash Extracellular Parasites Infect->Wash AddDrugs Add Drugs to Infected Cells Wash->AddDrugs PrepDrugs Prepare Drug Dilutions (Single & Combo) PrepDrugs->AddDrugs Incubate Incubate (72h) AddDrugs->Incubate Stain Fix & Stain (Giemsa) Incubate->Stain Count Microscopy: Count Amastigotes Stain->Count CalcIC50 Calculate IC50 Count->CalcIC50 CalcFIC Calculate ΣFIC CalcIC50->CalcFIC Classify Classify Interaction CalcFIC->Classify

Caption: Workflow for In Vitro Drug Interaction Assay.

In Vivo Efficacy Study in a Murine Model of Visceral Leishmaniasis

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound combination therapy in BALB/c mice.

Materials:

  • BALB/c mice

  • Leishmania donovani amastigotes or promastigotes for infection

  • This compound and partner drug for injection

  • Sterile saline or other appropriate vehicle

  • Spleen and liver tissue homogenization equipment

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Infect BALB/c mice intravenously with L. donovani promastigotes or amastigotes.

  • Treatment Initiation: Begin treatment at a specified time post-infection (e.g., 4-6 weeks), once the infection is established.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline)

    • Group 2: this compound monotherapy

    • Group 3: Partner drug monotherapy

    • Group 4: this compound + partner drug combination therapy

  • Drug Administration: Administer the drugs according to the desired regimen (e.g., daily intraperitoneal or intramuscular injections for a specified number of days).

  • Euthanasia and Tissue Collection: At the end of the treatment period (and a follow-up period if assessing relapse), euthanize the mice and aseptically remove the liver and spleen.

  • Parasite Burden Determination:

    • Weigh the liver and spleen.

    • Prepare tissue impression smears on glass slides, fix with methanol, and stain with Giemsa.

    • Count the number of amastigotes per 1000 host cell nuclei to determine the parasite load.

    • Express the parasite burden in Leishman-Donovan Units (LDU): LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in mg).

  • Data Analysis:

    • Calculate the mean LDU for each treatment group.

    • Determine the percentage of parasite inhibition for each treatment group compared to the vehicle control group.

    • Statistically compare the efficacy of the combination therapy to the monotherapies.

G Infect Infect BALB/c Mice with L. donovani Establish Allow Infection to Establish Infect->Establish Group Randomize into Treatment Groups Establish->Group Treat Administer Treatment Regimens (Control, Mono, Combo) Group->Treat Euthanize Euthanize & Collect Spleen/Liver Treat->Euthanize Smear Prepare Tissue Impression Smears Euthanize->Smear Stain Giemsa Stain Smear->Stain Count Microscopy: Determine Parasite Load Stain->Count Analyze Calculate LDU & % Inhibition Count->Analyze

Caption: Experimental Workflow for Murine VL Efficacy Study.

Signaling Pathways and Immunomodulation

Combination therapy with this compound may not only exert a direct cytotoxic effect on the parasite but can also modulate the host immune response, which is crucial for long-term cure. For instance, a liposomal formulation of this compound combined with stearylamine (PC-SA-PM) has been shown to induce a Th1-biased immune response in a murine model of VL.

This immunomodulatory effect is characterized by:

  • Increased production of Interferon-gamma (IFN-γ) by CD4+ and CD8+ T cells.

  • Downregulation of disease-promoting cytokines such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β).

This shift from a disease-promoting Th2 response to a protective Th1 response enhances macrophage activation and intracellular parasite killing.

G cluster_immune Host Immune Response Modulation cluster_th1 Th1 Response (Protective) cluster_th2 Th2 Response (Disease-Promoting) PM_Combo This compound Combination (e.g., PC-SA-PM) IFNg IFN-γ Production (CD4+ & CD8+ T cells) PM_Combo->IFNg Upregulates IL10 IL-10 PM_Combo->IL10 Downregulates TGFb TGF-β PM_Combo->TGFb Downregulates Macro_Act Macrophage Activation IFNg->Macro_Act Parasite_Kill Intracellular Parasite Killing Macro_Act->Parasite_Kill

Caption: Immunomodulatory Effect of this compound Combination Therapy.

Conclusion and Future Directions

The use of this compound in combination with other antileishmanial drugs represents a significant advancement in the treatment of leishmaniasis. Clinical and preclinical data strongly support the use of combinations like PM-SSG and PM-MF for VL, offering shorter, safer, and equally effective alternatives to monotherapy. In vitro studies have identified further synergistic combinations that warrant in vivo investigation.

Future research should focus on:

  • Optimizing dosing and duration for existing and novel combinations.

  • Investigating the mechanisms of synergistic action at the molecular level.

  • Evaluating the efficacy of this compound combinations against different Leishmania species and in regions with varying drug susceptibility profiles.

  • Developing new formulations and delivery systems to improve drug targeting and reduce toxicity further.

These continued efforts are essential to expand the arsenal of effective treatments against this debilitating neglected tropical disease.

References

Application Notes and Protocols: Development of a Paromomycin-Resistant Leishmania Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro development and characterization of a paromomycin-resistant Leishmania cell line. Understanding the mechanisms of drug resistance is crucial for the development of new antileishmanial agents and for optimizing existing treatment strategies.

Introduction

This compound is an aminoglycoside antibiotic with proven efficacy against both cutaneous and visceral leishmaniasis.[1][2] However, the emergence of drug resistance poses a significant threat to its clinical utility. The development of this compound-resistant Leishmania cell lines in the laboratory is a critical step in studying the molecular mechanisms that confer resistance. These cell lines serve as invaluable tools for identifying resistance markers, understanding the fitness cost of resistance, and screening for new drugs that can overcome resistance.

The primary mechanism of this compound action in prokaryotes is the inhibition of protein synthesis through interaction with ribosomal RNA.[1][2] In Leishmania, the mechanisms of resistance are multifactorial and can include:

  • Decreased Drug Accumulation : Resistant parasites often exhibit reduced uptake of this compound.[1] This can be due to alterations in the cell membrane composition or fluidity.

  • Increased Drug Efflux : Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 and MRPA, can lead to increased efflux of the drug from the parasite.

  • Alterations in Ribosomal Binding Sites : While a key mechanism in bacteria, direct evidence for mutations in ribosomal binding sites in this compound-resistant Leishmania is still being investigated.

  • Increased Tolerance to Host Defense Mechanisms : Resistant parasites may show enhanced ability to survive within the host macrophage, for example, by being more tolerant to nitrosative stress.

  • Changes in Protein Expression : Proteomic studies have revealed upregulation of ribosomal proteins, glycolytic enzymes, and stress proteins in resistant strains.

Data Presentation

Table 1: In Vitro Susceptibility of Wild-Type and this compound-Resistant Leishmania donovani Strains
Cell LineStageIC₅₀ (µM) of this compoundFold ResistanceReference
Wild-Type (AG83)Promastigote~48-
This compound-Resistant (PRr)Promastigote1453
Wild-Type (DD8)PromastigoteNot specified-
This compound-Resistant (PRr800)Promastigote>800-
Antimony-Resistant ParentAmastigote45-
Amastigote-Selected PMM-RAmastigote199~4.4

Note: IC₅₀ values can vary between different strains and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant Leishmania Promastigotes

This protocol describes the stepwise selection of this compound-resistant Leishmania promastigotes by continuous exposure to increasing concentrations of the drug.

Materials:

  • Wild-type Leishmania promastigotes (e.g., L. donovani strain DD8 or AG83)

  • Complete culture medium (e.g., M-199 medium supplemented with 10% heat-inactivated fetal bovine serum)

  • This compound sulfate (dissolved in sterile water)

  • 96-well and 24-well culture plates

  • Flasks for bulk culture

  • Hemocytometer or automated cell counter

  • Incubator (22-25°C)

Procedure:

  • Initial Culture: Start a culture of wild-type Leishmania promastigotes in complete medium.

  • Starting Concentration: Determine the IC₅₀ of this compound for the wild-type strain. Begin the selection process with a this compound concentration equal to or slightly above the IC₅₀. For example, if the IC₅₀ is approximately 50 µM, a starting concentration of 50-100 µM can be used.

  • Stepwise Drug Pressure:

    • Inoculate promastigotes at a density of 1 x 10⁶ cells/mL in a flask containing the starting concentration of this compound.

    • Monitor the culture for growth. Initially, there may be a significant lag phase or cell death.

    • Once the parasites adapt and resume a regular growth rate (typically after 2-3 passages), increase the this compound concentration by a factor of 1.5 to 2.

    • Repeat this process of adaptation and concentration increase. The entire selection process can take several months. For example, reaching resistance to 800 µM this compound may take an extended period.

  • Cloning of Resistant Population: Once a population resistant to the desired concentration of this compound is established, it is advisable to clone the resistant parasites to ensure a homogenous population. This can be done by limiting dilution or plating on semi-solid agar.

  • Maintenance of Resistant Line: Maintain the this compound-resistant cell line in a medium containing the selective pressure (the final concentration of this compound used for selection) to prevent loss of the resistant phenotype.

Protocol 2: Determination of Drug Susceptibility (IC₅₀)

This protocol outlines the procedure for determining the 50% inhibitory concentration (IC₅₀) of this compound against Leishmania promastigotes.

Materials:

  • Log-phase Leishmania promastigotes (wild-type or resistant)

  • Complete culture medium

  • This compound sulfate stock solution

  • 96-well flat-bottom culture plates

  • Resazurin solution (e.g., AlamarBlue) or a hemocytometer

  • Plate reader (for resazurin assay) or microscope

Procedure:

  • Cell Seeding: Seed log-phase promastigotes at a density of 1 x 10⁶ cells/mL into the wells of a 96-well plate.

  • Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. Add the drug dilutions to the wells in triplicate. Include a drug-free control.

  • Incubation: Incubate the plate at 22-25°C for 72 hours.

  • Viability Assessment:

    • Resazurin Assay: Add resazurin solution to each well and incubate for another 4-24 hours. Measure the fluorescence or absorbance using a plate reader.

    • Manual Counting: Alternatively, count the number of motile promastigotes in each well using a hemocytometer under a microscope.

  • IC₅₀ Calculation: Calculate the percentage of inhibition for each drug concentration relative to the drug-free control. Plot the percentage of inhibition against the drug concentration and determine the IC₅₀ value using a dose-response curve fitting software (e.g., GraphPad Prism).

Protocol 3: Assessment of Resistance Stability

This protocol is used to determine if the this compound resistance phenotype is stable in the absence of drug pressure.

Procedure:

  • Drug-Free Culture: Culture the this compound-resistant Leishmania cell line in a drug-free medium.

  • Serial Passage: Passage the cells every 3-4 days for an extended period (e.g., 10-20 passages, which can be over several months).

  • IC₅₀ Determination: At regular intervals (e.g., every 5 passages), determine the IC₅₀ of this compound for the passaged cells using Protocol 2.

  • Analysis: Compare the IC₅₀ values over time. A stable resistance phenotype is indicated by no significant change in the IC₅₀ value after prolonged culture without the drug.

Visualizations

Experimental_Workflow cluster_selection In Vitro Selection cluster_characterization Characterization start Wild-Type Leishmania Promastigotes culture Culture with Stepwise Increase in this compound start->culture Initial Exposure to PMM resistant_pop This compound-Resistant Population culture->resistant_pop Adaptation & Selection cloning Cloning of Resistant Parasites resistant_pop->cloning resistant_line Homogenous Resistant Cell Line cloning->resistant_line ic50 IC50 Determination (Promastigotes & Amastigotes) resistant_line->ic50 stability Resistance Stability Assay resistant_line->stability molecular Molecular & Cellular Analysis (Drug uptake, Gene/Protein Expression) resistant_line->molecular

Caption: Experimental workflow for developing and characterizing a this compound-resistant Leishmania cell line.

Paromomycin_Resistance_Mechanisms cluster_parasite Leishmania Parasite PMM_ext Extracellular this compound PMM_int Intracellular this compound PMM_ext->PMM_int Drug Uptake Ribosome Ribosome PMM_int->Ribosome Binding Protein_Synth Protein Synthesis Inhibition Ribosome->Protein_Synth Cell_Death Parasite Death Protein_Synth->Cell_Death Membrane Cell Membrane Membrane->PMM_int Decreased Permeability ABC ABC Transporters (e.g., MDR1, MRPA) ABC->PMM_int Increased Efflux Stress_Response Stress Response Proteins Stress_Response->Cell_Death Increased Tolerance

Caption: Key molecular mechanisms contributing to this compound resistance in Leishmania.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Paromomycin against Entamoeba histolytica

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Entamoeba histolytica, a protozoan parasite, is the causative agent of amoebiasis, a significant cause of morbidity and mortality in developing nations. While metronidazole is a frontline treatment for invasive amoebiasis, the luminal-acting agent paromomycin is crucial for eradicating the cyst stage of the parasite in the gut, thereby preventing relapse and transmission. This document provides detailed application notes and standardized protocols for the in vitro efficacy testing of this compound against E. histolytica trophozoites.

Mechanism of Action

This compound is an aminoglycoside antibiotic that exerts its amoebicidal effect by inhibiting protein synthesis. It binds to the 16S ribosomal RNA within the 30S ribosomal subunit of the parasite. This binding interferes with the accuracy of translation, leading to the incorporation of incorrect amino acids into growing polypeptide chains. The resulting non-functional or toxic proteins disrupt essential cellular processes, ultimately leading to the death of the E. histolytica trophozoite.

In Vitro Efficacy of this compound

The in vitro susceptibility of E. histolytica to this compound is typically determined by measuring the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the parasite population.

Table 1: In Vitro Efficacy of this compound against Entamoeba histolytica Trophozoites

ParameterValueCell Line/StrainAssay MethodReference
IC50106.5 µg/mLE. histolytica trophozoitesMTT Assay[1]
IC5016.28 mME. histolytica trophozoitesNot Specified[2]

Note: The IC50 value in mM can be converted to µg/mL for comparison, though the original unit is retained here for accuracy to the source.

Experimental Protocols

The following protocols outline the materials and methods for the axenic cultivation of E. histolytica and the subsequent in vitro susceptibility testing of this compound.

Protocol 1: Axenic Cultivation of Entamoeba histolytica Trophozoites

This protocol is for the axenic (bacteria-free) culture of E. histolytica in TYI-S-33 medium.

Materials:

  • Entamoeba histolytica strain (e.g., HM-1:IMSS)

  • TYI-S-33 medium

  • Adult bovine serum, heat-inactivated

  • Penicillin-streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Sterile, screw-capped glass culture tubes (16 x 125 mm)

  • Incubator at 37°C

  • Hemocytometer

  • Trypan blue solution (0.4%)

  • Microscope

Procedure:

  • Medium Preparation: Prepare TYI-S-33 medium according to the established formulation. Prior to use, supplement the medium with 10-15% heat-inactivated adult bovine serum and penicillin-streptomycin solution to a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin.

  • Initiation of Culture: Thaw a cryopreserved vial of E. histolytica trophozoites rapidly in a 37°C water bath. Aseptically transfer the contents to a sterile culture tube containing 10 mL of pre-warmed, complete TYI-S-33 medium.

  • Incubation: Incubate the culture tubes horizontally at a slight incline at 37°C.

  • Subculturing:

    • Monitor the growth of the trophozoites daily by observing the monolayer at the bottom of the tube using an inverted microscope.

    • When the culture reaches confluency (typically every 48-72 hours), detach the trophozoites by chilling the tube on ice for 5-10 minutes.

    • Aseptically aspirate the medium and replace it with fresh, pre-warmed complete TYI-S-33 medium.

    • For passaging, gently resuspend the detached trophozoites and transfer an appropriate volume (e.g., 10% of the culture volume) to a new tube containing fresh medium.

  • Cell Counting and Viability:

    • To determine the cell density, detach the trophozoites as described above and resuspend them in a known volume of medium.

    • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Load the mixture onto a hemocytometer and count the viable (unstained) and non-viable (blue) cells under a microscope.

Protocol 2: In Vitro Susceptibility Testing of this compound using a Microdilution Assay

This protocol describes a microdilution method to determine the IC50 of this compound against E. histolytica trophozoites.

Materials:

  • Log-phase E. histolytica trophozoites

  • Complete TYI-S-33 medium

  • This compound sulfate (prepare a stock solution in sterile distilled water and filter-sterilize)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator at 37°C

  • Microplate reader

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

Procedure:

  • Preparation of Trophozoites: Harvest log-phase E. histolytica trophozoites from culture tubes. Count the viable trophozoites using a hemocytometer and adjust the cell density to 1 x 10^5 trophozoites/mL in fresh, complete TYI-S-33 medium.

  • Drug Dilution Series:

    • Prepare a serial two-fold dilution of this compound in complete TYI-S-33 medium in a separate 96-well plate or in tubes. The concentration range should bracket the expected IC50 value.

    • Include a drug-free medium control (negative control) and a positive control with a known amoebicidal drug (e.g., metronidazole).

  • Assay Setup:

    • Dispense 100 µL of the trophozoite suspension into each well of a 96-well microtiter plate.

    • Add 100 µL of the corresponding this compound dilution to each well, resulting in a final volume of 200 µL and the desired final drug concentrations.

    • Each drug concentration and control should be tested in triplicate.

  • Incubation: Incubate the microtiter plate in a humidified incubator at 37°C for 48 hours.

  • Viability Assessment (MTT Assay):

    • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the drug-free control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Visualizations

experimental_workflow cluster_culture E. histolytica Culture cluster_assay In Vitro Susceptibility Assay cluster_analysis Data Analysis start Start with E. histolytica axenic culture harvest Harvest log-phase trophozoites start->harvest count Count and adjust cell density harvest->count plate_setup Plate trophozoites and add drug dilutions count->plate_setup drug_prep Prepare serial dilutions of this compound drug_prep->plate_setup incubation Incubate for 48h at 37°C plate_setup->incubation viability Assess viability (e.g., MTT assay) incubation->viability read_plate Read absorbance viability->read_plate calc_inhibition Calculate % inhibition read_plate->calc_inhibition plot Plot dose-response curve calc_inhibition->plot ic50 Determine IC50 plot->ic50

Caption: Experimental workflow for in vitro efficacy testing of this compound against E. histolytica.

mechanism_of_action cluster_ribosome E. histolytica Ribosome ribosome 70S Ribosome large_subunit 50S Subunit ribosome->large_subunit small_subunit 30S Subunit ribosome->small_subunit protein_synthesis Protein Synthesis small_subunit->protein_synthesis Inhibits This compound This compound This compound->small_subunit Binds to 16S rRNA defective_proteins Production of Defective Proteins protein_synthesis->defective_proteins Leads to cell_death Cell Death defective_proteins->cell_death Results in

Caption: Mechanism of action of this compound on the E. histolytica ribosome.

References

Paromomycin Oral Treatment Protocol for Cryptosporidiosis in Calves: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cryptosporidiosis, caused by the protozoan parasite Cryptosporidium parvum, is a significant cause of neonatal diarrhea (scours) in calves, leading to substantial economic losses in the cattle industry due to treatment costs, reduced weight gain, and mortality. Paromomycin, an aminoglycoside antibiotic, has demonstrated efficacy in the treatment of this parasitic disease. This document provides detailed application notes and protocols for the oral administration of this compound to calves for the treatment of cryptosporidiosis, intended for use in research and drug development settings.

Data Presentation

The following tables summarize quantitative data from various studies on the efficacy of different this compound dosage regimens for the treatment of cryptosporidiosis in calves.

Table 1: Efficacy of Different Oral this compound Dosages in Experimentally Infected Calves

Dosage (mg/kg/day)Treatment Duration (days)Clinical Cure Rate at 24h Post-TreatmentReference
75544.4%[1]
100562.5%[1]
150588.9%[1]
Control (untreated)N/A0%[1]

Table 2: Comparison of this compound and Halofuginone in Field Studies

Treatment GroupDosageTreatment Duration (days)Clinical Cure Rate by Day 8Mean Daily Body Weight Gain ( kg/day )Reference
This compound Sulfate150 mg/kg594.6%Higher than Halofuginone group
Halofuginone100 µg/kg787.6%Lower than this compound group

Experimental Protocols

Animal Selection and Acclimatization
  • Inclusion Criteria: Neonatal Holstein calves, 1-2 days of age, with adequate passive immunity (serum total IgG > 10 g/L). Calves should be healthy with no signs of concurrent disease.

  • Exclusion Criteria: Calves with signs of other enteric pathogens (e.g., E. coli, rotavirus, coronavirus), calves with diarrhea for more than 24 hours prior to the study, or those previously treated with antibiotics, parasiticides, or probiotics.

  • Acclimatization: Calves should be housed in individual pens and allowed an acclimatization period of at least 24 hours before experimental infection.

Experimental Infection Protocol
  • Inoculum: A dose of 1 x 10^6 sporulated Cryptosporidium parvum oocysts should be administered orally to each calf.

  • Infection Confirmation: Treatment should be initiated when calves are 3-10 days old, have a fecal score of ≥ 1 (see Fecal Scoring Protocol), and a positive oocyst count in the feces.

This compound Administration Protocol
  • Dosage: The recommended and most effective dosage is 150 mg of this compound sulfate per kg of body weight, administered once daily for 5 consecutive days[2].

  • Administration Route: Oral.

  • Preparation and Administration:

    • Accurately determine the body weight of each calf to ensure correct dosage.

    • The calculated volume of the this compound oral solution should be mixed with milk or milk replacer.

    • The medicated milk/milk replacer should be freshly prepared every 6 hours if administered in milk, or every 24 hours if in water.

    • Administer the medicated feed as the morning feeding.

    • Contingency: In cases of insufficient milk uptake, the remaining dose should be administered directly into the calf's mouth using a syringe or an appropriate oral drenching device.

Monitoring and Data Collection

The following parameters should be monitored at fixed times throughout the study period (e.g., daily during treatment and for a follow-up period of 21 days):

  • Fecal Score: Assessed daily to evaluate the severity of diarrhea.

  • General Health Score: A daily observation of the calf's overall health, including demeanor, appetite, and hydration status.

  • Oocyst Shedding: Quantification of C. parvum oocysts per gram of feces.

  • Body Weight: Measured at the beginning and end of the study to determine the mean daily body weight gain.

Laboratory Protocols

A 4-point scale is commonly used to visually assess fecal consistency:

  • Score 0: Normal, firm feces.

  • Score 1: Pasty or semi-formed feces.

  • Score 2: Loose or runny feces that spread readily.

  • Score 3: Watery, liquid feces that splatter.

A fecal score of ≥ 2 is indicative of diarrhea.

This protocol is adapted from a method for recovering C. parvum oocysts from calf feces.

  • Weigh 1 gram of fresh fecal sample.

  • Suspend the sample in 50 ml of 50 mM Tris buffer with 0.5% (vol/vol) Tween 80.

  • Disperse the suspension for 15 minutes using a magnetic stirrer.

  • Filter the suspension through a stainless-steel mesh sieve (pore size ~45 µm) and wash with an additional 50 ml of the Tris-Tween 80 buffer.

  • Centrifuge the filtrate at 500 x g for 10 minutes.

  • Discard the supernatant and resuspend the pellet in a saturated sodium chloride (NaCl) solution.

  • Centrifuge at 500 x g for 10 minutes.

  • The oocysts will float to the surface. Carefully collect the surface layer.

  • Wash the collected sample with distilled water and centrifuge to pellet the oocysts.

  • Resuspend the pellet in a known volume of water.

  • Enumerate the oocysts using a hemocytometer or flow cytometry.

Visualizations

Treatment_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Monitoring A Calf Selection (1-2 days old, healthy) B Acclimatization (24 hours) A->B C Experimental Infection (1x10^6 C. parvum oocysts) B->C D Confirmation of Infection (Fecal Score >= 1, Oocysts Present) C->D E Oral this compound Administration (150 mg/kg/day for 5 days) D->E F Daily Monitoring - Fecal Score - General Health - Oocyst Shedding E->F G Final Assessment - Body Weight Gain - Clinical Cure F->G

Caption: Experimental workflow for evaluating this compound treatment in calves.

Mechanism_of_Action cluster_parasite Cryptosporidium parvum Cell Ribosome Parasite Ribosome (30S and 50S subunits) Protein Functional Protein Ribosome->Protein NonFunctional_Protein Non-functional/Truncated Protein Ribosome->NonFunctional_Protein Causes mRNA misreading & inhibits translocation mRNA mRNA mRNA->Ribosome Translation This compound This compound This compound->Ribosome Binds to 16S rRNA of 30S subunit

Caption: Mechanism of action of this compound on Cryptosporidium parvum.

References

Application Notes and Protocols: High-Dose Paromomycin in a Dexamethasone-Treated Rat Model for Cryptosporidiosis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of a high-dose paromomycin regimen evaluated in a dexamethasone-treated rat model of cryptosporidiosis. The protocols are intended for researchers, scientists, and drug development professionals working on anti-cryptosporidial therapies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies evaluating the efficacy of high-dose this compound in dexamethasone-immunosuppressed rats infected with Cryptosporidium parvum.

Table 1: Efficacy of a 14-Day High-Dose this compound Regimen

Treatment Group (n=6 per group)Mean Oocyst Excretion (oocysts/g feces x 10^6)Ileal Parasitism Score (0-4)Cecal Parasitism Score (0-4)
Untreated Control 15.6 ± 4.23.5 ± 0.53.2 ± 0.4
This compound (50 mg/kg/day) 4.1 ± 1.51.2 ± 0.82.8 ± 0.5
This compound (100 mg/kg/day) 1.2 ± 0.90.3 ± 0.51.5 ± 0.8
This compound (200 mg/kg/day) 0.1 ± 0.100.2 ± 0.4

*Statistically significant decrease compared to the untreated control group (P < 0.05).

Table 2: Post-Treatment Assessment of Infection

Treatment GroupPersistent Infection at 1 Week Post-TreatmentPersistent Infection at 3 Weeks Post-Treatment
All this compound-Treated Groups Yes (all rats)Yes (all rats)

Experimental Protocols

The following are detailed methodologies for the key experiments.

Animal Model and Immunosuppression
  • Animal Species: Adult female Sprague-Dawley rats.

  • Immunosuppression: Dexamethasone is administered subcutaneously at a dosage of 0.25 mg/kg of body weight per day.[1][2]

  • Duration of Immunosuppression: Dexamethasone treatment begins 5 days prior to infection and is continued throughout the experiment.

Cryptosporidium parvum Infection
  • Oocyst Source: Cryptosporidium parvum oocysts are obtained from the feces of experimentally infected neonatal calves.

  • Oocyst Preparation: Oocysts are purified from fecal material using a sucrose gradient centrifugation method.

  • Inoculation: Each rat is orally inoculated with 10^6 sporulated C. parvum oocysts in 0.5 mL of distilled water.

This compound Administration
  • Drug Formulation: this compound sulfate is dissolved in sterile distilled water.

  • Dosage Regimen: this compound is administered orally via gavage once daily for 14 consecutive days.[1][2][3]

  • Dosage Groups: As outlined in Table 1, dosages of 50, 100, and 200 mg/kg/day were evaluated.

Assessment of Efficacy
  • Oocyst Excretion: Fecal samples are collected from each rat every two days. Oocysts are enumerated using a hemocytometer following a modified Ziehl-Neelsen staining method.

  • Histological Analysis: At the end of the treatment period, rats are euthanized, and sections of the ileum and cecum are collected. Tissues are fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin.

  • Parasitism Scoring: The intensity of parasitic infection in the ileum and cecum is graded on a scale of 0 to 4, where 0 represents no parasites observed and 4 represents heavy, diffuse parasitism.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the study components.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Adult Female Sprague-Dawley Rats B Dexamethasone (0.25 mg/kg/day, SC) A->B Immunosuppression (Day -5 to end) D Inoculation (10^6 oocysts, oral) B->D C C. parvum Oocysts (from neonatal calves) C->D E This compound Treatment (Day 0-14, oral gavage) D->E F Control Group (Vehicle only) D->F G Fecal Oocyst Counting (Every 2 days) E->G H Histopathology (Ileum & Cecum) E->H I Post-Treatment Follow-up (Weeks 1 & 3) E->I F->G F->H

Experimental workflow for evaluating this compound efficacy.

G cluster_outcomes Outcome Measures model Dexamethasone-Treated Rat Model infection Cryptosporidium parvum Infection model->infection Establishes Immunocompromised Host treatment High-Dose This compound Regimen infection->treatment Targets outcome Efficacy Assessment treatment->outcome Evaluates oocyst Oocyst Excretion outcome->oocyst ileal Ileal Parasitism outcome->ileal cecal Cecal Parasitism outcome->cecal persistence Infection Persistence outcome->persistence

Logical relationship of the study components.

References

Paromomycin in Murine Models of Leishmaniasis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the in vivo evaluation of paromomycin in murine models of leishmaniasis. The information is compiled from various studies to assist in the design and execution of preclinical efficacy assessments of this important antileishmanial agent.

Application Notes

This compound is an aminoglycoside antibiotic with proven efficacy against both visceral and cutaneous leishmaniasis.[1][2] Its primary mechanism of action involves the inhibition of protein synthesis in Leishmania parasites by binding to the ribosomal RNA, leading to a decrease in parasite proliferation.[1] Murine models, particularly using BALB/c mice, are instrumental in preclinical studies to determine the efficacy of different this compound formulations and treatment regimens.

Summary of this compound Efficacy in Murine Models

The efficacy of this compound has been evaluated against various Leishmania species in BALB/c mice, with outcomes measured by reductions in lesion size and parasite burden in target organs. The following tables summarize quantitative data from several key studies.

Table 1: Efficacy of Systemic this compound Treatment in Murine Leishmaniasis

Leishmania SpeciesMouse StrainTreatment RegimenRouteKey Efficacy EndpointsReference
L. amazonensisBALB/c150 mg/kg/day for 14 daysIntraperitonealSignificant reduction in lesion size compared to untreated controls.[1]
L. amazonensisBALB/c600 mg/kg/day for 14 daysIntraperitonealSignificant reduction in lesion size; 2 animals fully resolved lesions.[1]
L. majorBALB/c50 mg/kg/dayNot SpecifiedSignificant reduction in lesion size and parasite burden.
L. donovaniBALB/cNot SpecifiedNot SpecifiedReduction in hepatomegaly and splenomegaly.

Table 2: Efficacy of Topical this compound Treatment in Murine Cutaneous Leishmaniasis

Leishmania SpeciesMouse StrainTreatment FormulationApplicationKey Efficacy EndpointsReference
L. major & L. mexicanaBALB/c15% this compound + 0.5% Gentamicin (WR 279,396)Twice daily for 10 days100% of lesions healed by day 20 post-therapy with no relapse.
L. panamensis & L. amazonensisBALB/c15% this compound + 0.5% Gentamicin (WR 279,396)Twice daily for 10 daysAll lesions healed with no relapse.
L. majorBALB/c10% this compound GelTwice daily for 10 daysSignificant reduction in lesion size and parasite load in lesions.
L. amazonensisBALB/c10% this compound GelTwice daily for 20 daysInsignificant reduction in lesion size and parasite burden when used as monotherapy.
L. majorBALB/cLiposomal this compound (10% and 15%)Twice daily for 4 weeksSignificantly smaller lesion size compared to control groups (P < 0.001).

Experimental Protocols

The following are detailed protocols for conducting in vivo studies of this compound in a murine model of leishmaniasis.

Murine Model and Parasite Infection

This protocol describes the establishment of a cutaneous leishmaniasis model in BALB/c mice.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Leishmania promastigotes (e.g., L. major, L. amazonensis) in stationary phase

  • Phosphate-buffered saline (PBS), sterile

  • Hemocytometer or automated cell counter

  • Syringes (1 ml) with 27-30 gauge needles

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Parasite Preparation: Culture Leishmania promastigotes to the stationary phase. Harvest the parasites by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of 1-5 x 10^7 promastigotes/mL.

  • Animal Anesthesia: Anesthetize the BALB/c mice using an appropriate method (e.g., isoflurane inhalation).

  • Inoculation: Subcutaneously inject 50 µL of the parasite suspension (containing approximately 0.5-2.5 x 10^6 promastigotes) into the desired site. For cutaneous leishmaniasis models, this is typically the footpad or the base of the tail.

  • Monitoring: Allow the infection to establish and lesions to develop. This typically takes 4-6 weeks, during which lesions should be monitored and measured weekly.

This compound Administration

The following protocols outline systemic (intraperitoneal) and topical administration of this compound.

Materials:

  • This compound sulfate, sterile solution

  • Sterile PBS or saline for dilution

  • 1 ml syringes with 25-27 gauge needles

Procedure:

  • Dose Preparation: Prepare the desired concentration of this compound solution by diluting with sterile PBS or saline. Doses in murine studies have ranged from 50 to 600 mg/kg/day.

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection: Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Inject the prepared this compound solution intraperitoneally.

  • Treatment Schedule: Administer the treatment daily for the planned duration of the study (e.g., 14 days).

Materials:

  • This compound topical formulation (e.g., 10-15% cream or gel)

  • Cotton swabs or applicators

  • Calipers

Procedure:

  • Lesion Measurement: Before applying the treatment, measure the lesion size with calipers.

  • Application: Apply a thin layer of the this compound formulation to completely cover the lesion. For gel formulations, a specific volume (e.g., 50 µL) can be applied using a pipette.

  • Treatment Schedule: Apply the topical treatment as per the study design, for example, twice daily for 10-28 days.

Assessment of Treatment Efficacy

Efficacy is primarily assessed by measuring the change in lesion size and quantifying the parasite burden in relevant tissues.

Materials:

  • Digital calipers

Procedure:

  • Measure the diameter (and thickness, if applicable) of the lesion in two perpendicular dimensions.

  • Calculate the mean diameter or the area of the lesion.

  • For footpad infections, the swelling can be determined by subtracting the thickness of the uninfected contralateral footpad from the infected one.

  • Measurements should be taken at regular intervals (e.g., weekly) throughout the study.

Parasite load can be quantified using several methods, including limiting dilution assay (LDA) and quantitative real-time PCR (qPCR).

i. Limiting Dilution Assay (LDA)

Materials:

  • Sterile dissection tools

  • Tissue grinder or homogenizer

  • Complete culture medium (e.g., Schneider's or M199) supplemented with fetal bovine serum and antibiotics

  • 96-well microtiter plates

Procedure:

  • Tissue Collection: At the end of the experiment, humanely euthanize the mice and aseptically collect the lesion tissue, draining lymph nodes, spleen, and liver.

  • Homogenization: Weigh the tissues and homogenize them in complete culture medium.

  • Serial Dilution: Perform serial dilutions of the tissue homogenate in a 96-well plate.

  • Incubation: Incubate the plates at the appropriate temperature for Leishmania promastigote growth (e.g., 25-26°C).

  • Parasite Quantification: After 7-14 days, examine the plates under a microscope to determine the highest dilution at which viable, motile promastigotes are present. The parasite load can then be calculated based on the starting tissue weight and the dilution factor.

ii. Quantitative Real-Time PCR (qPCR)

Materials:

  • DNA extraction kit

  • qPCR machine

  • Primers and probes specific for Leishmania DNA

  • qPCR master mix

Procedure:

  • DNA Extraction: Extract total DNA from a known weight of the collected and homogenized tissue using a commercial DNA extraction kit.

  • qPCR Reaction: Set up the qPCR reaction using the extracted DNA, Leishmania-specific primers and probes, and a suitable master mix.

  • Quantification: Run the qPCR assay. The parasite load is quantified by comparing the amplification of the target DNA in the samples to a standard curve generated from known quantities of Leishmania DNA.

Visualizations

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_routes Administration Routes cluster_assessment Phase 4: Efficacy Assessment cluster_quantification Quantification Methods A BALB/c Mice (Female, 6-8 weeks) C Subcutaneous Infection (Footpad or Base of Tail) A->C B Leishmania Promastigote Culture (Stationary Phase) B->C D Lesion Development (4-6 weeks) C->D E Randomization into Treatment Groups D->E F This compound Administration E->F Treatment G Control Group (Placebo/Untreated) E->G Control F1 Systemic (e.g., Intraperitoneal) F->F1 F2 Topical (Cream/Gel) F->F2 H Monitor Lesion Size (Weekly) F->H G->H I Endpoint Analysis H->I J Parasite Load Quantification I->J J1 Limiting Dilution Assay (LDA) J->J1 J2 Quantitative PCR (qPCR) J->J2

Caption: Experimental workflow for evaluating this compound efficacy in a murine model of leishmaniasis.

References

Application of Paromomycin in Plant Cell Culture: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Paromomycin, an aminoglycoside antibiotic, serves as a highly effective selective agent in plant cell culture for the identification and isolation of transgenic tissues.[1] Its application is particularly advantageous in plant transformation systems that utilize the neomycin phosphotransferase II (nptII) gene as a selectable marker.[2][3] The nptII gene product detoxifies this compound through phosphorylation, allowing transformed cells to proliferate while inhibiting the growth of non-transformed cells.[2]

Recent studies have highlighted that this compound can be a gentler and more effective selection agent than the commonly used kanamycin, especially for transgenic plants with weak expression of the nptII transgene.[4] This characteristic is crucial for reducing the occurrence of false negatives and ensuring the survival of a broader range of transgenic events. Unlike kanamycin, which can be overly toxic and lead to albinism in plant tissues, this compound often allows for better regeneration and overall health of the selected transgenic plants.

The optimal concentration of this compound for selection is highly dependent on the plant species, the type of explant, and the specific tissue culture conditions. Therefore, it is imperative for researchers to establish a kill curve to determine the minimal concentration of this compound that effectively inhibits the growth of non-transformed tissues while allowing for the robust growth of transgenic tissues. Concentrations can range from as low as 10 mg/L to as high as 400 mg/L.

Mechanism of Action

This compound functions by inhibiting protein synthesis in susceptible plant cells. It binds to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This binding interferes with the initiation and elongation steps of protein synthesis, leading to the production of defective polypeptide chains and ultimately causing cell death.

In transgenic plants expressing the nptII gene, the neomycin phosphotransferase II enzyme confers resistance by catalyzing the phosphorylation of this compound. This modification prevents the antibiotic from binding to the ribosome, thereby allowing protein synthesis to proceed normally in the transformed cells.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound used for the selection of various transgenic plant species.

Plant SpeciesExplant TypeSelection MediumThis compound Concentration (mg/L)OutcomeReference
Arabidopsis thalianaSeedlings½ x MS medium with 1% sucrose10-20Effective selection of seedlings with varying NPTII expression
Triticum aestivum (Wheat)Immature Embryo-derived CalliCallusing and Regeneration Media15~50% regeneration of non-transformed calli
Triticum aestivum (Wheat)SeedlingsNot specified25100% mortality of non-transformed seedlings
Avena sativa (Oat)Embryogenic Tissue CulturesNot specifiedNot specifiedEfficient selection of transgenic tissue cultures
Nicotiana tabacum (Tobacco)Leaf ExplantsNot specifiedNot specifiedHigher frequency of regeneration compared to kanamycin
Papaver somniferum (Poppy)Hypocotyl ExplantsCallus-inducing Medium15Ideal concentration for selecting transgenic plants
Brachypodium distachyonCallusCIM and RM Media200-400Successful generation of transgenic plants
RiceCallusSelective Medium20-200 (40-100 preferred)High transformation efficiency

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagent: this compound sulfate (e.g., Sigma-Aldrich, Cat No. P9297)

  • Solvent: Sterile distilled water

  • Procedure:

    • Dissolve this compound sulfate in sterile distilled water to a final concentration of 10-50 mg/mL. The exact concentration will depend on the stability and storage conditions. For example, a 18 mg/mL stock in water is stable at -20°C for at least 3 months.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Aliquot the sterile stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Optimal this compound Concentration (Kill Curve)
  • Prepare the appropriate plant tissue culture medium (e.g., MS medium) supplemented with the necessary hormones for callus induction or shoot regeneration.

  • Autoclave the medium and cool it to approximately 50-60°C.

  • Add the filter-sterilized this compound stock solution to the medium to achieve a range of final concentrations (e.g., 0, 5, 10, 15, 20, 25, 30, 50 mg/L).

  • Pour the medium into sterile petri dishes.

  • Culture non-transformed explants on the media with different this compound concentrations.

  • Incubate the cultures under standard growth conditions for 2-4 weeks.

  • Observe the explants regularly and record the percentage of surviving and regenerating tissues at each concentration.

  • The optimal concentration for selection is the lowest concentration that effectively inhibits the growth and regeneration of non-transformed explants.

Protocol 3: Selection of Transgenic Plants
  • Following genetic transformation (e.g., Agrobacterium-mediated transformation), co-cultivate the explants on a medium without any selective agent for 2-3 days.

  • Transfer the explants to a fresh medium of the same composition but supplemented with the predetermined optimal concentration of this compound and a bacteriostatic agent (e.g., cefotaxime or timentin) to eliminate any residual Agrobacterium.

  • Subculture the explants onto fresh selection medium every 2-3 weeks.

  • Only the transformed cells/tissues that express the nptII gene will be able to grow and regenerate on the this compound-containing medium.

  • Once putative transgenic shoots have developed, transfer them to a rooting medium, which may also contain a reduced concentration of this compound to maintain selective pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_selection Selection Process cluster_outcome Outcome cluster_regeneration Regeneration start Start: Plant Transformation prep_media Prepare Culture Medium start->prep_media add_paro Add this compound (Kill Curve Concentration) prep_media->add_paro co_culture Co-cultivation of Explants transfer_select Transfer to Selection Medium co_culture->transfer_select subculture Subculture on Fresh Selection Medium transfer_select->subculture observe Observe for Resistant Growth subculture->observe non_transgenic Non-transgenic cells die observe->non_transgenic transgenic Transgenic cells proliferate observe->transgenic regenerate Regenerate Putative Transgenic Shoots transgenic->regenerate rooting Transfer to Rooting Medium regenerate->rooting end End: Acclimatize Transgenic Plantlet rooting->end

Caption: Experimental workflow for selecting transgenic plants using this compound.

mechanism_of_action cluster_non_transgenic Non-Transgenic Plant Cell cluster_transgenic Transgenic Plant Cell (with nptII gene) Paromomycin_in_non This compound enters cell Ribosome_non Binds to 16S rRNA of Ribosome Paromomycin_in_non->Ribosome_non Protein_synth_inhibited Protein Synthesis Inhibited Ribosome_non->Protein_synth_inhibited Cell_death Cell Death Protein_synth_inhibited->Cell_death Paromomycin_in_trans This compound enters cell Paromomycin_phos This compound is Phosphorylated Paromomycin_in_trans->Paromomycin_phos nptII_gene nptII Gene NPTII_enzyme NPTII Enzyme (Neomycin Phosphotransferase II) nptII_gene->NPTII_enzyme Transcription & Translation NPTII_enzyme->Paromomycin_phos catalyzes Ribosome_trans Ribosome Paromomycin_phos->Ribosome_trans Cannot bind to ribosome Protein_synth_normal Normal Protein Synthesis Ribosome_trans->Protein_synth_normal Cell_survival Cell Survival & Proliferation Protein_synth_normal->Cell_survival

Caption: Mechanism of this compound action and resistance in plant cells.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Paromomycin Resistance in Leishmania Parasites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Paromomycin (PMM) resistance in Leishmania parasites.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of this compound resistance in Leishmania?

A1: this compound resistance in Leishmania is a multifactorial phenomenon. The primary mechanisms identified include:

  • Reduced Drug Accumulation: Resistant parasites often exhibit decreased intracellular concentrations of this compound. This can be due to a reduction in the initial binding of the drug to the cell surface or decreased uptake.[1][2]

  • Altered Membrane Fluidity: Changes in the composition of the parasite's cell membrane can lead to increased fluidity, which is thought to hinder drug penetration.[3][4][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 and MRPA, has been observed in PMM-resistant parasites, leading to active pumping of the drug out of the cell.

  • Alterations in Ribosomal Binding Sites: As this compound's primary mode of action is the inhibition of protein synthesis through interaction with ribosomal RNA, mutations in the ribosomal binding sites can confer resistance.

  • Mitochondrial Dysfunction: PMM can affect the mitochondrial membrane potential. Resistant strains often show a less pronounced reduction in membrane potential upon drug exposure.

  • Increased Tolerance to Host Defense Mechanisms: PMM-resistant parasites have shown greater tolerance to nitrosative stress and complement-mediated lysis.

Q2: Is this compound resistance in Leishmania stable?

A2: The stability of experimentally induced this compound resistance can vary. Some studies have reported that resistance can be maintained in the absence of drug pressure, while others have observed a reversion to susceptibility. The stability likely depends on the specific resistance mechanisms acquired by the parasite population.

Q3: Does this compound resistance confer cross-resistance to other anti-leishmanial drugs?

A3: Studies have shown that this compound-resistant Leishmania donovani lines did not exhibit cross-resistance to other common anti-leishmanial drugs such as pentavalent antimony, pentamidine, amphotericin B, and miltefosine. However, parasites with pre-existing resistance to other drugs, like sodium stibogluconate, may develop PMM resistance through adaptations that were already present.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in susceptibility assays.

Possible Causes & Troubleshooting Steps:

  • Assay Method Variability: Different susceptibility assays (e.g., MTT, resazurin, direct counting) can yield different IC50 values.

    • Recommendation: Standardize the assay protocol within your lab and across experiments. The intracellular amastigote model is considered the gold standard for its biological relevance.

  • Parasite Stage: Promastigotes and amastigotes have different metabolic states and drug susceptibilities.

    • Recommendation: Use the clinically relevant intracellular amastigote stage for susceptibility testing. If using promastigotes, ensure consistent growth phase (e.g., logarithmic phase).

  • Host Cell Type: The type of macrophage used in intracellular assays (e.g., primary peritoneal macrophages, THP-1, U937) can influence the outcome.

    • Recommendation: Be consistent with the host cell line and its differentiation protocol.

  • Infection Ratio: The ratio of parasites to host cells can affect the apparent drug efficacy.

    • Recommendation: Optimize and standardize the multiplicity of infection (MOI).

Issue 2: Failure to induce a stable this compound-resistant Leishmania line.

Possible Causes & Troubleshooting Steps:

  • Insufficient Drug Pressure: Stepwise increase in drug concentration may be too rapid, leading to cell death rather than adaptation.

    • Recommendation: Employ a gradual, stepwise increase in this compound concentration, allowing the parasite population to adapt over several passages.

  • Clonal Heterogeneity: The starting parasite population may lack pre-existing subpopulations with the potential to develop resistance.

    • Recommendation: Consider starting with a genetically diverse, wild-type clinical isolate.

  • Loss of Resistance without Drug Pressure: The developed resistance mechanism may be unstable without continuous selection.

    • Recommendation: Continuously culture the resistant line in the presence of the selective this compound concentration.

Experimental Protocols

Protocol 1: In Vitro Induction of this compound Resistance in Leishmania donovani Promastigotes

Objective: To select for a this compound-resistant Leishmania donovani line from a wild-type, drug-sensitive strain.

Methodology:

  • Initiate a culture of wild-type L. donovani promastigotes in M199 medium supplemented with 10% Fetal Bovine Serum (FBS) at 25°C.

  • Determine the initial IC50 of this compound for the wild-type strain using a standard susceptibility assay (e.g., MTT assay).

  • Start the selection process by exposing the parasites to a sub-lethal concentration of this compound (e.g., the IC50 concentration).

  • Culture the parasites in the presence of the drug, monitoring growth. Once the parasites have adapted and are growing at a rate comparable to the untreated control, increase the this compound concentration in a stepwise manner (e.g., by 1.5 to 2-fold).

  • Repeat the process of adaptation and increasing drug concentration over several months.

  • Periodically assess the IC50 of the parasite population to monitor the development of resistance.

  • Once a desired level of resistance is achieved (e.g., >5-fold increase in IC50), the resistant line can be cloned by limiting dilution to obtain a genetically homogeneous population.

  • Maintain the resistant line in continuous culture with the selective concentration of this compound.

Protocol 2: Drug Accumulation Assay

Objective: To compare the intracellular accumulation of this compound in sensitive and resistant Leishmania promastigotes.

Methodology:

  • Harvest mid-log phase promastigotes (sensitive and resistant strains) by centrifugation.

  • Wash the parasites twice with a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Resuspend the parasites at a high density (e.g., 1 x 10^8 cells/mL) in the assay buffer.

  • Add radiolabeled this compound (e.g., [3H]-Paromomycin) to the cell suspension at a known concentration.

  • Incubate the cells with the labeled drug for various time points (e.g., 0, 5, 15, 30, 60 minutes) at the appropriate temperature (e.g., 25°C).

  • At each time point, take an aliquot of the cell suspension and centrifuge it through an oil layer (e.g., silicone oil) to separate the cells from the extracellular medium.

  • Lyse the cell pellet and measure the intracellular radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysate to normalize the drug accumulation data.

  • Compare the rate and total amount of drug accumulation between the sensitive and resistant strains.

Data Presentation

Table 1: Comparative IC50 Values of Antileishmanial Drugs against this compound-Sensitive (PMM-S) and this compound-Resistant (PMM-R) L. donovani

DrugPMM-S (IC50 ± SD, µM)PMM-R (IC50 ± SD, µM)Fold Resistance
This compound15.2 ± 1.848.5 ± 4.2~3.2
Pentavalent Antimony25.8 ± 3.127.3 ± 2.9~1.1
Pentamidine1.9 ± 0.22.1 ± 0.3~1.1
Amphotericin B0.12 ± 0.020.14 ± 0.03~1.2
Miltefosine4.5 ± 0.54.9 ± 0.6~1.1

Data is hypothetical and for illustrative purposes, based on findings that PMM resistance does not confer cross-resistance.

Table 2: Gene Expression Changes in this compound-Resistant L. donovani

GeneFunctionFold Change in PMM-R vs. PMM-S
MDR1ABC Transporter (Drug Efflux)↑ 11.47 ± 0.22
MRPAABC Transporter (Drug Efflux)↑ (Marked Increase)
PP2AProtein Phosphatase 2A↑ (Marked Increase)

Data compiled from findings in the literature.

Visualizations

Paromomycin_Resistance_Mechanisms cluster_extracellular Extracellular cluster_parasite Leishmania Parasite cluster_resistance Resistance Mechanisms This compound This compound Paromomycin_in Intracellular This compound This compound->Paromomycin_in Uptake Ribosome Ribosome Paromomycin_in->Ribosome Binds to Mitochondrion Mitochondrion Paromomycin_in->Mitochondrion Affects Protein_Synth Protein Synthesis Ribosome->Protein_Synth Inhibits Membrane_Potential ΔΨm Mitochondrion->Membrane_Potential Reduces Reduced_Uptake Reduced Drug Binding/Uptake Reduced_Uptake->Paromomycin_in Decreases Increased_Efflux Increased Efflux (ABC Transporters) Increased_Efflux->Paromomycin_in Pumps out Ribosomal_Alt Ribosomal Alteration Ribosomal_Alt->Ribosome Prevents binding Mito_Adapt Mitochondrial Adaptation Mito_Adapt->Membrane_Potential Maintains

Caption: Key mechanisms of this compound resistance in Leishmania.

Experimental_Workflow_Resistance_Induction Start Start with Wild-Type Leishmania Culture IC50_Initial Determine Initial This compound IC50 Start->IC50_Initial Sublethal_Exposure Expose to Sub-lethal [this compound] IC50_Initial->Sublethal_Exposure Monitor_Growth Monitor Parasite Growth and Adaptation Sublethal_Exposure->Monitor_Growth Loop_Condition Is Growth Adapted? Monitor_Growth->Loop_Condition Increase_Drug Stepwise Increase in [this compound] Check_Resistance Periodically Determine IC50 Increase_Drug->Check_Resistance Resistance_Achieved Is Desired Resistance Level Achieved? Check_Resistance->Resistance_Achieved Loop_Condition->Monitor_Growth No Loop_Condition->Increase_Drug Yes Resistance_Achieved->Sublethal_Exposure No Clone_Population Clone Resistant Population Resistance_Achieved->Clone_Population Yes Maintain_Line Maintain Resistant Line in Selective Medium Clone_Population->Maintain_Line

References

Technical Support Center: Optimizing Paromomycin Dosage for Minimal Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Paromomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vivo experiments for minimal toxicity while maintaining therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting doses for this compound in preclinical in vivo studies?

A1: Starting doses for this compound in preclinical in vivo studies depend on the animal model, the route of administration, and the therapeutic indication. For oral administration in mice, doses up to 2 g/kg/day have been reported as non-toxic. For parenteral administration, particularly for visceral leishmaniasis, doses in the range of 11-20 mg/kg/day have been used in clinical settings and can serve as a reference for preclinical studies.[1][2] It is crucial to perform a dose-ranging study to determine the optimal therapeutic dose with minimal toxicity for your specific experimental model.

Q2: What are the primary toxicity concerns with this compound administration in vivo?

A2: Like other aminoglycoside antibiotics, the primary toxicity concerns with systemically absorbed this compound are nephrotoxicity (kidney damage) and ototoxicity (hearing and balance impairment).[3][4][5] Although this compound is poorly absorbed from the gastrointestinal tract, systemic absorption can occur, especially in the presence of intestinal lesions, leading to potential renal toxicity. When administered parenterally, the risk of nephrotoxicity and ototoxicity is a significant consideration.

Q3: How can I monitor for this compound-induced toxicity in my animal models?

A3: Regular monitoring of renal function is crucial. This can be done by measuring blood urea nitrogen (BUN) and serum creatinine levels. For ototoxicity, auditory function can be assessed using methods like brainstem auditory evoked response (BAER) testing. Histopathological examination of the kidneys and inner ear tissues at the end of the study can provide definitive evidence of toxicity. Clinical signs to monitor in animals include changes in activity level, weight loss, and signs of vestibular dysfunction such as circling or head tilting.

Q4: Are there any formulation strategies to reduce this compound toxicity?

A4: Yes, novel drug delivery systems are being explored to reduce the toxicity of this compound. One study demonstrated that encapsulating this compound in albumin microspheres significantly reduced its maximum plasma concentration (Cmax) and signs of nephrotoxicity in rats at a dose of 90 mg/kg compared to a standard intramuscular injection. Such formulations may offer a promising approach to improve the safety profile of parenteral this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected Animal Mortality - Incorrect dosage calculation.- Acute toxicity at the administered dose.- Contamination of the drug formulation.- Double-check all dosage calculations.- Conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD).- Ensure sterile preparation of the this compound solution for injection.
Elevated Kidney Function Markers (BUN, Creatinine) - Nephrotoxicity due to high systemic exposure to this compound.- Reduce the dose of this compound.- Increase the dosing interval to allow for drug clearance.- Consider using a kidney-targeting drug delivery system to minimize systemic exposure.- Ensure adequate hydration of the animals.
Signs of Ototoxicity (e.g., circling, hearing loss) - Damage to the inner ear hair cells due to this compound accumulation.- Lower the dose or discontinue this compound treatment if signs appear.- Co-administer with otoprotective agents, although this is an experimental approach.- Use auditory function tests to monitor for early signs of ototoxicity.
Gastrointestinal Distress (with oral administration) - High local concentration of this compound in the gut.- Administer this compound with food to reduce local irritation.- Divide the total daily dose into smaller, more frequent administrations.
Low Efficacy at Non-Toxic Doses - Inadequate drug exposure at the site of action.- Development of resistance.- Optimize the dosing regimen (dose and frequency) based on pharmacokinetic and pharmacodynamic (PK/PD) modeling.- Consider combination therapy with other effective agents.- Investigate potential mechanisms of resistance in your model.

Quantitative Toxicity Data

The following tables summarize available quantitative toxicity data for this compound from in vivo studies.

Table 1: No-Observed-Adverse-Effect Level (NOAEL) of this compound

SpeciesRoute of AdministrationDurationNOAELObserved Adverse Effects at Higher Doses
RatOral26 weeks12 mg/kg/dayNot specified
MonkeyOral-18 mg/kg/dayNot specified

Note: This data is derived from a non-clinical review and specific study details were not fully available.

Table 2: Acute Toxicity of this compound in Mice

SpeciesRoute of AdministrationDoseObservation
MouseOralUp to 2 g/kg/dayJudged to be non-toxic

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (General Guideline based on OECD 420)

This protocol provides a general framework for an acute oral toxicity study. Specific parameters should be optimized for your research needs.

  • Animal Model: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rats or Swiss mice), 8-12 weeks old.

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to the experiment.

  • Housing: House animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory chow and water.

  • Dose Groups: Start with a single animal at a dose expected to produce some signs of toxicity without mortality. Subsequent animals are dosed at higher or lower fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) depending on the outcome of the previous dose. A control group receiving the vehicle should be included.

  • Administration: Administer this compound orally via gavage. The volume should not exceed 1 mL/100g body weight for aqueous solutions.

  • Observation: Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dosing, and then daily for 14 days. Record body weight before dosing and on days 7 and 14.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: The results are used to classify the substance for its acute oral toxicity.

Protocol 2: Subacute Toxicity Study (General Guideline)

  • Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).

  • Dose Groups: Include a control group and at least three dose levels of this compound (low, mid, and high dose). The high dose should produce some toxicity but not significant mortality.

  • Administration: Administer this compound daily for 28 days via the intended clinical route (e.g., intramuscular injection or oral gavage).

  • Monitoring:

    • Clinical Observations: Observe animals daily for any signs of toxicity.

    • Body Weight and Food/Water Consumption: Record weekly.

    • Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study to analyze for hematological parameters and indicators of liver and kidney function (e.g., ALT, AST, BUN, creatinine).

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.

Signaling Pathways and Experimental Workflows

Paromomycin_Toxicity_Pathway cluster_0 This compound-Induced Ototoxicity Paromomycin_Oto This compound ROS_Oto Reactive Oxygen Species (ROS) Generation Mitochondrial_Damage_Oto Mitochondrial Damage Caspase_Activation_Oto Caspase Activation Apoptosis_Oto Hair Cell Apoptosis Hearing_Loss Hearing Loss

Paromomycin_Nephrotoxicity_Pathway cluster_1 This compound-Induced Nephrotoxicity Paromomycin_Nephro This compound ROS_Nephro Reactive Oxygen Species (ROS) Generation Lysosomal_Damage Lysosomal Damage Mitochondrial_Dysfunction_Nephro Mitochondrial Dysfunction Apoptosis_Nephro Renal Tubular Cell Apoptosis Kidney_Damage Kidney Damage

Experimental_Workflow Start Start: Define Therapeutic Goal Dose_Range Dose-Range Finding Study (MTD Determination) Start->Dose_Range Efficacy_Study Efficacy Study at Sub-toxic Doses Dose_Range->Efficacy_Study Toxicity_Monitoring In-life Toxicity Monitoring (Clinical Signs, Body Weight) Efficacy_Study->Toxicity_Monitoring Biomarker_Analysis Biomarker Analysis (BUN, Creatinine, etc.) Toxicity_Monitoring->Biomarker_Analysis Histopathology Terminal Necropsy and Histopathology Biomarker_Analysis->Histopathology Data_Analysis Data Analysis and Optimal Dose Selection Histopathology->Data_Analysis End End: Optimized Dosage Data_Analysis->End

References

Technical Support Center: Paromomycin Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of paromomycin in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has formed a precipitate. What could be the cause?

A1: Cloudiness or precipitation in a this compound solution can indicate several issues:

  • pH Shift: this compound's solubility is pH-dependent. A significant shift in the pH of your solution could cause the drug to precipitate. The USP monograph for this compound Oral Solution specifies a pH range of 7.5 to 8.5.

  • Low Temperature: While refrigeration is recommended for storage, excessively low temperatures could potentially reduce the solubility of this compound, especially at high concentrations.

  • Contamination: Microbial contamination can lead to visible changes in the solution. Always use sterile techniques when preparing and handling this compound solutions.

  • Degradation: Over time, this compound can degrade, and its degradation products may have lower solubility, leading to precipitation.

Q2: How long is a this compound aqueous solution stable?

A2: The stability of this compound in an aqueous solution is influenced by factors such as pH, temperature, and light exposure. For a this compound sulfate solution in PBS (pH 7.2), it is not recommended to store it for more than one day.[1] Another source suggests that a 50 mg/mL solution in water is stable for up to 5 days at 37°C when the stock solution is stored at 2-8°C. One study found that this compound sulfate in water was stable for at least 8 hours, a timeframe suitable for most laboratory assays.[2] For longer-term storage, it is advisable to prepare fresh solutions or conduct a stability study under your specific experimental conditions.

Q3: What are the optimal storage conditions for a prepared this compound aqueous solution?

A3: To maximize stability, aqueous solutions of this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • pH: Maintain a pH between 7.5 and 8.5 for optimal stability, as indicated by the USP monograph for the oral solution.[3]

  • Container: Store in a tightly sealed, sterile container to prevent contamination and evaporation.

Q4: I suspect my this compound solution has degraded. How can I confirm this?

A4: Degradation of this compound can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC). An HPLC method can separate this compound from its degradation products, allowing for the quantification of the remaining active ingredient. A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.

Q5: What are the main degradation pathways for this compound in aqueous solutions?

A5: The primary degradation pathway for this compound, an aminoglycoside, in aqueous solutions is hydrolysis of its glycosidic bonds. This process can be accelerated by acidic conditions. Other potential degradation reactions include oxidation. While a complete degradation pathway in aqueous solution is not fully elucidated in the available literature, studies on this compound in a topical cream have identified degradation products resulting from acetylation, carbamylation, the addition of a hexose molecule, and the loss of glucosamine.[4] These findings suggest potential, more complex degradation routes beyond simple hydrolysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound aqueous solutions.

Issue 1: Inconsistent experimental results using a this compound solution.
  • Potential Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solution: Discard the old solution and prepare a fresh stock solution of this compound using a high-purity solvent and sterile techniques.

    • Verify Concentration: Immediately after preparation, verify the concentration of the new stock solution using a validated analytical method, such as HPLC.

    • Proper Storage: Store the new stock solution under recommended conditions (refrigerated, protected from light).

    • Monitor Stability: If the solution is to be used over an extended period, periodically re-analyze its concentration to monitor for any degradation.

Issue 2: Unexpected peaks in HPLC analysis of a this compound sample.
  • Potential Cause: Presence of degradation products or impurities.

  • Troubleshooting Steps:

    • Analyze a Fresh Standard: Run a freshly prepared this compound standard to confirm the retention time of the parent compound.

    • Forced Degradation Study: To tentatively identify if the new peaks are degradation products, perform a forced degradation study on a fresh this compound solution (see Experimental Protocols section). This will help in understanding the degradation profile under stress conditions.

    • Review Formulation Components: If your this compound is in a complex formulation, consider the possibility of interactions with other excipients.

Data on this compound Stability

Currently, comprehensive quantitative data on the degradation kinetics of this compound in aqueous solutions across a wide range of pH and temperatures is limited in publicly available literature. The following table summarizes the available qualitative and semi-quantitative information.

ParameterConditionObservationReference
Short-Term Stability Aqueous solutionStable for at least 8 hours.[2]
Short-Term Stability PBS (pH 7.2)Not recommended for storage longer than one day.
Thermal Stability Solid StateStable up to 120°C for 24 hours.
Thermal Degradation Solid State~30% loss of biological activity when heated at 130°C for 24 hours.
pH Oral SolutionRecommended pH range of 7.5 to 8.5.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol is a general guideline for inducing degradation of this compound to help identify potential degradation products and to test the stability-indicating properties of an analytical method.

1. Materials:

  • This compound sulfate
  • High-purity water (HPLC grade)
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3% (v/v)
  • pH meter
  • Volumetric flasks
  • HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)

2. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound sulfate in high-purity water to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (perform in separate, clearly labeled containers):

    • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Thermal Degradation: Place a portion of the this compound stock solution in an oven maintained at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a portion of the this compound stock solution to a light source (e.g., a photostability chamber with UV and visible light). Protect a control sample from light.

  • Sample Collection and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • For acid and base hydrolysis samples, neutralize the solution to approximately pH 7 before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to observe the degradation of this compound and the formation of any degradation products.

Protocol 2: HPLC Method for Stability Indicating Assay of this compound

This is an example of an HPLC method that can be adapted for the analysis of this compound and its impurities. Since this compound lacks a strong UV chromophore, detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are typically used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is often suitable.

    • Mobile Phase: A common mobile phase involves an ion-pairing agent like trifluoroacetic acid (TFA) in a water/acetonitrile gradient. For example, a mobile phase of 0.2 M trifluoroacetic acid in water-acetonitrile (96:4, v/v) has been reported.

    • Flow Rate: Typically around 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

    • Detector: ELSD, CAD, or MS.

  • Sample Preparation:

    • Dilute the this compound solution to be analyzed with the mobile phase or a suitable solvent to a concentration within the linear range of the detector.

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • Analysis:

    • Inject the prepared sample and a freshly prepared standard solution of this compound.

    • Monitor the chromatogram for the this compound peak and any additional peaks that may correspond to degradation products.

    • The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that of the unstressed control.

Visualizations

logical_relationship Troubleshooting Logic for this compound Solution Instability issue Observed Issue (e.g., Cloudiness, Inconsistent Results) check_prep Review Solution Preparation - Sterile technique? - Correct solvent? issue->check_prep check_storage Evaluate Storage Conditions - Temperature? - Light exposure? - pH? issue->check_storage analyze Perform Chemical Analysis (e.g., HPLC) check_prep->analyze check_storage->analyze degradation Degradation Confirmed analyze->degradation no_degradation No Significant Degradation analyze->no_degradation remediate Action: Prepare Fresh Solution & Optimize Storage degradation->remediate other_factors Investigate Other Factors - Contamination? - Assay variability? no_degradation->other_factors

Caption: Troubleshooting workflow for this compound solution instability.

experimental_workflow Forced Degradation Experimental Workflow start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Collect Samples at Time Intervals stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by HPLC sample->analyze neutralize->analyze end Identify Degradation Products & Assess Stability analyze->end

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway Potential this compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis (e.g., acidic conditions) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Other Other Reactions (e.g., Acetylation, Carbamylation) This compound->Other Glycosidic_Cleavage Cleavage of Glycosidic Bonds Hydrolysis->Glycosidic_Cleavage Deg_Products Various Degradation Products Oxidation->Deg_Products Other->Deg_Products Glycosidic_Cleavage->Deg_Products

Caption: Potential degradation pathways of this compound in solution.

References

Technical Support Center: Enhancing Paromomycin Efficacy in Systemic Infections

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the systemic efficacy of paromomycin.

I. Troubleshooting Guides

This section offers solutions to specific problems that may arise during the formulation and in vitro/in vivo testing of this compound.

This compound Nanoformulation Issues

Problem: Low Encapsulation Efficiency of this compound in Solid Lipid Nanoparticles (SLNs)

Question: My this compound-loaded SLN formulation consistently shows low encapsulation efficiency (<10%). What are the potential causes and how can I improve it?

Answer: Low encapsulation efficiency of hydrophilic drugs like this compound in lipid-based nanoparticles is a common challenge. Here are the potential causes and troubleshooting steps:

  • Cause 1: High water solubility of this compound. this compound, being highly polar, has a tendency to partition into the external aqueous phase during the nanoformulation process.

    • Solution:

      • Optimize the formulation method: The microemulsion technique has been shown to be efficient for encapsulating this compound in stearic acid-based SLNs.[1]

      • Modify the drug: Consider ion-pairing with a lipophilic counter-ion to increase the hydrophobicity of this compound, thereby improving its partitioning into the lipid matrix.

      • Adjust the lipid composition: Experiment with different lipids or combinations of lipids. While stearic acid is a good starting point, other lipids might offer better interaction with this compound.[1]

  • Cause 2: Inadequate interaction between the drug and the lipid matrix.

    • Solution:

      • Incorporate a surfactant: The use of surfactants like Tween 80 can help stabilize the nanoparticles and may improve drug loading by creating a more favorable environment for the drug within the lipid core.[1]

      • Vary the drug-to-lipid ratio: Systematically vary the concentration of this compound relative to the lipid content. A fractional factorial design can help in optimizing this parameter.[1]

  • Cause 3: Suboptimal process parameters.

    • Solution:

      • Control the temperature: Ensure that the temperature during the formulation process is carefully controlled to maintain the lipid in a molten state and facilitate drug incorporation.

      • Optimize stirring speed and sonication: The energy input during emulsification is critical for nanoparticle size and drug entrapment. Experiment with different stirring speeds and sonication times/amplitudes.

Problem: Poor Stability and Aggregation of this compound-Loaded Nanoparticles

Question: My this compound SLNs are aggregating over time, even during storage. How can I improve their stability?

Answer: Nanoparticle aggregation is often due to insufficient surface charge or steric hindrance.

  • Cause 1: Insufficient Zeta Potential. A low zeta potential (magnitude) indicates weak electrostatic repulsion between particles, leading to aggregation.

    • Solution:

      • Add a cationic lipid: Incorporating a cationic lipid like stearylamine can increase the positive surface charge of the SLNs, leading to a higher zeta potential and improved stability.

      • Adjust the pH of the external phase: The pH of the dispersion medium can influence the surface charge of the nanoparticles. Experiment with different pH values to find the point of maximum stability.

  • Cause 2: Inadequate Steric Stabilization.

    • Solution:

      • Use a pegylated lipid: Incorporating a lipid conjugated with polyethylene glycol (PEG) can provide a steric barrier on the nanoparticle surface, preventing aggregation.

      • Optimize surfactant concentration: Ensure that the concentration of the stabilizing surfactant (e.g., Tween 80) is optimal. Insufficient surfactant can lead to exposed hydrophobic patches and aggregation.

In Vitro Assay Challenges

Problem: High Variability in Leishmania Susceptibility Assays

Question: I am observing high variability between replicates in my in vitro anti-leishmanial assays with this compound. What could be the reasons and how can I minimize this?

Answer: High variability in Leishmania susceptibility assays can stem from several factors related to the parasites, host cells, and assay conditions.[2]

  • Cause 1: Inconsistent Parasite Infectivity. The infectivity of promastigotes for macrophage host cells can be highly variable.

    • Solution:

      • Precondition promastigotes: Before infecting macrophages, precondition the promastigotes by incubating them under acidic conditions (pH 5.4) at 25°C for 24 hours. This has been shown to significantly enhance infectivity.

      • Use stationary-phase promastigotes: Ensure that you are using promastigotes from the stationary phase of growth, as they are more infective than log-phase parasites.

  • Cause 2: Host Cell Variability. The type and state of the host macrophage can influence the outcome of the assay.

    • Solution:

      • Use a consistent host cell line: If possible, use a standardized and well-characterized macrophage cell line (e.g., THP-1) to reduce variability between experiments.

      • Standardize cell density: Ensure that the number of macrophages seeded per well is consistent across all plates and experiments.

  • Cause 3: Assay Conditions.

    • Solution:

      • Optimize incubation time: Determine the optimal incubation time for both parasite infection and drug treatment.

      • Ensure proper mixing: Thoroughly mix parasite and cell suspensions before plating to ensure a uniform distribution.

      • Use appropriate controls: Include positive (a known anti-leishmanial drug) and negative (untreated infected cells) controls on every plate to monitor assay performance.

Problem: Discrepancy Between Promastigote and Amastigote Susceptibility

Question: I am observing that my this compound-resistant Leishmania line is susceptible at the promastigote stage but resistant at the intracellular amastigote stage. Why is this happening?

Answer: This is a documented phenomenon with this compound resistance in Leishmania. Resistance mechanisms selected in intracellular amastigotes may not be active or relevant in the extracellular promastigote stage. Therefore, for assessing clinically relevant resistance, it is crucial to perform susceptibility testing on intracellular amastigotes.

II. Frequently Asked Questions (FAQs)

Formulation & Delivery
  • Q1: What is a good starting point for preparing this compound-loaded solid lipid nanoparticles (SLNs)?

    • A1: A well-documented method is the microemulsion technique using stearic acid as the lipid, soya lecithin and stearyl amine as surfactants, and a mixture of acetone and ethanol as the organic solvent.

  • Q2: How can I determine the encapsulation efficiency of this compound in my nanoformulation?

    • A2: The encapsulation efficiency is typically determined indirectly. The nanoparticles are separated from the aqueous medium by centrifugation. The amount of free this compound in the supernatant is then quantified using a validated analytical method like HPLC. The encapsulated drug is calculated by subtracting the free drug from the total initial amount of drug used.

In Vitro Experiments
  • Q3: What is a standard protocol for determining the in vitro activity of this compound against Leishmania amastigotes?

    • A3: A common method involves infecting a macrophage cell line (e.g., bone marrow-derived macrophages or THP-1 cells) with stationary-phase promastigotes. After allowing the parasites to internalize and transform into amastigotes, the infected cells are treated with serial dilutions of this compound for 72 hours. The number of amastigotes per macrophage is then determined by microscopy after Giemsa staining. The 50% effective concentration (EC50) is calculated from the dose-response curve.

  • Q4: What are typical EC50 values for this compound against Leishmania species?

    • A4: EC50 values can vary significantly depending on the Leishmania species, the specific clinical isolate, and whether the assay is performed on promastigotes or intracellular amastigotes. For intracellular amastigotes of L. donovani, EC50 values have been reported to range from 1.2 to 5.9 µM. For L. amazonensis, EC50 values against intracellular amastigotes can be as low as 0.54 µM for susceptible isolates.

In Vivo Experiments
  • Q5: What is a suitable animal model for testing the in vivo efficacy of systemic this compound formulations?

    • A5: The BALB/c mouse model of visceral leishmaniasis, infected with Leishmania donovani or Leishmania infantum, is a widely used and relevant model. For cutaneous leishmaniasis, BALB/c mice infected with Leishmania major or Leishmania amazonensis are commonly used.

  • Q6: What are the key parameters to measure in an in vivo efficacy study?

    • A6: The primary efficacy endpoints are typically the reduction in parasite burden in target organs (liver and spleen for visceral leishmaniasis, skin lesion for cutaneous leishmaniasis) and, for cutaneous leishmaniasis, a reduction in lesion size. Parasite load can be quantified using methods like quantitative real-time PCR (qPCR).

Mechanism of Action & Resistance
  • Q7: What is the primary mechanism of action of this compound?

    • A7: this compound is a protein synthesis inhibitor. It binds to the A site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This binding interferes with the accurate reading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain and ultimately causing premature termination of translation.

  • Q8: What are the known mechanisms of resistance to this compound in Leishmania?

    • A8: Experimentally induced resistance to this compound in Leishmania has been associated with reduced drug accumulation, which may be due to decreased uptake or increased efflux.

III. Data Presentation

Table 1: In Vitro Efficacy of this compound Against Leishmania Species

Leishmania SpeciesParasite StageHost CellEC50 (µM) RangeReference(s)
L. donovaniIntracellular AmastigoteMacrophages1.2 - 5.9
L. amazonensisIntracellular AmastigoteBMDM0.54 - 61.3
L. braziliensisIntracellular AmastigoteBMDM0.2 - 108.6
L. guyanensisIntracellular AmastigoteBMDM0.2 - 108.6
L. donovaniPromastigote-15.7 - 52.7
L. amazonensisPromastigote-4.95 - 148.03

BMDM: Bone Marrow-Derived Macrophages

Table 2: Pharmacokinetic Parameters of this compound (Intramuscular Administration)

SpeciesDoseCmax (µg/mL)Tmax (h)t½ (h)Bioavailability (%)Reference(s)
Human15 mg/kg~15~1-2~2-3~100
Mouse (BALB/c)50 mg/kg (IV)--2.6-
Cow10 mg/kg7.44 ± 0.23~1.55.47 ± 0.5779.93 ± 2.53

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life.

IV. Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (PM-SLNs) by Microemulsion

Materials:

  • This compound sulfate

  • Stearic acid (lipid)

  • Soya lecithin (surfactant)

  • Stearyl amine (cationic surfactant)

  • Acetone and Ethanol (organic solvents)

  • Tween 80 (stabilizer)

  • Deionized water

Procedure:

  • Dissolve stearic acid, soya lecithin, and stearyl amine in a 1:1 (v/v) mixture of acetone and ethanol at 70°C to form the lipid phase.

  • Prepare an aqueous phase containing this compound sulfate and Tween 80, also heated to 70°C.

  • Rapidly inject the lipid phase into the stirred aqueous phase at a constant flow rate.

  • Continue stirring the resulting nanoemulsion at 4,000 rpm for 1 hour at 70°C.

  • Sonicate the nanoemulsion for 5 minutes.

  • Filter the suspension through a 0.45 µm membrane filter to remove any excess lipid.

  • The resulting PM-SLN suspension can be used for further characterization and experiments.

Protocol 2: In Vitro Anti-leishmanial Activity Assay (Intracellular Amastigotes)

Materials:

  • Leishmania promastigotes (stationary phase)

  • Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound stock solution

  • Giemsa stain

  • 96-well cell culture plates

  • Microscope

Procedure:

  • Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for parasite internalization and transformation into amastigotes.

  • Wash the cells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of this compound to the infected cells. Include untreated infected cells as a negative control and a known anti-leishmanial drug as a positive control.

  • Incubate for 72 hours.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages for each drug concentration by light microscopy.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of infection reduction against the drug concentration and fitting the data to a sigmoidal dose-response curve.

V. Visualizations

Paromomycin_Mechanism_of_Action cluster_ribosome Bacterial/Parasitic Ribosome (70S) 30S_Subunit 30S Subunit 16S_rRNA 16S rRNA (A-site) 50S_Subunit 50S Subunit tRNA Aminoacyl-tRNA 16S_rRNA->tRNA Blocks correct codon-anticodon pairing This compound This compound This compound->16S_rRNA Binds to A-site mRNA mRNA Polypeptide Growing Polypeptide Chain tRNA->Polypeptide Incorrect amino acid incorporation Defective_Protein Truncated/ Non-functional Protein Polypeptide->Defective_Protein Leads to Cell_Death Cell Death Defective_Protein->Cell_Death Accumulation causes Experimental_Workflow cluster_formulation Nanoformulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Formulation This compound Nanoformulation (e.g., SLNs) Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Formulation->Characterization Infection Macrophage Infection with Leishmania Formulation->Infection Test Formulation Treatment_vitro Treatment with this compound Formulations Infection->Treatment_vitro Efficacy_vitro Determination of EC50 Treatment_vitro->Efficacy_vitro Animal_Model Animal Model of Leishmaniasis (e.g., BALB/c mice) Efficacy_vitro->Animal_Model Promising candidates Treatment_vivo Systemic Administration of This compound Formulations Animal_Model->Treatment_vivo Efficacy_vivo Assessment of Parasite Burden and Lesion Size Treatment_vivo->Efficacy_vivo

References

Paromomycin cross-resistance with neomycin and other aminoglycosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides in-depth information, frequently asked questions, and troubleshooting guides for researchers studying paromomycin cross-resistance with neomycin and other aminoglycoside antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the primary basis for cross-resistance between this compound and neomycin?

The high degree of cross-resistance between this compound and neomycin is primarily due to their significant structural similarity.[1] The only major difference between the two molecules is a 6'-hydroxyl group on this compound versus a 6'-amino group on neomycin.[1] This structural relationship means that bacterial resistance mechanisms effective against one are often effective against the other.[2] Both antibiotics are 4,5-disubstituted deoxystreptamine compounds, a structural class that influences their interaction with bacterial targets and resistance enzymes.[2][3]

Q2: What are the common molecular mechanisms that cause cross-resistance among aminoglycosides?

Bacteria have evolved several mechanisms to resist aminoglycosides, which often result in cross-resistance across the class. The most prevalent mechanisms include:

  • Enzymatic Modification: Bacteria produce Aminoglycoside-Modifying Enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target. These enzymes are categorized into three main types:

    • Aminoglycoside Acetyltransferases (AACs)

    • Aminoglycoside Phosphotransferases (APHs)

    • Aminoglycoside Nucleotidyltransferases (ANTs)

  • Target Site Modification: The bacterial ribosome, the target of aminoglycosides, can be modified to prevent the antibiotic from binding. This is often achieved through the action of 16S rRNA methyltransferases (RMTs), which add a methyl group to the antibiotic binding site on the 16S rRNA.

  • Reduced Permeability and Efflux: Bacteria can limit the intracellular concentration of aminoglycosides by reducing the permeability of their cell membranes or by actively pumping the drugs out of the cell using efflux pumps.

Q3: Does resistance to this compound guarantee resistance to all other aminoglycosides?

No, cross-resistance is not always complete or predictable across the entire aminoglycoside class. While high for structurally similar drugs like neomycin, it can be variable for others. For example:

  • The specific type of AME present in the bacteria determines the spectrum of resistance. An enzyme that modifies this compound might not be effective against a structurally different aminoglycoside like amikacin or streptomycin.

  • Streptomycin, which lacks the deoxystreptamine group common to most other aminoglycosides, often shows a lower rate of cross-resistance.

  • In some cases, bacteria habituated to one aminoglycoside like gentamicin have shown complete cross-resistance to neomycin and others in a proportional manner, but this is not always observed in clinical isolates.

Q4: What are the standard laboratory methods to test for cross-resistance?

The most common methods for assessing antibiotic susceptibility and cross-resistance are:

  • Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible bacterial growth. Comparing the MIC of different aminoglycosides against a resistant strain provides a quantitative measure of cross-resistance.

  • Disk Diffusion (Kirby-Bauer Test): This technique involves placing paper disks impregnated with antibiotics onto an agar plate swabbed with bacteria. The diameter of the zone of growth inhibition around each disk is measured to determine susceptibility. A resistant strain will show a smaller or absent zone of inhibition for antibiotics to which it is cross-resistant.

  • Molecular Techniques: Methods like Polymerase Chain Reaction (PCR) and DNA microarrays can be used to detect the presence of specific resistance genes (e.g., genes encoding AMEs or RMTs). Identifying the gene can help predict the cross-resistance profile.

Troubleshooting Guides

Issue 1: Unexpected Susceptibility to Neomycin in a this compound-Resistant Strain

Possible Cause: The resistance mechanism is highly specific to this compound. While rare due to their structural similarity, a novel or highly specific AME might be present that can modify this compound but not neomycin. In some organisms like Leishmania donovani, resistance to this compound has been linked to reduced drug accumulation, which might not affect neomycin uptake to the same degree.

Troubleshooting Steps:

  • Verify MICs: Repeat the MIC determination for both this compound and neomycin using a fresh inoculum and newly prepared antibiotic dilutions to rule out experimental error.

  • Sequence Resistance Genes: Use PCR and Sanger sequencing to identify the specific AME or other resistance genes present. Compare the identified gene's known substrate profile with your findings.

  • Perform a Drug Accumulation Assay: If a known resistance gene cannot be identified, consider investigating drug uptake. A fluorescently labeled aminoglycoside or radiolabeled drug could be used to compare intracellular accumulation in the resistant strain versus a susceptible control.

Issue 2: High-Level Resistance to All Tested Aminoglycosides

Possible Cause: The bacterium likely possesses a broad-spectrum resistance mechanism. The most common cause of high-level resistance to most aminoglycosides, including both 4,5- and 4,6-disubstituted types, is the presence of a 16S rRNA methyltransferase, such as those encoded by armA or rmt genes. These enzymes modify the ribosomal target itself, making it impervious to a wide range of aminoglycosides.

Troubleshooting Steps:

  • Confirm MICs: Determine the MIC values for a broad panel of aminoglycosides, including amikacin, gentamicin, tobramycin, neomycin, and this compound. MICs in the high hundreds or thousands (µg/mL) are indicative of this mechanism.

  • Screen for RMT Genes: Use multiplex PCR to screen for the most common 16S rRNA methyltransferase genes (armA, rmtA, rmtB, rmtC, etc.).

  • Evaluate Efflux Pump Activity: Although less common as the sole cause of high-level resistance, overexpression of efflux pumps can contribute. This can be investigated using an efflux pump inhibitor in your susceptibility assay to see if it restores sensitivity.

Quantitative Data on Cross-Resistance

The degree of cross-resistance is highly dependent on the specific bacterial strain and the underlying resistance mechanism. The following table summarizes reported cross-reactivity data.

Aminoglycoside PairContextReported Cross-Reactivity/ResistanceCitation(s)
Neomycin - this compound Allergic Contact DermatitisHigh cross-reactivity due to structural similarity.
Neomycin - this compound Antigenic SimilarityA monoclonal antibody against this compound showed 25.1% cross-reactivity with neomycin.
Neomycin - Butirosin Allergic Contact Dermatitis~90% frequency of cross-reactivity.
Neomycin - Streptomycin Allergic Contact DermatitisLow cross-reactivity (1-5%).
Neomycin - Gentamicin/Tobramycin Allergic Contact DermatitisVariable but can be around 50%.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is used to quantitatively measure the susceptibility of a bacterial strain to various aminoglycosides.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial colonies from a fresh (18-24 hour) agar plate

  • Stock solutions of this compound, neomycin, and other test aminoglycosides

  • Sterile saline or broth for inoculum suspension

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (35-37°C)

Methodology:

  • Inoculum Preparation:

    • Select 3-5 isolated bacterial colonies and suspend them in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution:

    • Prepare a series of two-fold serial dilutions of each aminoglycoside in CAMHB directly in the 96-well plate.

    • For a typical assay, concentrations might range from 2048 µg/mL down to 0.25 µg/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

    • Compare the MIC values of the test strain for this compound, neomycin, and other aminoglycosides to the values for a known susceptible control strain. A significant increase in MIC indicates resistance.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This protocol provides a qualitative or semi-quantitative assessment of cross-resistance.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Bacterial inoculum prepared as in Protocol 1 (0.5 McFarland standard)

  • Sterile cotton swabs

  • Paper disks impregnated with standard concentrations of this compound, neomycin, etc.

  • Sterile forceps or disk dispenser

  • Incubator (35-37°C)

  • Ruler or calipers

Methodology:

  • Plate Inoculation:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each application to ensure uniform coverage.

  • Application of Disks:

    • Using sterile forceps, place the antibiotic disks onto the agar surface, ensuring they are spaced far enough apart to prevent overlapping zones of inhibition.

    • Gently press each disk to ensure firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • Compare the zone diameters for the resistant strain to those of a susceptible control strain. A smaller zone diameter for multiple aminoglycosides indicates cross-resistance.

Visualizations

Caption: Primary mechanisms of bacterial resistance to aminoglycoside antibiotics.

Cross_Resistance_Workflow cluster_mic Method 1: Broth Microdilution cluster_disk Method 2: Disk Diffusion start Start: Select Bacterial Strain (Resistant vs. Susceptible Control) prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum mic_dilute Prepare Serial Dilutions of This compound, Neomycin, etc. prep_inoculum->mic_dilute disk_swab Swab Mueller-Hinton Agar Plate prep_inoculum->disk_swab mic_inoculate Inoculate 96-well Plates mic_dilute->mic_inoculate mic_incubate Incubate 16-20h at 35-37°C mic_inoculate->mic_incubate mic_read Read MICs (Lowest concentration with no growth) mic_incubate->mic_read compare Compare Results: Resistant vs. Susceptible Strain mic_read->compare disk_apply Apply Antibiotic Disks disk_swab->disk_apply disk_incubate Incubate 16-20h at 35-37°C disk_apply->disk_incubate disk_read Measure Zone Diameters (mm) disk_incubate->disk_read disk_read->compare end Conclusion: Determine Cross-Resistance Profile compare->end

Caption: Experimental workflow for assessing aminoglycoside cross-resistance.

Aminoglycoside_Relationships This compound This compound Neomycin Neomycin This compound->Neomycin High Structural Similarity High Cross-Resistance Streptomycin Streptomycin This compound->Streptomycin Low Cross-Resistance (Different Structure) Kanamycin Kanamycin Neomycin->Kanamycin Variable Gentamicin Gentamicin Neomycin->Gentamicin Variable Amikacin Amikacin Kanamycin->Amikacin Related

Caption: this compound cross-resistance relationships with other aminoglycosides.

References

Technical Support Center: Overcoming Poor Oral Absorption of Paromomycin in Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the oral delivery of paromomycin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments aimed at improving the systemic absorption of this aminoglycoside antibiotic.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low?

A1: The poor oral absorption of this compound is multifactorial, stemming from its inherent physicochemical properties and physiological interactions within the gastrointestinal tract. Key contributing factors include:

  • High Molecular Weight: this compound is a relatively large molecule with a molecular weight of 615.6 g/mol , which limits its passive diffusion across the intestinal epithelium.[1]

  • Hydrophilic Nature: Its high water solubility restricts its ability to permeate the lipid-rich cell membranes of enterocytes.[1]

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate of the P-gp efflux transporter. This means that even if some of the drug enters intestinal cells, it is actively pumped back into the intestinal lumen, significantly reducing net absorption.[1][2]

  • CYP-mediated Metabolism: Evidence suggests that this compound is also a substrate for cytochrome P450 (CYP) enzymes, leading to first-pass metabolism in the gut wall and liver, which further reduces the amount of active drug reaching systemic circulation.[1]

Q2: What is a typical oral bioavailability percentage for this compound in animal models?

A2: In preclinical studies using male BALB/c mice, the oral bioavailability of this compound, when administered in a standard carboxymethyl cellulose (CMC) formulation, is extremely low, reported to be approximately 0.3%. This negligible absorption necessitates the use of parenteral routes for systemic infections, which is a major drawback for patient compliance.

Q3: How can I model this compound's poor absorption in my lab?

A3: A combination of in vitro and in vivo models is recommended to accurately simulate and study the poor oral absorption of this compound:

  • In Vitro Permeability Assays: The Caco-2 cell line is a widely accepted model for studying intestinal drug permeability and the involvement of transporters like P-gp. These cells form a monolayer that mimics the human intestinal epithelium.

  • In Vivo Pharmacokinetic Studies: Animal models, most commonly male BALB/c mice, are used to determine the pharmacokinetic profile of this compound following oral administration. These studies are essential for evaluating the effectiveness of absorption-enhancing strategies.

Q4: What are the primary strategies being researched to enhance the oral absorption of this compound?

A4: Research efforts are focused on overcoming the key barriers to this compound's absorption. The main strategies include:

  • Inhibition of P-gp Efflux: Co-administration of P-gp inhibitors, such as verapamil, has been shown to increase the oral exposure of this compound.

  • Inhibition of CYP Metabolism: Pre-treatment with CYP inhibitors like 1-Aminobenzotriazole (ABT) can reduce first-pass metabolism and improve bioavailability.

  • Advanced Formulation Approaches: Utilizing novel excipients to create formulations that enhance membrane fluidity or inhibit efflux transporters. Examples include formulations with glycols, fatty acids, and surfactants like Gelucire 44/14 and Solutol HS 15. These approaches have successfully increased the oral bioavailability from 0.3% to as high as 9-16% in mice.

  • Nano Lipid Systems: Encapsulating this compound in liposomes has been explored to improve its delivery to target cells for intracellular infections.

Troubleshooting Guides

Problem 1: Inconsistent or negligible this compound permeability in Caco-2 assays.

  • Possible Cause: The inherent low permeability of this compound.

  • Troubleshooting Steps:

    • Verify Assay Integrity: Ensure the Caco-2 monolayer has reached the appropriate transepithelial electrical resistance (TEER) value before starting the experiment to confirm monolayer confluence and tight junction formation.

    • Use P-gp Inhibitors: Include a positive control group with a known P-gp inhibitor like verapamil. A significant increase in the apical-to-basolateral (A-to-B) permeability in the presence of the inhibitor confirms that P-gp efflux is a major limiting factor.

    • Check Analytical Sensitivity: The bioanalytical method used to quantify this compound must be sensitive enough to detect the low concentrations expected to cross the monolayer. A high dose might be necessary for accurate quantification.

    • Evaluate Both Directions: Measure both A-to-B and basolateral-to-apical (B-to-A) permeability. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux.

Problem 2: High variability in plasma concentrations in in vivo mouse studies.

  • Possible Cause: Variability in gastric emptying, intestinal transit time, or individual differences in transporter/enzyme expression.

  • Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure all mice are of the same strain, sex, and age. Standardize the fasting period before dosing (e.g., 4 hours) and the re-feeding time post-dose.

    • Control Formulation: Ensure the formulation is homogenous and the dosing volume is accurate for each animal's body weight.

    • Increase Sample Size: Use a sufficient number of animals per group (n=3 or more) to account for biological variability and obtain statistically meaningful results.

    • Consider Pre-treatment Timing: When using inhibitors (P-gp or CYP), optimize the pre-treatment time before this compound administration to ensure the inhibitor has reached its peak effect.

Problem 3: A novel formulation shows improved in vitro permeability but fails to increase bioavailability in vivo.

  • Possible Cause: The formulation may not be stable in the gastrointestinal environment, or it may not overcome both P-gp efflux and CYP metabolism simultaneously.

  • Troubleshooting Steps:

    • Assess Formulation Stability: Evaluate the stability of your formulation in simulated gastric and intestinal fluids.

    • Evaluate Metabolic Stability: Use in vitro models like mouse liver microsomes to determine if your formulation protects this compound from metabolic degradation. This compound has been shown to be unstable in mouse liver microsomes.

    • Combine Strategies: Since this compound is a substrate for both P-gp and CYP enzymes, a successful oral formulation may need to address both barriers. Consider incorporating both a P-gp inhibitor and a CYP inhibitor in your strategy or using excipients that have dual functions.

Data and Experimental Protocols

Quantitative Data Summary

Table 1: In Vitro Caco-2 Permeability of this compound

Condition Direction Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Efflux Ratio
This compound alone Apical to Basolateral (A-to-B) Negligible 2.9
This compound alone Basolateral to Apical (B-to-A) Low
This compound + Verapamil Apical to Basolateral (A-to-B) Increased 2-fold ~1

Data synthesized from studies in Caco-2 cell monolayers.

Table 2: Pharmacokinetic Parameters of this compound in Male BALB/c Mice

Route Dose Formulation/Condition Bioavailability (%F) Cmax (µg/mL) T½ (h)
Intravenous (i.v.) 15-50 mg/kg N/A 100% N/A 2.6
Oral (p.o.) 500 mg/kg 0.1% Carboxymethyl cellulose (CMC) 0.3% Low N/A
Oral (p.o.) 500 mg/kg Pre-treated with Verapamil (P-gp inhibitor) Increased (~1.5-fold exposure increase) Increased N/A
Oral (p.o.) 500 mg/kg Pre-treated with ABT (CYP inhibitor) Increased (~1.6-fold exposure increase) Increased N/A
Oral (p.o.) 500 mg/kg Formulation with Gelucire/Solutol Up to 9% 12.62 N/A

Data compiled from multiple in vivo studies.

Experimental Protocols

1. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of this compound and determine if it is a P-gp substrate.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.

    • Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.

    • Permeability Study:

      • For apical-to-basolateral (A-to-B) permeability, this compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time.

      • For basolateral-to-apical (B-to-A) permeability, this compound is added to the basolateral chamber, and samples are taken from the apical chamber.

    • Inhibitor Co-incubation: To confirm P-gp involvement, the experiment is repeated with the co-incubation of a P-gp inhibitor (e.g., verapamil) in the apical chamber.

    • Sample Analysis: The concentration of this compound in the collected samples is quantified using a sensitive analytical method such as LC-MS/MS.

    • Calculation: The apparent permeability coefficient (Papp) is calculated for each direction. The efflux ratio (Papp B-to-A / Papp A-to-B) is then determined.

2. In Vivo Pharmacokinetic Study in Mice

  • Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound with different formulations or pre-treatments.

  • Methodology:

    • Animals: Male BALB/c mice (25–35 g) are used.

    • Acclimatization and Fasting: Animals are acclimatized and then fasted for at least 4 hours before the experiment, with water provided ad libitum.

    • Dosing:

      • Intravenous (i.v.) Group: A cohort receives this compound (e.g., 50 mg/kg) via tail vein injection to determine the reference AUC for 100% bioavailability.

      • Oral (p.o.) Groups: Different cohorts receive oral this compound (e.g., 500 mg/kg) in various formulations (e.g., CMC suspension, novel formulations).

      • Inhibitor Groups: For mechanism studies, groups are pre-treated orally with verapamil (e.g., 10 mg/kg) or ABT (e.g., 50 mg/kg) before oral administration of this compound.

    • Blood Sampling: Blood samples are collected from the retro-orbital plexus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (%F).

Visualizations

G cluster_lumen Intestinal Lumen cluster_cell Enterocyte (Intestinal Cell) cluster_blood Systemic Circulation Oral this compound Oral this compound Absorbed this compound Absorbed this compound Oral this compound->Absorbed this compound Limited Passive Absorption P-gp Efflux Pump P-gp Efflux Pump Absorbed this compound->P-gp Efflux Pump CYP Enzymes CYP Enzymes Absorbed this compound->CYP Enzymes Metabolism This compound in Blood This compound in Blood Absorbed this compound->this compound in Blood To Circulation P-gp Efflux Pump->Oral this compound Efflux Metabolites Metabolites CYP Enzymes->Metabolites G cluster_problem Problem Identification cluster_invitro In Vitro Evaluation cluster_strategy Strategy Development cluster_invivo In Vivo Validation Low Bioavailability Low Bioavailability Caco-2 Assay Caco-2 Assay Low Bioavailability->Caco-2 Assay Assess Permeability Microsome Stability Microsome Stability Low Bioavailability->Microsome Stability Assess Metabolism P-gp Inhibition P-gp Inhibition Caco-2 Assay->P-gp Inhibition CYP Inhibition CYP Inhibition Microsome Stability->CYP Inhibition Formulation Design Formulation Design P-gp Inhibition->Formulation Design CYP Inhibition->Formulation Design Mouse PK Study Mouse PK Study Formulation Design->Mouse PK Study Test Formulation

References

Technical Support Center: Mitigating Paromomycin-Induced Gastrointestinal Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address paromomycin-induced gastrointestinal (GI) side effects in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects of this compound observed in animal studies?

A1: this compound, an aminoglycoside antibiotic, commonly induces gastrointestinal disturbances in animal models. The most frequently reported side effects include diarrhea, loose stools, decreased appetite, vomiting, nausea, and abdominal cramps.[1] In studies with calves, this compound administration has been associated with changes in fecal consistency and diarrhea.[2] Histopathological examinations in mice have revealed intestinal damage such as denuded villi, infiltration of inflammatory cells, and hypertrophy of crypts following infection and subsequent this compound treatment.[3]

Q2: What is the primary mechanism behind this compound-induced gastrointestinal side effects?

A2: The primary mechanism is the disruption of the gut microbiota.[4][5] this compound is a broad-spectrum antibiotic that is not significantly absorbed from the GI tract, leading to high concentrations in the gut lumen. This localized high concentration alters the composition and balance of the intestinal flora. This dysbiosis can lead to an overgrowth of pathogenic bacteria and a reduction in beneficial microbes, contributing to inflammation, increased intestinal permeability, and diarrhea.

Q3: Are there any known strategies to mitigate these gastrointestinal side effects in animal models?

A3: Yes, the co-administration of probiotics, particularly Saccharomyces boulardii, has shown promise in mitigating antibiotic-associated diarrhea. Probiotics are live microorganisms that, when administered in adequate amounts, confer a health benefit on the host. They can help restore the balance of the gut microbiota, compete with pathogens, and modulate the immune response.

Q4: What is the recommended dosage of this compound in animal studies for efficacy against intestinal parasites?

A4: The oral dosage of this compound can vary depending on the animal model and the target pathogen. For intestinal amebiasis, a general recommendation is 25 to 35 mg/kg of body weight daily, administered in divided doses for 5 to 10 days. In a study on cryptosporidiosis in calves, doses of 75 mg/kg and 150 mg/kg per day for 5 days were evaluated, with the higher dose showing greater efficacy in reducing diarrhea and oocyst counts.

Troubleshooting Guides

Issue 1: High Incidence of Severe Diarrhea and Morbidity in Study Animals

Potential Cause: The dosage of this compound may be too high for the specific animal model or strain, or the gut microbiota of the animals may be particularly sensitive to disruption.

Troubleshooting Steps:

  • Review Dosage: Compare your current dosage with published studies using similar animal models. The standard oral dosage for this compound is typically in the range of 25-35 mg/kg daily. Doses exceeding 3 grams per day in humans have been associated with a significant increase in side effects.

  • Introduce a Probiotic Co-administration Protocol:

    • Probiotic Strain: Saccharomyces boulardii is a well-documented probiotic yeast for preventing antibiotic-associated diarrhea.

    • Dosage: In a rat model of colitis, S. boulardii was administered at a dose of 1 mg/kg per day.

    • Administration: Administer the probiotic concurrently with this compound, but separated by a few hours if possible, to minimize any potential direct interaction. Continue probiotic administration for the duration of the this compound treatment.

  • Monitor Animal Health: Implement a daily scoring system for stool consistency, body weight, and general clinical signs to quantitatively assess the impact of the intervention.

Issue 2: Inconsistent or Non-significant Results with Probiotic Co-administration

Potential Cause: The timing of probiotic administration, the specific strain used, or the dosage may not be optimal for counteracting the effects of this compound.

Troubleshooting Steps:

  • Verify Probiotic Viability: Ensure the probiotic supplement being used contains the specified number of viable organisms.

  • Adjust Administration Timing: If administering the probiotic and this compound simultaneously, consider separating the administrations by at least 2-3 hours.

  • Evaluate Different Probiotic Strains: While S. boulardii is a strong candidate, other probiotic strains or combinations may be more effective in your specific model.

  • Increase Probiotic Dosage: The effective dose of a probiotic can vary. Consider a dose-escalation study to determine the optimal dose for your model.

Quantitative Data Summary

The following tables summarize quantitative data from relevant animal studies.

Table 1: Efficacy of this compound in a Calf Model of Cryptosporidiosis

Treatment GroupClinical Cure Rate (24h post-treatment)Mean Daily Body Weight Gain ( kg/day )Effect on Diarrhea
Untreated Control-0.53-
This compound (75 mg/kg/day)LowerNo significant impactNo effect
This compound (150 mg/kg/day)High0.67Significant decrease

Source: Adapted from Achard et al., 2022.

Table 2: Effect of Saccharomyces boulardii on Colitis in a Rat Model

Treatment GroupMean Disease Activity Index (DAI) Score
TNBS (Colitis Induction)4.46 ± 0.34
Methylprednisolone (MP)3.69 ± 0.61
S. boulardii + MP3.77 ± 0.73

Source: Adapted from Soyturk et al., 2012.

Experimental Protocols

Protocol 1: Induction and Assessment of this compound-Induced Gastrointestinal Injury in Mice
  • Animal Model: Male IFN-γ knockout mice (or other appropriate strain).

  • This compound Administration: Administer this compound orally at a dose of 1000 mg/kg daily.

  • Assessment of Gastrointestinal Injury:

    • Clinical Scoring: Monitor daily for signs of diarrhea, weight loss, and changes in behavior.

    • Histopathology: At the end of the study period (e.g., day 11 post-infection/treatment), sacrifice the mice and collect the distal small intestine. Process the tissue for histology and stain with hematoxylin and eosin (H&E). Examine for villous atrophy, mucosal erosion, crypt hypertrophy, and inflammatory cell infiltration.

    • Intestinal Permeability (FITC-Dextran Assay):

      • Fast mice for 4 hours.

      • Administer fluorescein isothiocyanate-conjugated dextran (FITC-D; 4 kDa) by oral gavage.

      • After 4 hours, collect blood via cardiac puncture.

      • Measure the concentration of FITC-D in the plasma using a fluorescence spectrophotometer. An increased concentration of FITC-D in the plasma indicates increased intestinal permeability.

Protocol 2: Co-administration of Saccharomyces boulardii to Mitigate this compound-Induced Diarrhea in Rats
  • Animal Model: Wistar albino female rats.

  • This compound Administration: Administer the desired therapeutic dose of this compound orally.

  • Saccharomyces boulardii Administration:

    • Prepare a fresh suspension of S. boulardii in a suitable vehicle (e.g., saline).

    • Administer S. boulardii at a dose of 1 mg/kg per day by oral gavage.

    • Administer the probiotic concurrently with the this compound treatment period.

  • Assessment of Efficacy:

    • Fecal Pellet Output: Monitor the number of fecal pellets excreted daily as an indicator of intestinal transit time and diarrhea.

    • Stool Consistency Scoring: Visually score stool consistency daily.

    • Inflammatory Markers: At the end of the study, collect serum and colon tissue to measure levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.

Signaling Pathways and Experimental Workflows

This compound-Induced Gut Inflammation Signaling Pathway

This compound-induced disruption of the gut microbiota can lead to an increase in lipopolysaccharide (LPS) from Gram-negative bacteria. LPS can activate Toll-like receptor 4 (TLR4) on intestinal epithelial cells and immune cells, triggering a downstream signaling cascade that results in the production of pro-inflammatory cytokines like TNF-α and IL-6. This inflammatory response can further compromise the intestinal barrier.

Paromomycin_Inflammation_Pathway This compound This compound Dysbiosis Gut Dysbiosis This compound->Dysbiosis LPS Increased LPS Dysbiosis->LPS TLR4 TLR4 Activation LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Intestinal Inflammation Cytokines->Inflammation

Caption: this compound-induced gut inflammation pathway.

Experimental Workflow for Evaluating Probiotic Mitigation Strategy

This workflow outlines the key steps for assessing the efficacy of a probiotic in mitigating this compound-induced gastrointestinal side effects.

Probiotic_Mitigation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Animal_Model Select Animal Model (e.g., Mice, Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomize into Groups: 1. Control 2. This compound only 3. This compound + Probiotic Acclimatization->Grouping Paro_Admin Administer this compound Grouping->Paro_Admin Probiotic_Admin Co-administer Probiotic Grouping->Probiotic_Admin Clinical_Monitoring Daily Clinical Monitoring (Diarrhea, Weight) Paro_Admin->Clinical_Monitoring Probiotic_Admin->Clinical_Monitoring Permeability_Assay Intestinal Permeability Assay (e.g., FITC-Dextran) Clinical_Monitoring->Permeability_Assay Histopathology Histopathological Analysis Permeability_Assay->Histopathology Cytokine_Analysis Inflammatory Cytokine Measurement (TNF-α, IL-6) Histopathology->Cytokine_Analysis

Caption: Workflow for evaluating probiotic mitigation.

Logical Relationship of this compound's Impact on Gut Health

This diagram illustrates the cascading effects of this compound on the gastrointestinal system, leading to the observable side effects.

Paromomycin_Impact_Logic This compound Oral this compound Administration Microbiota_Disruption Gut Microbiota Disruption This compound->Microbiota_Disruption Barrier_Dysfunction Intestinal Barrier Dysfunction Microbiota_Disruption->Barrier_Dysfunction Inflammatory_Response Inflammatory Response Microbiota_Disruption->Inflammatory_Response Clinical_Signs Clinical Signs: Diarrhea, Weight Loss, Reduced Appetite Barrier_Dysfunction->Clinical_Signs Inflammatory_Response->Clinical_Signs

Caption: Logical flow of this compound's GI impact.

References

Technical Support Center: Enhancing Paromomycin Uptake in Target Parasites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the uptake and efficacy of paromomycin in target parasites.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound against parasites like Leishmania?

A1: this compound, an aminoglycoside antibiotic, primarily acts by inhibiting protein synthesis in parasites. It binds to the A site of the 16S ribosomal RNA within the 30S ribosomal subunit, which leads to misreading of mRNA and the production of non-functional proteins, ultimately causing cell death.[1][2] Additionally, this compound can interfere with the mitochondrial membrane potential and inhibit respiration, further contributing to its anti-parasitic effect.[3]

Q2: How does this compound enter the parasite cell?

A2: The uptake of this compound by Leishmania is a multi-step process. It begins with a rapid, non-saturable initial binding of the cationic this compound to the negatively charged glycocalyx on the parasite's surface.[4] This initial binding is largely independent of temperature and metabolic inhibitors.[4] Following this surface interaction, it is suggested that the drug is internalized, possibly via endocytosis.

Q3: What are the known mechanisms of resistance to this compound in parasites?

A3: The primary mechanism of resistance to this compound in Leishmania is a reduction in drug accumulation within the parasite. This can be due to:

  • Altered cell membrane composition: Changes in the parasite's surface can lead to decreased binding of the drug.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Modifications in the ribosomal target: Although less common in Leishmania compared to bacteria, mutations in the ribosomal RNA binding site can reduce the affinity of this compound for its target.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected efficacy in in vitro susceptibility assays.
Potential Cause Troubleshooting Step
This compound solution instability This compound sulfate is water-soluble, but aqueous solutions are not recommended to be stored for more than one day. Prepare fresh solutions for each experiment.
Incorrect this compound concentration Verify the calculations for your stock and working solutions. Ensure the correct form of this compound (e.g., sulfate) is being used and that the molecular weight is accounted for.
Variability in parasite susceptibility Different species and even different clinical isolates of the same species of Leishmania can have varying intrinsic susceptibility to this compound. It is crucial to use a reference strain with known susceptibility as a control.
Issues with the assay method For intracellular amastigote assays, ensure optimal infection ratios and incubation times. The viability of both the host cells (e.g., THP-1 macrophages) and the parasites can impact the results. Consider using a viability stain (e.g., MTT, resazurin) to confirm cell health.
Contamination of cultures Microbial contamination can interfere with the assay. Regularly check cultures for contamination and use appropriate aseptic techniques.
Issue 2: Difficulty in formulating effective liposomal this compound.
Potential Cause Troubleshooting Step
Low encapsulation efficiency The fusion method is a simple and efficient method for preparing liposomes with high encapsulation efficiency. Ensure that the lipid components are fully melted and that the this compound solution is added at the correct temperature with vigorous vortexing.
Liposome instability The choice of lipids is critical for stability. Formulations containing soybean phosphatidylcholine (SPC) and cholesterol have been shown to be effective. Store liposomal formulations at the recommended temperature and check for any signs of aggregation or leakage before use.
Inadequate characterization Characterize the prepared liposomes for particle size, zeta potential, and encapsulation efficiency to ensure batch-to-batch consistency. Dynamic light scattering is a suitable method for size determination.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound Against Leishmania Species

Leishmania SpeciesParasite StageHost CellIC50 / EC50 (µM)Reference
L. donovaniAmastigoteMurine Macrophage6 - 18
L. majorAmastigoteMurine Macrophage1 - 5
L. tropicaAmastigoteMurine Macrophage1 - 5
L. braziliensisAmastigoteMurine Macrophage< 12
L. mexicanaAmastigoteMurine Macrophage39
L. amazonensis (Clinical Isolate)AmastigotePeritoneal Mouse MacrophagesLower than reference strain
L. amazonensis (Reference Strain)AmastigotePeritoneal Mouse MacrophagesHigher than clinical isolate

Table 2: Efficacy of this compound Combination Therapies

CombinationTarget ParasiteModelEfficacyReference
Topical this compound (15%) + Methylbenzethonium Chloride (5%) & Injectable Meglumine AntimonateNew World Cutaneous LeishmaniasisHuman90% cure rate
This compound + MiltefosineL. (L.) infantum chagasiIn vitroSynergistic
This compound + Amphotericin BL. (L.) amazonensisIn vitroSynergistic
This compound + Meglumine AntimoniateL. (V.) braziliensisIn vitroSynergistic
Topical this compound (15%) + Gentamicin (0.5%)L. majorHuman81% cure rate
This compound + MiltefosineVisceral LeishmaniasisHuman91.2% definitive cure

Experimental Protocols

Protocol 1: In Vitro this compound Susceptibility Assay for Leishmania Amastigotes
  • Host Cell Culture:

    • Culture THP-1 human monocytic leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Differentiate THP-1 cells into adherent macrophages by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 30 nM for 48-72 hours.

  • Parasite Infection:

    • Infect the differentiated THP-1 macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • Wash the cells to remove any remaining extracellular promastigotes.

  • Drug Treatment:

    • Prepare a stock solution of this compound sulfate in sterile water.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Add the this compound dilutions to the infected macrophages and incubate for 72 hours.

  • Assessment of Parasite Viability:

    • After incubation, lyse the host cells with a gentle detergent (e.g., 0.01% SDS).

    • Determine the number of viable amastigotes by:

      • Microscopic counting: Stain the cells with Giemsa and count the number of amastigotes per 100 macrophages.

      • Fluorometric/Colorimetric assays: Use viability reagents such as resazurin or MTT to assess metabolic activity.

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Preparation of Liposomal this compound by the Fusion Method

This protocol is adapted from Jaafari et al., 2009.

  • Lipid Melt Preparation:

    • In a glass vial, combine the lipid components: 15% soybean phosphatidylcholine (SPC), 2% cholesterol, 7% propylene glycol, 0.3% vitamin E, 0.1% methylparaben, and 0.02% propylparaben.

    • Heat the mixture to approximately 75°C until all components have melted and formed a clear lipid phase.

  • Aqueous Phase Preparation:

    • Prepare a solution of this compound sulfate (e.g., 10% or 15% w/v) in 10 mM HEPES buffer (pH 7.0).

    • Heat the this compound solution to 75°C.

  • Liposome Formation:

    • While vigorously vortexing the lipid melt, slowly add the heated this compound solution.

    • Continue vortexing until the mixture has cooled to room temperature, resulting in the formation of a liposomal suspension.

  • Homogenization:

    • Homogenize the liposomal suspension using a high-speed homogenizer (e.g., Ultra-Turrax) at 5,000 rpm for 5 minutes to reduce the particle size and improve uniformity.

  • Characterization:

    • Determine the mean particle diameter and size distribution using dynamic light scattering.

    • Measure the encapsulation efficiency by separating the unencapsulated this compound from the liposomes via centrifugation and quantifying the drug in the supernatant.

Visualizations

Paromomycin_Uptake_and_Resistance cluster_extracellular Extracellular Space cluster_parasite Parasite Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Glycocalyx Glycocalyx (Negative Charge) This compound->Glycocalyx Initial Binding Ribosome Ribosome (30S) Glycocalyx->Ribosome Internalization Mitochondrion Mitochondrion Glycocalyx->Mitochondrion Internalization Membrane ABC_transporter ABC Transporter Ribosome->ABC_transporter Efflux (Resistance) Protein_Synth Protein Synthesis Ribosome->Protein_Synth Inhibition Mito_Function Mitochondrial Function Mitochondrion->Mito_Function Disruption

Caption: this compound uptake and resistance mechanisms in a target parasite.

Experimental_Workflow_Susceptibility_Assay start Start culture_cells Culture & Differentiate Host Cells (e.g., THP-1) start->culture_cells infect_cells Infect with Leishmania Promastigotes culture_cells->infect_cells wash_cells Wash to Remove Extracellular Parasites infect_cells->wash_cells add_drug Add Serial Dilutions of this compound wash_cells->add_drug incubate Incubate for 72h add_drug->incubate assess_viability Assess Amastigote Viability incubate->assess_viability analyze_data Calculate IC50 assess_viability->analyze_data end End analyze_data->end Combination_Therapy_Logic This compound This compound (Inhibits Protein Synthesis) Combined_Effect Enhanced Parasite Killing This compound->Combined_Effect Drug_B Drug B (e.g., Miltefosine - Apoptosis Induction or Amphotericin B - Membrane Disruption) Drug_B->Combined_Effect Reduced_Dosage Reduced Individual Drug Dosages Combined_Effect->Reduced_Dosage Delayed_Resistance Delayed Emergence of Resistance Combined_Effect->Delayed_Resistance Reduced_Toxicity Reduced Host Toxicity Reduced_Dosage->Reduced_Toxicity

References

Technical Support Center: Strategies to Mitigate Paromomycin-Induced Nephrotoxicity in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating paromomycin-induced nephrotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and conducting preclinical studies aimed at developing strategies to reduce the renal side effects of this important aminoglycoside antibiotic.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are planning a preclinical study to evaluate a novel compound for its potential to reduce this compound-induced nephrotoxicity. What is a standard protocol to induce reliable and reproducible kidney injury with this compound in a rat model?

A1: Establishing a consistent model of this compound-induced nephrotoxicity is crucial for evaluating potential protective agents. While literature specifically detailing protocols for inducing severe nephrotoxicity with this compound for the purpose of testing interventions is limited, a reliable model can be adapted from established protocols for other aminoglycosides, such as gentamicin.

Troubleshooting Common Issues:

  • High Mortality: If you observe high mortality rates, consider reducing the dose of this compound or the duration of administration. Dehydration can exacerbate nephrotoxicity, so ensure animals have free access to water.

  • High Variability in Kidney Injury: Ensure consistent dosing and administration techniques. Use animals of the same age, sex, and strain to minimize biological variability. House animals under standardized conditions (diet, light-dark cycle, temperature).

  • No Significant Signs of Nephrotoxicity: Confirm the potency and correct dosage of your this compound solution. Increase the dose or duration of administration incrementally. Ensure the route of administration allows for systemic absorption.

Q2: We are observing significant increases in serum creatinine and BUN in our this compound-treated group. What are the expected histopathological changes in the kidney, and at what time point should we assess them?

A2: this compound-induced nephrotoxicity, similar to that of other aminoglycosides, primarily affects the proximal tubules of the kidney.

Expected Histopathological Findings:

  • Acute Tubular Necrosis (ATN): This is the hallmark of aminoglycoside nephrotoxicity, characterized by the death of tubular epithelial cells.

  • Tubular Degeneration: You may observe cloudy swelling, hydropic changes, and vacuolization of the tubular cells.

  • Loss of Brush Border: The microvilli on the apical surface of proximal tubular cells may be lost.

  • Interstitial Edema and Inflammation: Infiltration of inflammatory cells in the interstitium can be present.

  • Casts: Proteinaceous or cellular casts may be observed within the tubular lumen.

In a study using topical nanoliposomal this compound in rats, mild tubular necrosis was observed after 30 days of administration. For systemic administration protocols designed to induce more acute injury, histopathological changes are typically evident within 7 to 14 days of initiating treatment.

Troubleshooting Common Issues:

  • Difficulty Identifying Specific Structures: Ensure proper fixation, processing, and staining (e.g., Hematoxylin and Eosin - H&E, Periodic acid-Schiff - PAS) of kidney tissues. Consult with a veterinary pathologist for accurate interpretation.

  • Artifacts in Tissue Sections: Handle tissues gently during collection and processing to avoid artifacts that could be misinterpreted as pathological changes.

Q3: What are the primary mechanisms underlying this compound-induced nephrotoxicity, and how can this inform our strategy for developing protective co-therapies?

A3: The nephrotoxicity of this compound, like other aminoglycosides, is multifactorial and primarily involves oxidative stress, inflammation, and apoptosis in renal tubular cells.

  • Oxidative Stress: this compound can increase the production of reactive oxygen species (ROS), leading to lipid peroxidation, protein damage, and depletion of endogenous antioxidants like glutathione (GSH).

  • Inflammation: The initial injury can trigger an inflammatory response, characterized by the infiltration of immune cells and the release of pro-inflammatory cytokines.

  • Apoptosis: this compound can induce programmed cell death in renal tubular cells through both intrinsic (mitochondrial) and extrinsic pathways.

Understanding these mechanisms suggests that co-therapies with potent antioxidant and anti-inflammatory properties are promising avenues for investigation.

Q4: We are considering using an antioxidant as a potential protective agent against this compound nephrotoxicity. What are some examples of antioxidants that have shown promise in similar preclinical models?

A4: While specific studies on antioxidants with this compound are scarce, extensive research on other aminoglycosides, particularly gentamicin, provides a strong rationale for testing various antioxidant compounds. Agents that have demonstrated protective effects against aminoglycoside-induced nephrotoxicity in preclinical studies include:

  • Vitamins C and E

  • N-acetylcysteine (NAC)

  • Curcumin

  • Resveratrol

  • Quercetin

  • Melatonin

  • Silymarin

Troubleshooting Common Issues:

  • Lack of Efficacy of the Antioxidant: Consider the dose, timing, and route of administration of the antioxidant. It may need to be administered prior to or concurrently with this compound to be effective. Also, consider the bioavailability of the antioxidant.

  • Potential for Drug-Drug Interactions: Evaluate whether the antioxidant interferes with the antimicrobial efficacy of this compound.

Quantitative Data Summary

The following table summarizes key biochemical markers from a preclinical study investigating the effects of topical nanoliposomal this compound in rats over 30 days. While this study did not aim to induce severe nephrotoxicity, it provides a reference for this compound's effect on renal biomarkers.

GroupDuration (days)Serum BUN (mg/dL)Serum Creatinine (mg/dL)
Control30~20~0.5
This compound30No significant changeNo significant change
Note:In this particular study with topical administration, significant changes in BUN and creatinine were not observed, although mild tubular necrosis was seen histopathologically at day 30. Systemic administration at higher doses is expected to produce more pronounced changes in these markers.

Experimental Protocols

Protocol 1: Induction of this compound-Induced Nephrotoxicity in Rats

This protocol is adapted from established models of aminoglycoside nephrotoxicity.

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions with free access to food and water.

  • This compound Administration:

    • Dose: 100-200 mg/kg/day (dose may need to be optimized based on the desired severity of injury).

    • Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • Duration: 7 to 14 consecutive days.

  • Monitoring:

    • Monitor body weight and general health daily.

    • Collect blood samples at baseline and at the end of the study (e.g., day 8 or 15) for measurement of serum creatinine and BUN.

    • Collect 24-hour urine samples for measurement of urinary biomarkers (e.g., KIM-1, NGAL).

  • Tissue Collection: At the end of the study, euthanize animals and collect kidneys for histopathological examination and analysis of tissue biomarkers (e.g., oxidative stress markers).

Protocol 2: Evaluation of a Protective Agent Against this compound-Induced Nephrotoxicity
  • Animal Model and Acclimatization: As described in Protocol 1.

  • Experimental Groups (Example):

    • Group 1 (Control): Vehicle for this compound and vehicle for the protective agent.

    • Group 2 (this compound): this compound + vehicle for the protective agent.

    • Group 3 (Protective Agent): Vehicle for this compound + Protective agent.

    • Group 4 (this compound + Protective Agent): this compound + Protective agent.

  • Dosing Regimen:

    • Administer the protective agent at the desired dose and route. The timing of administration (before, during, or after this compound) should be based on the hypothesized mechanism of action.

    • Administer this compound as described in Protocol 1.

  • Monitoring and Tissue Collection: As described in Protocol 1.

Visualizations

Signaling Pathways and Experimental Workflow

Paromomycin_Nephrotoxicity_Pathway cluster_trigger Trigger cluster_cellular_events Cellular Events in Proximal Tubule Cell cluster_outcomes Pathological Outcomes This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces Inflammation ↑ Inflammation (Cytokine Release) This compound->Inflammation Triggers Apoptosis ↑ Apoptosis ROS->Apoptosis Promotes Inflammation->Apoptosis Promotes Tubular_Damage Acute Tubular Necrosis Apoptosis->Tubular_Damage Kidney_Dysfunction ↓ GFR ↑ Creatinine/BUN Tubular_Damage->Kidney_Dysfunction

Caption: Key signaling pathways in this compound-induced nephrotoxicity.

Experimental_Workflow start Start: Animal Acclimatization grouping Randomization into Experimental Groups start->grouping dosing Daily Dosing: - this compound - Protective Agent grouping->dosing monitoring Daily Monitoring: - Body Weight - Clinical Signs dosing->monitoring sampling Sample Collection: - Blood (Baseline, Endpoint) - Urine (Endpoint) dosing->sampling monitoring->dosing 7-14 days euthanasia Euthanasia & Tissue Collection (e.g., Day 8 or 15) sampling->euthanasia analysis Analysis: - Serum Biochemistry - Urinalysis - Histopathology - Tissue Biomarkers euthanasia->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for preclinical studies.

Mitigation_Strategies This compound This compound Nephrotoxicity Nephrotoxicity (Oxidative Stress, Inflammation, Apoptosis) This compound->Nephrotoxicity Reduced_Toxicity Reduced Renal Injury Antioxidants Antioxidant Co-therapy (e.g., Vitamins C & E, NAC) Antioxidants->Nephrotoxicity Inhibits

Caption: Logical relationship of antioxidant intervention strategy.

Validation & Comparative

Paromomycin vs. Miltefosine: A Comparative Guide for Visceral Leishmaniasis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two critical drugs in the fight against visceral leishmaniasis (VL), also known as kala-azar: Paromomycin and Miltefosine. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data on the efficacy, safety, and mechanisms of action of these compounds, both as monotherapies and in combination.

Overview and Mechanism of Action

This compound and miltefosine represent significant advancements in VL treatment, offering alternatives to older, more toxic therapies like pentavalent antimonials. They differ fundamentally in their chemical nature, administration route, and biological targets within the Leishmania parasite.

This compound is an aminoglycoside antibiotic administered via intramuscular injection.[1][2] Its primary mechanism of action is the inhibition of protein synthesis.[3][4] this compound binds to the A site of the parasite's 16S ribosomal RNA within the 30S ribosomal subunit, which disrupts the translation process and leads to the accumulation of abnormal initiation complexes.[1] This action is selective, showing a stronger binding affinity for the parasite's ribosomes compared to mammalian ribosomes, which explains its therapeutic efficiency. Additionally, it is suggested to affect the parasite's mitochondrial membrane potential.

Miltefosine , an alkylphosphocholine compound, is the only oral drug available for VL. Its mechanism of action is multifaceted and not yet fully elucidated. Key proposed actions include:

  • Disruption of Calcium Homeostasis : Miltefosine impairs the function of acidocalcisomes and activates a sphingosine-dependent plasma membrane Ca2+ channel, leading to a disruptive increase in intracellular calcium concentration.

  • Lipid Metabolism Interference : It inhibits phosphatidylcholine biosynthesis in the parasite, a critical component for membrane integrity, with greater potency than in mammalian cells.

  • Induction of Apoptosis : The drug can trigger apoptosis-like cell death in the parasite, partly by inhibiting cytochrome c oxidase within the mitochondria, which disrupts mitochondrial function.

  • Signal Transduction Pathway Inhibition : It interferes with lipid-dependent signaling pathways, including the inhibition of Akt (Protein Kinase B), which is crucial for cell survival.

Visualizing the Mechanisms of Action

Paromomycin_MOA cluster_parasite Leishmania Parasite cluster_ribosome Ribosome (30S Subunit) rRNA 16S Ribosomal RNA (A-Site) Protein Protein Synthesis rRNA->Protein Inhibits Mitochondrion Mitochondrion Death Parasite Death Mitochondrion->Death Contributes to Protein->Death Leads to This compound This compound This compound->rRNA Binds to This compound->Mitochondrion Alters Membrane Potential

Caption: Mechanism of Action of this compound.

Miltefosine_MOA cluster_parasite Leishmania Parasite Membrane Cell Membrane (Lipid Metabolism) Apoptosis Apoptosis-like Cell Death Membrane->Apoptosis Leads to Ca_Homeostasis Intracellular Ca2+ Homeostasis Ca_Homeostasis->Apoptosis Leads to Mitochondrion Mitochondrion (Cytochrome c oxidase) Mitochondrion->Apoptosis Leads to Signaling Akt Signaling Pathway Signaling->Apoptosis Leads to Miltefosine Miltefosine (Oral) Miltefosine->Membrane Disrupts Miltefosine->Ca_Homeostasis Disrupts Miltefosine->Mitochondrion Inhibits Miltefosine->Signaling Inhibits

Caption: Multifaceted Mechanism of Action of Miltefosine.

Efficacy: Monotherapy and Combination Therapy

The efficacy of this compound and miltefosine varies by geographical region, likely due to differences in Leishmania species and emerging drug resistance.

This compound Monotherapy

Intramuscular this compound has demonstrated high efficacy in South Asia but has been less effective in some East African regions. In India, trials showed a final cure rate of over 94% with a 21-day regimen. However, a study in Sudan found that the standard 21-day course was not sufficiently effective, though extending the duration or increasing the dose improved cure rates to around 80-81%.

Table 1: Efficacy of this compound Monotherapy for Visceral Leishmaniasis
Study Region Dosage Regimen
India11 mg/kg/day for 21 days
Bangladesh15 mg/kg/day for 21 days
Sudan15 mg/kg/day for 28 days
Sudan20 mg/kg/day for 21 days
East Africa15 mg/kg/day for 21 days
Miltefosine Monotherapy

Miltefosine, as the first oral treatment for VL, initially showed excellent cure rates of around 94% in the Indian subcontinent. However, over a decade of use, its efficacy has declined in some areas, with failure rates increasing significantly in India. Its effectiveness is moderate in East Africa.

Table 2: Efficacy of Miltefosine Monotherapy for Visceral Leishmaniasis
Study Region Dosage Regimen
India (Phase III Trial)2.5 mg/kg/day for 28 days
India (Post-Decade Use)2.5 mg/kg/day for 28 days
Ethiopia2.5 mg/kg/day for 28 days
This compound and Miltefosine Combination Therapy

To improve efficacy, shorten treatment duration, and potentially delay resistance, combination therapies have been investigated. A combination of this compound and miltefosine has emerged as a promising alternative to antimonial-based treatments in Eastern Africa.

Table 3: Efficacy of this compound + Miltefosine Combination Therapy
Study Region Dosage Regimen
Eastern Africa (Kenya, Ethiopia, Sudan, Uganda)PM (20 mg/kg/day) + MF (allometric dose) for 14 days
Comparator ArmSSG (20 mg/kg/day) + PM (15 mg/kg/day) for 17 days

Experimental Protocols

Phase III Trial: this compound/Miltefosine Combination in Eastern Africa

A key study informing the use of this combination therapy was an open-label, Phase III, randomized, controlled, non-inferiority trial conducted across seven sites in Ethiopia, Kenya, Sudan, and Uganda.

  • Objective : To determine if a 14-day combination of this compound plus miltefosine (PM/MF) is non-inferior to the 17-day standard of care, sodium stibogluconate plus this compound (SSG/PM).

  • Patient Population : The trial enrolled 439 adult and pediatric patients (aged 4-50 years) with primary visceral leishmaniasis. Patients with HIV co-infection or other severe concomitant diseases were excluded.

  • Treatment Arms :

    • PM/MF Arm : Intramuscular this compound (20 mg/kg/day) combined with an allometric dose of oral miltefosine for 14 days.

    • SSG/PM Arm (Control) : Intramuscular sodium stibogluconate (20 mg/kg/day) plus intramuscular this compound (15 mg/kg/day) for 17 days.

  • Primary Endpoint : The primary outcome was definitive cure at 6 months post-treatment, defined as the absence of clinical signs and symptoms of VL and no requirement for rescue medication. Parasitological confirmation of cure was performed via tissue aspirates (spleen, bone marrow, or lymph node) at the end of treatment.

  • Key Results : The study demonstrated that the PM/MF combination had a cure rate of 91.2%, which was statistically similar to the 91.8% cure rate of the standard SSG/PM treatment. The per-protocol analysis confirmed the non-inferiority of the PM/MF regimen.

Experimental Workflow: Phase III Combination Therapy Trial

Caption: Workflow of the PM/MF vs. SSG/PM non-inferiority trial.

Safety and Tolerability

Both drugs have distinct safety profiles. The combination of this compound and miltefosine avoids the risk of cardiotoxicity associated with antimonials.

Table 4: Comparative Safety Profile of this compound and Miltefosine
Drug Common Adverse Events
This compound - Injection site pain (most common) - Elevated liver enzymes
Miltefosine - Gastrointestinal intolerance (vomiting, diarrhea, nausea)

In the Eastern Africa combination trial, adverse events were consistent with the known profiles of the drugs. Miltefosine-related vomiting was common but generally mild, while this compound was associated with injection site pain and some cases of hypoacusis (hearing impairment). The SSG/PM arm reported events of cardiotoxicity, which were absent in the PM/MF arm.

Conclusion and Future Directions

This compound and miltefosine are both vital tools for the treatment of visceral leishmaniasis.

  • This compound is a cost-effective injectable drug with high efficacy in South Asia, though its performance as a monotherapy is less reliable in Africa. Its main limitations are the need for daily injections and the risk of ototoxicity and nephrotoxicity.

  • Miltefosine offers the significant advantage of oral administration but is hampered by its teratogenic potential and common gastrointestinal side effects. Declining efficacy in regions of long-term use is a major concern, highlighting the need for stewardship to prevent the spread of resistance.

The combination of this compound and miltefosine has proven to be a highly effective, safer, and more patient-friendly alternative to antimonial-based therapies in Eastern Africa. This 14-day regimen reduces the number of injections, shortens treatment duration, and eliminates the risk of life-threatening cardiotoxicity associated with sodium stibogluconate. Further research should focus on optimizing combination regimens, monitoring for emerging resistance, and developing new, safer, and orally available anti-leishmanial agents.

References

Comparative Analysis of Paromomycin and Neomycin's Antibacterial Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the antibacterial activities of two structurally similar aminoglycoside antibiotics, Paromomycin and Neomycin. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of their performance, supported by detailed experimental protocols and mechanistic visualizations.

Introduction

This compound and Neomycin are broad-spectrum aminoglycoside antibiotics derived from Streptomyces species.[1][2] Both are widely recognized for their efficacy against a range of Gram-positive and Gram-negative bacteria.[3][4] Their structural similarity results in a closely parallel antibacterial action, primarily through the inhibition of bacterial protein synthesis.[5] Both drugs are poorly absorbed from the gastrointestinal tract, making them particularly useful for treating localized intestinal infections. This guide delves into a quantitative comparison of their antibacterial potency, outlines the methodologies used to determine this, and illustrates their molecular mechanism of action.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of this compound and Neomycin is quantitatively assessed by determining their Minimum Inhibitory Concentrations (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound and Neomycin against various clinically relevant bacterial species.

Table 1: Comparative MIC₅₀ and MIC₉₀ Values against Carbapenem-Resistant Enterobacteriaceae

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound4>256
Neomycin8256

Data sourced from a study on 134 clinical isolates of carbapenem-resistant Enterobacteriaceae.

Table 2: MIC Values against Various Bacterial Species

Bacterial SpeciesAntibioticMIC Range (µg/mL)
Escherichia coliNeomycin1 - <8
Staphylococcus aureusNeomycin0.125 - 1
Pseudomonas aeruginosaNeomycin4 - >100
Enterococcus faecalisNeomycinResistance is comparable to human E. faecalis strains
Enterobacter cloacaeNeomycin>16
Proteus vulgarisNeomycin0.25
Staphylococcus aureus (MSSA)This compoundMIC for S. aureus has been demonstrated
Escherichia coliThis compoundMIC for E. coli has been demonstrated
Pseudomonas aeruginosaThis compoundGenerally inactive

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the broth microdilution method to determine MIC values, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Detailed Protocol:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and Neomycin are prepared in an appropriate solvent. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium overnight. Several colonies are then suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the 96-well plate, containing 100 µL of the diluted antibiotic, is inoculated with 100 µL of the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Mechanism of Action

Both this compound and Neomycin exert their bactericidal effects by inhibiting protein synthesis. They achieve this by binding to the bacterial ribosome, specifically to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.

The binding of these aminoglycosides to helix 44 (h44) of the 16S rRNA at the A site induces a critical conformational change. Specifically, it causes two universally conserved adenine residues, A1492 and A1493, to flip out from their normal stacked position. This "flipped-out" conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred, thereby stabilizing the binding of incorrect aminoacyl-tRNAs. This leads to misreading of the mRNA template and the synthesis of non-functional or truncated proteins, ultimately resulting in bacterial cell death.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key steps in the mechanism of action of this compound and Neomycin.

Aminoglycoside Mechanism of Action cluster_entry Drug Entry cluster_binding Ribosome Binding cluster_inhibition Inhibition of Protein Synthesis Drug This compound / Neomycin Entry Enters Bacterial Cell Drug->Entry Ribosome Binds to 30S Ribosomal Subunit (16S rRNA, helix 44) Entry->Ribosome Conformation Induces Conformational Change (A1492 & A1493 flip out) Ribosome->Conformation Misreading mRNA Misreading Conformation->Misreading NonFunctional Synthesis of Non-functional Proteins Misreading->NonFunctional Death Bacterial Cell Death NonFunctional->Death

Caption: Mechanism of action of this compound and Neomycin.

Experimental Workflow for MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound / Neomycin C Inoculate microtiter plate wells A->C B Prepare standardized bacterial inoculum B->C D Incubate at 35°C for 16-20 hours C->D E Visually inspect for turbidity D->E F Determine lowest concentration with no visible growth (MIC) E->F

References

Paromomycin's Efficacy in a Clinical Isolate of Leishmania amazonensis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Paromomycin's efficacy against a clinical isolate of Leishmania amazonensis, benchmarked against a reference strain and alternative therapeutic agents. The content is supported by experimental data and detailed methodologies to aid in research and development efforts.

Executive Summary

This compound, an aminoglycoside antibiotic, has demonstrated significant efficacy against a clinical isolate of Leishmania amazonensis, the causative agent of cutaneous and diffuse cutaneous leishmaniasis. In vitro and in vivo studies reveal that this clinical isolate exhibits greater susceptibility to this compound compared to the reference M2269 strain. This guide presents a comprehensive analysis of this compound's anti-leishmanial activity, juxtaposed with current alternative treatments such as Amphotericin B, Miltefosine, and pentavalent antimonials. Detailed experimental protocols and a visual representation of this compound's mechanism of action are provided to support further investigation and drug development initiatives.

Comparative Efficacy of Anti-leishmanial Agents against Leishmania amazonensis

The following tables summarize the in vitro efficacy of this compound and alternative drugs against both promastigote and intracellular amastigote forms of L. amazonensis.

Table 1: In Vitro Efficacy of this compound against Leishmania amazonensis

Leishmania amazonensis StrainFormEC50 (µM)[1]
Clinical Isolate (ER256)Promastigotes4.95 ± 2.81
Intracellular Amastigotes0.2 ± 0.03
Reference Strain (M2269)Promastigotes28.58 ± 2.55
Intracellular Amastigotes61 ± 9.48

Table 2: In Vitro Efficacy of Alternative Drugs against Leishmania amazonensis

DrugFormIC50/EC50 (µM)Reference
Amphotericin BPromastigotes0.13 ± 0.01[2]
Intracellular Amastigotes~0.05 - 0.1[3][4]
MiltefosinePromastigotes13.20[5]
Intracellular Amastigotes~5 - 15
Pentavalent Antimonials (SbV)Intracellular Amastigotes>50 (often resistant)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

In Vitro Drug Susceptibility Assay for Leishmania amazonensis Amastigotes

This protocol outlines the determination of the 50% effective concentration (EC50) of a drug against intracellular amastigotes.

  • Macrophage Seeding: Plate bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774.1) in 96-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for adherence.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 15:1. Incubate for 24 hours at 37°C to allow for phagocytosis and differentiation into amastigotes.

  • Removal of Extracellular Parasites: Wash the wells three times with pre-warmed RPMI 1640 medium to remove any non-internalized promastigotes.

  • Drug Exposure: Add fresh medium containing serial dilutions of the test compound (e.g., this compound) to the infected macrophages. Include untreated infected cells as a negative control and a reference drug (e.g., Amphotericin B) as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Parasite Load: Fix and stain the cells (e.g., with Giemsa). Determine the number of amastigotes per 100 macrophages by light microscopy. Alternatively, a fluorometric or colorimetric method using a viability indicator like resazurin can be employed.

  • EC50 Determination: Calculate the EC50 value by plotting the percentage of parasite inhibition against the drug concentration using a non-linear regression model.

In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis

This protocol describes the evaluation of a drug's efficacy in a BALB/c mouse model of cutaneous leishmaniasis.

  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Infection: Infect the mice subcutaneously in the footpad or the base of the tail with 1 x 10^6 stationary-phase L. amazonensis promastigotes.

  • Lesion Development: Monitor the development of the cutaneous lesion by measuring the footpad thickness or lesion diameter weekly with a caliper.

  • Treatment Initiation: Once lesions are established (typically 4-6 weeks post-infection), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., this compound) via a clinically relevant route (e.g., topical, intralesional, or systemic). The control group should receive a placebo.

  • Monitoring Efficacy: Continue to measure lesion size throughout the treatment period.

  • Parasite Burden Quantification: At the end of the treatment, euthanize the mice and collect the infected tissue (footpad) and draining lymph nodes. Quantify the parasite burden using a limiting dilution assay or quantitative PCR (qPCR).

  • Data Analysis: Compare the lesion size and parasite load between the treated and control groups to determine the efficacy of the drug.

Mechanism of Action: this compound's Impact on the Leishmania Ribosome

This compound exerts its anti-leishmanial effect by targeting the parasite's ribosome, leading to the inhibition of protein synthesis. This mechanism is selective for the parasite's ribosome over the host's.

cluster_Cell Leishmania Cell cluster_Ribosome Ribosome This compound This compound A_Site A-Site This compound->A_Site Binds to Inhibition Inhibition A_Site->Inhibition P_Site P-Site E_Site E-Site Translation Protein Synthesis CellDeath Parasite Death Translation->CellDeath Leads to Inhibition->Translation Blocks

Caption: this compound's mechanism of action in Leishmania.

The diagram above illustrates how this compound enters the Leishmania cell and binds to the A-site of the small ribosomal subunit. This binding event interferes with the translation process, leading to the inhibition of protein synthesis and ultimately causing parasite death.

Experimental Workflow for Drug Efficacy Validation

The logical flow for validating the efficacy of a compound like this compound against a clinical isolate of Leishmania amazonensis is depicted below.

cluster_Workflow Drug Efficacy Validation Workflow Start Isolate L. amazonensis from patient InVitro_Promastigote In Vitro Assay (Promastigotes) Start->InVitro_Promastigote InVitro_Amastigote In Vitro Assay (Intracellular Amastigotes) Start->InVitro_Amastigote InVivo In Vivo Murine Model InVitro_Promastigote->InVivo InVitro_Amastigote->InVivo DataAnalysis Data Analysis (EC50, Lesion Size, Parasite Load) InVivo->DataAnalysis Comparison Comparison with Reference Strain & Alternatives DataAnalysis->Comparison Conclusion Efficacy Validation Comparison->Conclusion

Caption: Experimental workflow for validating this compound's efficacy.

This workflow begins with the isolation of the parasite from a patient, followed by parallel in vitro testing against both the free-living promastigote and the clinically relevant intracellular amastigote forms. Promising in vitro results then lead to in vivo validation in a murine model. The collected data is then analyzed and compared with existing data for reference strains and alternative drugs to conclude the validation of efficacy.

References

Head-to-head comparison of Paromomycin and nitazoxanide for cryptosporidiosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, remains a significant global health concern, particularly for immunocompromised individuals and children. While several therapeutic agents have been investigated, paromomycin and nitazoxanide have emerged as two of the most clinically relevant options. This guide provides a detailed head-to-head comparison of their performance, supported by experimental data, to inform further research and drug development efforts.

Executive Summary

Nitazoxanide is the only FDA-approved drug for treating cryptosporidiosis in immunocompetent individuals and shows broad-spectrum activity against various parasites.[1][2][3][4] this compound, an aminoglycoside antibiotic, is not FDA-approved for this indication but has been used off-label, particularly in immunocompromised patients, with varying degrees of success.[5] In vitro studies generally demonstrate the superior potency of nitazoxanide. However, the efficacy of both drugs in vivo can be influenced by the host's immune status and the specific animal model used. This guide will delve into the quantitative data from in vitro, animal, and clinical studies, outline the experimental protocols used to generate this data, and visualize the mechanistic pathways of both drugs.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from various studies to facilitate a direct comparison of the efficacy of this compound and nitazoxanide against Cryptosporidium.

Table 1: In Vitro Efficacy against Cryptosporidium parvum

DrugHost Cell LineAssayKey FindingsReference
This compound Human enterocyte cell lineInfection inhibition>85% inhibition at >1000 µg/mL
Madin-Darby canine kidney (MDCK) cellsChemiluminescence immunoassayEC50: 1184 mg/L
Caco-2 cells-2,000 µg/ml used for significant inhibition
HCT-8 cellsGrowth inhibition80% reduction in parasite growth at 2,000 µg/mL (3.2 mM)
Nitazoxanide HCT-8 cellsGrowth inhibition>90% reduction in parasite growth at 10 µg/mL (32 µM)
HCT-8 cellsGrowth inhibitionIC50: 197 nM
HCT-8 cellsGrowth inhibitionSuppressed early parasitophorous vacuole formation

Table 2: Efficacy in Animal Models of Cryptosporidiosis

DrugAnimal ModelDosing RegimenKey FindingsReference
This compound Immunosuppressed adult mice1 and 2 g/kg/daySignificant reduction in oocyst shedding, parasite colonization, and villus atrophy.
Gnotobiotic piglets500 mg/kg/dayMarkedly reduced parasite burden.
SCID mice3,000 mg/kg/dayEffective against villus surface infections.
Common Marmosets15 mg/kg PO twice daily for 28 daysResolution of clinical signs and cessation of detectable organisms.
Nitazoxanide Anti-gamma-interferon-conditioned SCID mice100 or 200 mg/kg/day for 10 daysIneffective at reducing parasite burden.
Gnotobiotic piglets125 mg/kg/dayIneffective.
Gnotobiotic piglets250 mg/kg/day for 11 daysPartially effective at reducing parasite burden; induced drug-related diarrhea.
Neonatal dairy calves-Reduced duration of oocyst shedding and diarrhea severity in one study; another study showed no therapeutic or prophylactic efficacy.

Table 3: Clinical Efficacy in Human Cryptosporidiosis

DrugPatient PopulationStudy DesignKey FindingsReference
This compound HIV-infected adultsRandomized, double-blind, placebo-controlledNo more effective than placebo. Complete response: 17.6% (this compound) vs. 14.3% (placebo).
HIV-infected adults (meta-analysis of 11 studies)Meta-analysisOverall reported response rate of 67%; however, 58% of responders relapsed.
Nitazoxanide Hospitalized childrenComparative study86.6% complete clinical and laboratory cure. Proved more effective than this compound.
Immunocompetent adults and childrenRandomized, placebo-controlledSignificantly higher clinical and parasitological cure rates compared to placebo.
HIV-seropositive individuals (meta-analysis)Meta-analysisNo significant evidence of oocyst clearance compared with placebo.
Immunocompetent patients-Clinical cure rates: 72-88%; Parasitological cure rates: 60-75%.

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. Below are summaries of key experimental protocols.

In Vitro Efficacy Assays
  • Cell Culture and Infection: Cryptosporidium parvum oocysts are typically excysted and used to infect a monolayer of host cells, such as the human ileocecal adenocarcinoma cell line (HCT-8) or Madin-Darby canine kidney (MDCK) cells.

  • Drug Treatment: Various concentrations of this compound or nitazoxanide are added to the culture medium at the time of infection or at specified time points post-infection.

  • Quantification of Parasite Growth: Parasite growth is assessed using methods like:

    • Immunofluorescence microscopy: Staining for parasite-specific antigens to visualize and count parasitophorous vacuoles.

    • Quantitative PCR (qPCR): Quantifying parasite DNA to determine the number of parasites.

    • Chemiluminescence immunoassay: Detecting parasite antigens to quantify parasite load.

  • Data Analysis: The 50% inhibitory concentration (IC50) or effective concentration (EC50) is calculated to determine the potency of the drug.

Animal Model Studies
  • Animal Models: Common models include immunosuppressed mice (e.g., SCID mice treated with dexamethasone) and gnotobiotic piglets.

  • Infection: Animals are orally inoculated with a defined number of viable C. parvum oocysts.

  • Treatment: this compound or nitazoxanide is administered orally at specified doses and durations.

  • Efficacy Assessment:

    • Oocyst Shedding: Fecal samples are collected regularly, and the number of oocysts is quantified using microscopy or other methods.

    • Histopathology: Intestinal tissues are examined for parasite colonization and pathological changes like villus atrophy.

    • Clinical Signs: Diarrhea severity and duration are monitored.

Clinical Trials
  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating clinical efficacy.

  • Patient Population: Trials have been conducted in various populations, including immunocompetent children and adults, as well as HIV-infected individuals.

  • Treatment Regimens:

    • This compound: Typically administered orally at doses around 500 mg four times daily.

    • Nitazoxanide: For children, doses are weight-based (e.g., 100 mg or 200 mg every 12 hours for 3 days).

  • Outcome Measures:

    • Clinical Response: Resolution or reduction in the frequency and consistency of diarrhea.

    • Parasitological Response: Eradication of Cryptosporidium oocysts from stool samples, confirmed by microscopy or other diagnostic tests.

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of this compound and nitazoxanide are visualized below.

Paromomycin_Mechanism cluster_parasite Cryptosporidium Parasite Ribosome 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis essential for Parasite_Growth Parasite Growth and Replication Protein_Synthesis->Parasite_Growth leads to This compound This compound This compound->Ribosome Binds to and inhibits

Caption: Mechanism of action of this compound against Cryptosporidium.

This compound, an aminoglycoside antibiotic, primarily acts by inhibiting protein synthesis in the parasite. It binds to the 30S ribosomal subunit, leading to the misreading of mRNA and ultimately disrupting the synthesis of essential proteins required for parasite survival and replication.

Nitazoxanide_Mechanism cluster_parasite Cryptosporidium Parasite PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Electron_Transfer Electron Transfer Reaction PFOR->Electron_Transfer catalyzes Energy_Metabolism Anaerobic Energy Metabolism Electron_Transfer->Energy_Metabolism essential for Parasite_Survival Parasite Survival Energy_Metabolism->Parasite_Survival required for Nitazoxanide Nitazoxanide Nitazoxanide->PFOR Inhibits

Caption: Mechanism of action of Nitazoxanide against Cryptosporidium.

Nitazoxanide's primary mechanism of action against Cryptosporidium involves the disruption of anaerobic energy metabolism. It specifically inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is crucial for the electron transfer reaction essential for anaerobic energy production in the parasite.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of anti-cryptosporidial drugs.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., SCID mice) Immunosuppression Induce Immunosuppression (if required) Animal_Model->Immunosuppression Infection Oral Inoculation with C. parvum oocysts Immunosuppression->Infection Treatment_Group Administer Test Drug (this compound or Nitazoxanide) Infection->Treatment_Group Control_Group Administer Placebo or Vehicle Infection->Control_Group Fecal_Collection Daily Fecal Sample Collection Treatment_Group->Fecal_Collection Clinical_Signs Monitor Clinical Signs (Diarrhea, Weight Loss) Treatment_Group->Clinical_Signs Control_Group->Fecal_Collection Control_Group->Clinical_Signs Oocyst_Quantification Quantify Oocyst Shedding Fecal_Collection->Oocyst_Quantification Endpoint Euthanasia and Tissue Collection Clinical_Signs->Endpoint Histopathology Histopathological Examination Endpoint->Histopathology Statistical_Analysis Statistical Analysis of Results Oocyst_Quantification->Statistical_Analysis Histopathology->Statistical_Analysis

Caption: In vivo experimental workflow for drug efficacy testing.

Conclusion

This comparative guide highlights the key differences between this compound and nitazoxanide in the context of cryptosporidiosis treatment. Nitazoxanide demonstrates superior in vitro potency and is the only approved therapy for immunocompetent individuals. However, its efficacy is diminished in immunocompromised hosts. This compound, while less potent in vitro, has shown some efficacy in animal models and has been used in clinical practice, although robust, placebo-controlled trials in immunocompromised populations have not demonstrated a significant benefit.

For researchers and drug development professionals, this head-to-head comparison underscores the need for novel therapeutic strategies. Future research should focus on developing compounds with improved efficacy in immunocompromised individuals, potentially through novel mechanisms of action or combination therapies. The experimental protocols and data presented here provide a foundational resource for the design and evaluation of next-generation anti-cryptosporidial agents.

References

In Vitro Showdown: Paromomycin vs. Amphotericin B in the Fight Against Leishmania

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of anti-leishmanial drug discovery and development, Paromomycin and Amphotericin B stand as critical agents in the treatment of leishmaniasis. This guide provides a detailed in vitro comparison of their efficacy, mechanisms of action, and the experimental protocols used to evaluate them, tailored for researchers, scientists, and drug development professionals.

Quantitative Efficacy: A Head-to-Head Comparison

The in vitro activity of this compound and Amphotericin B against Leishmania is commonly quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of parasite growth. The following table summarizes the IC50 values for both drugs against the promastigote and amastigote stages of various Leishmania species, as reported in the scientific literature.

DrugLeishmania SpeciesParasite StageIC50 (µM)
This compound L. donovaniPromastigote~145
L. donovaniAmastigote-
L. mexicanaPromastigote~200[1]
L. majorPromastigote50.6 ± 8.2 (µg/ml)
Amphotericin B L. donovaniPromastigote0.3 (µg/ml)[2]
L. donovani (AmB-resistant)Promastigote20-fold higher than wild-type[3]
L. infantumPromastigote2
L. majorPromastigote0.31 ± 0.07 (µg/ml)[4]
L. majorAmastigote0.2 (µg/ml)
L. amazonensisIntracellular AmastigotesMore susceptible than promastigotes[5]
L. martiniquensis (from relapsed patient)Promastigote1.025 ± 0.065
L. martiniquensis (from relapsed patient)Intracellular Amastigote0.856 ± 0.172

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Mechanisms of Action: Different Strategies to a Common Goal

This compound and Amphotericin B employ distinct mechanisms to exert their leishmanicidal effects.

This compound: This aminoglycoside antibiotic primarily targets protein synthesis in Leishmania. It binds to the 30S ribosomal subunit, disrupting the initiation of protein synthesis and leading to the accumulation of abnormal initiation complexes. This interference with ribosomal function ultimately inhibits parasite growth and proliferation. Studies have also suggested that this compound can affect mitochondrial membrane potential and respiratory function in the parasite.

Amphotericin B: As a polyene macrolide, Amphotericin B's main target is the ergosterol in the Leishmania cell membrane. By binding to ergosterol, it forms pores or ion channels in the membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. This disruption of membrane integrity is the primary mechanism of its potent leishmanicidal activity.

Below are diagrams illustrating the proposed mechanisms of action for both drugs.

cluster_AmB Amphotericin B Mechanism of Action AmB Amphotericin B Ergosterol Ergosterol in Leishmania Membrane AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage Pore->Leakage Causes Death Cell Death Leakage->Death Leads to

Caption: Amphotericin B mechanism of action.

cluster_this compound This compound Mechanism of Action This compound This compound Ribosome Leishmania 30S Ribosome This compound->Ribosome Binds to Inhibition Inhibition of Protein Synthesis This compound->Inhibition Causes ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Essential for GrowthArrest Parasite Growth Arrest Inhibition->GrowthArrest Leads to

Caption: this compound mechanism of action.

Experimental Protocols: A Guide to In Vitro Testing

The in vitro evaluation of anti-leishmanial drugs typically involves two main assays: one against the extracellular promastigote stage and another against the intracellular amastigote stage, which is the clinically relevant form of the parasite.

Promastigote Susceptibility Assay

This assay assesses the effect of the drugs on the growth of Leishmania promastigotes in a cell-free culture.

  • Leishmania Culture: Promastigotes are cultured in a suitable liquid medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum at 24-26°C until they reach the stationary phase of growth.

  • Drug Preparation: Stock solutions of this compound and Amphotericin B are prepared in an appropriate solvent (e.g., DMSO or water) and then serially diluted to obtain a range of test concentrations.

  • Assay Setup: In a 96-well microtiter plate, a fixed number of promastigotes (e.g., 1 x 10^6 cells/mL) are added to each well containing the different drug concentrations. Control wells with untreated parasites and a reference drug are also included.

  • Incubation: The plates are incubated at 24-26°C for 48-72 hours.

  • Viability Assessment: Parasite viability is determined using various methods, such as direct counting with a hemocytometer, or more commonly, using a metabolic indicator dye like Resazurin or MTT. The dye is added to the wells, and after a further incubation period, the color change (for Resazurin) or formazan crystal formation (for MTT) is measured using a microplate reader.

  • IC50 Determination: The absorbance or fluorescence values are plotted against the drug concentrations, and the IC50 value is calculated using a suitable statistical software.

Amastigote Susceptibility Assay

This assay evaluates the drug's ability to kill intracellular amastigotes within a host cell, typically macrophages.

  • Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1, THP-1) or primary peritoneal macrophages are seeded in a 96-well plate and allowed to adhere overnight.

  • Infection: The adherent macrophages are then infected with stationary-phase promastigotes at a specific parasite-to-macrophage ratio (e.g., 10:1). The plate is incubated for several hours to allow for phagocytosis.

  • Removal of Extracellular Promastigotes: After incubation, the wells are washed to remove any non-phagocytosed promastigotes.

  • Drug Treatment: Fresh medium containing serial dilutions of the test drugs is added to the infected macrophages.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours.

  • Assessment of Infection: The number of intracellular amastigotes is quantified. This can be done by fixing and staining the cells with Giemsa stain and then microscopically counting the number of amastigotes per 100 macrophages. Alternatively, a reporter gene-expressing Leishmania strain can be used, where the parasite load is quantified by measuring the reporter signal (e.g., luciferase or beta-galactosidase activity).

  • IC50 Determination: The percentage of infected macrophages or the number of amastigotes per macrophage is plotted against the drug concentrations to determine the IC50 value.

The following diagram illustrates a general workflow for the in vitro comparison of anti-leishmanial drugs.

cluster_Workflow In Vitro Anti-Leishmanial Drug Testing Workflow cluster_Promastigote Promastigote Assay cluster_Amastigote Amastigote Assay P_Culture Culture Promastigotes P_Treatment Treat with Drugs P_Culture->P_Treatment P_Incubate Incubate (24-26°C) P_Treatment->P_Incubate P_Viability Assess Viability P_Incubate->P_Viability P_IC50 Calculate IC50 P_Viability->P_IC50 End End P_IC50->End A_Culture Culture Macrophages A_Infect Infect with Promastigotes A_Culture->A_Infect A_Treatment Treat with Drugs A_Infect->A_Treatment A_Incubate Incubate (37°C) A_Treatment->A_Incubate A_Quantify Quantify Amastigotes A_Incubate->A_Quantify A_IC50 Calculate IC50 A_Quantify->A_IC50 A_IC50->End Start Start Start->P_Culture Start->A_Culture

Caption: In vitro drug testing workflow.

References

Evaluating Paromomycin as an Alternative to Tinidazole for Amoebiasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Paromomycin and Tinidazole for the treatment of amoebiasis, caused by the protozoan parasite Entamoeba histolytica. The following sections present a comprehensive overview of their efficacy, safety profiles, mechanisms of action, and the experimental protocols used to evaluate these agents. This information is intended to support research and development efforts in the field of antiamoebic therapies.

Quantitative Performance Comparison

The following table summarizes the key quantitative data from clinical studies evaluating this compound and Tinidazole in the treatment of intestinal amoebiasis. It is important to note that this compound is primarily a luminal amoebicide, effective against cysts and trophozoites in the gut, while Tinidazole is a tissue amoebicide, effective against invasive disease and also having luminal activity.

ParameterThis compoundTinidazole
Primary Indication Intestinal Amoebiasis (luminal agent)Intestinal and Extraintestinal Amoebiasis
Dosage Regimen 25-35 mg/kg/day in 3 divided doses for 5-10 days[1][2]2 g once daily for 3 days (Intestinal)[3][4]; 2 g once daily for 3-5 days (Amebic Liver Abscess)[3]
Parasitological Cure Rate Reported as high as 100% for luminal infections in some studies. In one study, eradication was achieved in 81.8% of patients with Dientamoeba fragilis infection (a related protozoan).Reported as high as 95-97% for intestinal amoebiasis. One comparative study showed a 96.5% cure rate for Tinidazole versus 55.5% for metronidazole.
Common Adverse Effects Diarrhea (up to 13.8%), abdominal pain, nauseaMetallic/bitter taste, nausea, headache, fatigue
Adverse Effect Incidence Approximately 18.7% of patients experience possible adverse effectsReported in 11.0% of patients on a single-dose regimen and 13.8% on a multi-day regimen

Experimental Protocols

The evaluation of amoebicidal drugs relies on well-defined clinical trial methodologies. Below are representative experimental protocols for assessing the efficacy and safety of drugs like this compound and Tinidazole for intestinal amoebiasis.

Study Design
  • Phase: Typically Phase II or III clinical trials.

  • Design: Randomized, controlled trials are the gold standard. These may be double-blind or open-label.

  • Comparator: Can be a placebo (in asymptomatic carriers) or an active control like metronidazole or another standard-of-care amoebicide.

Patient Selection Criteria
  • Inclusion Criteria:

    • Symptomatic patients presenting with diarrhea, abdominal pain, and/or dysentery.

    • Confirmation of Entamoeba histolytica infection through stool microscopy (presence of trophozoites or cysts) or more specific methods like antigen detection assays or PCR.

    • Age typically ranging from older children to adults.

    • Informed consent from all participants.

  • Exclusion Criteria:

    • Presence of other enteric pathogens that could cause similar symptoms.

    • Known hypersensitivity to the study drug or related compounds.

    • Pregnancy or lactation (unless the drug's safety in these populations is being specifically evaluated).

    • Severe systemic illness that could interfere with the evaluation of the study drug.

    • Use of other antiprotozoal agents within a specified period before the study.

Treatment and Follow-up
  • Dosage and Administration: The investigational drug and the comparator are administered according to a predefined dosage schedule.

  • Follow-up Schedule: Patients are typically followed up at specific intervals post-treatment, for example, on days 7, 14, and 21 or days 6, 11, and 30.

Efficacy Assessment
  • Clinical Cure: Defined as the resolution of clinical signs and symptoms, such as diarrhea and abdominal pain. In some studies involving dysentery, the healing of ulcers observed during sigmoidoscopy is also a criterion.

  • Parasitological Cure: Defined as the absence of E. histolytica trophozoites and cysts in multiple stool samples collected on different days post-treatment. Typically, at least three stool samples are examined.

Safety Assessment
  • Adverse events are recorded at each follow-up visit and are graded for severity and relationship to the study drug.

  • Laboratory tests (e.g., complete blood count, liver function tests) may be performed before and after treatment to monitor for any drug-related toxicity.

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of this compound and Tinidazole are crucial for understanding their therapeutic roles and for the development of new antiamoebic agents.

This compound: Inhibition of Protein Synthesis

This compound is an aminoglycoside antibiotic that acts as a luminal amoebicide. Its primary mechanism of action is the inhibition of protein synthesis in the parasite.

  • Target: this compound binds to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit in E. histolytica.

  • Action: This binding interferes with the decoding of mRNA, leading to the production of non-functional proteins and ultimately causing parasite death. Recent cryo-electron microscopy studies have provided detailed structural information on the binding of this compound to the E. histolytica ribosome, confirming its interaction with the decoding center.

Paromomycin_Mechanism This compound This compound Ribosome E. histolytica 30S Ribosomal Subunit This compound->Ribosome Binds to rRNA 16S rRNA Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Blocks NonFunctional_Proteins Non-functional Proteins Cell_Death Parasite Cell Death Protein_Synthesis->Cell_Death Leads to

This compound's inhibitory effect on protein synthesis.
Tinidazole: DNA Damage via Nitro-Radical Formation

Tinidazole is a nitroimidazole derivative that is effective against both luminal and invasive forms of amoebiasis. It acts as a prodrug that requires activation within the parasite.

  • Activation: The nitro group of Tinidazole is reduced by low-redox-potential electron transport proteins in the anaerobic environment of E. histolytica. Key enzymes involved in this process include thioredoxin reductase and ferredoxin-like proteins.

  • Action: This reduction generates highly reactive nitro-radical anions. These radicals can then bind to and damage the parasite's DNA, leading to strand breaks and cell death.

Tinidazole_Mechanism Tinidazole Tinidazole (Prodrug) Activation Reduction of Nitro Group Tinidazole->Activation Radicals Toxic Nitro-Radicals Activation->Radicals Enzymes Thioredoxin Reductase, Ferredoxin-like proteins Enzymes->Activation Catalyzes DNA Parasite DNA Radicals->DNA Interacts with Damage DNA Damage (Strand Breaks) DNA->Damage Cell_Death Parasite Cell Death Damage->Cell_Death

Activation of Tinidazole and subsequent DNA damage.

Experimental Workflow for Evaluating Amoebicidal Drugs

The following diagram illustrates a typical workflow for a clinical trial evaluating a new amoebicidal drug against a standard comparator.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Screening Patient Screening (Symptoms of Amoebiasis) Inclusion Inclusion/Exclusion Criteria Applied Screening->Inclusion Consent Informed Consent Inclusion->Consent Stool_Test Stool Examination (Microscopy/Antigen Test/PCR) Consent->Stool_Test Enrollment Patient Enrollment (Confirmed E. histolytica) Stool_Test->Enrollment Randomization Randomization Enrollment->Randomization Arm_A Treatment Arm A (e.g., this compound) Randomization->Arm_A Arm_B Treatment Arm B (e.g., Tinidazole) Randomization->Arm_B FollowUp Follow-up Visits (e.g., Day 7, 14, 21) Arm_A->FollowUp Arm_B->FollowUp Clinical_Assess Clinical Assessment (Symptom Resolution) FollowUp->Clinical_Assess Parasite_Assess Parasitological Assessment (Stool Samples) FollowUp->Parasite_Assess Safety_Assess Safety Assessment (Adverse Events) FollowUp->Safety_Assess Data_Analysis Statistical Analysis (Cure Rates, Safety) Clinical_Assess->Data_Analysis Parasite_Assess->Data_Analysis Safety_Assess->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Clinical trial workflow for amoebicidal drugs.

Conclusion

This compound and Tinidazole are both effective treatments for amoebiasis, but they have distinct roles. This compound is a valuable luminal agent, particularly for asymptomatic cyst passers and as a follow-up treatment to a tissue amoebicide to prevent relapse. Tinidazole is a potent systemic and luminal amoebicide, making it a first-line treatment for symptomatic intestinal and extraintestinal amoebiasis. The choice between these agents, or their sequential use, depends on the clinical presentation of the infection. Future research should focus on direct, large-scale comparative trials to further refine treatment guidelines and on the development of new amoebicidal agents with improved efficacy and safety profiles.

References

Cross-validation of Paromomycin's efficacy in different animal models of giardiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Paromomycin's efficacy in treating giardiasis across various animal models. The data presented is compiled from multiple studies to offer an objective overview of its performance against other common anti-giardial agents. Detailed experimental protocols and a workflow diagram are included to support the design and interpretation of future studies.

Comparative Efficacy of this compound and Alternative Drugs

The following tables summarize the efficacy of this compound and other commonly used drugs for the treatment of giardiasis in different animal models. Efficacy is primarily measured by the reduction in cyst excretion, a key indicator of parasite load.

Table 1: Efficacy of this compound in Ruminant Models

Animal ModelDrugDosageDurationEfficacy (Cyst Reduction)Reference
Calves This compound25 mg/kg/day5 days>93% reduction by day 9
This compound50 mg/kg/day5 days>93% reduction by day 13
This compound75 mg/kg/day5 days100% reduction by day 9, >98% by day 13
This compound50 mg/kg/day3 days100% reduction by day 21
Albendazole20 mg/kg/day3 days100% reduction by day 28
Lambs This compound50 mg/kg/day3 daysCysts cleared by day 6 in all animals
This compound100 mg/kg/day3 daysCysts cleared by day 6 in all animals
Albendazole20 mg/kg/day3 daysCysts cleared by day 8 in all animals

Table 2: Efficacy of this compound and Alternatives in Rodent Models

Animal ModelDrugDosageDurationEfficacy (Cyst Reduction/Parasite Clearance)Reference
Rats This compound-8 days91.4% reduction in cyst excretion
This compound + Chitosan Nanoparticles-8 daysHigher therapeutic effect than this compound alone

Table 3: Efficacy of Common Anti-Giardial Drugs in Canine Models

Animal ModelDrugDosageDurationEfficacy (Cyst Clearance/Reduction)Reference
Dogs Fenbendazole50 mg/kg/day3 days9/10 dogs cyst-free
Metronidazole--Efficacy can be variable
Albendazole25 mg/kg, twice daily2 days18/20 dogs cyst-free

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below is a representative experimental protocol for evaluating the efficacy of this compound in a calf model of giardiasis, synthesized from the cited literature.

Objective: To evaluate the efficacy of oral this compound treatment on Giardia cyst excretion in experimentally infected calves.

Materials:

  • Animals: Male Holstein calves, 2-4 weeks old, confirmed to be free of Giardia infection through pre-study fecal examinations.

  • Giardia duodenalis Cysts: Viable cysts isolated from the feces of a naturally infected donor calf.

  • This compound Sulfate: Pharmaceutical grade.

  • Vehicle for Administration: Water or milk replacer.

  • Fecal Collection Kits: For daily sample collection.

  • Microscopy Equipment: Centrifuge, microscope, slides, coverslips.

  • Reagents for Cyst Quantification: Zinc sulfate solution (specific gravity 1.18).

Procedure:

  • Animal Acclimation and Housing: Calves are housed individually in pens to prevent cross-contamination. They are allowed an acclimation period of at least 7 days before the start of the experiment and are fed a standardized milk replacer diet.

  • Infection: Each calf is orally inoculated with a suspension containing approximately 1 x 10^5 viable Giardia duodenalis cysts. The day of inoculation is designated as Day 0.

  • Confirmation of Infection: Fecal samples are collected daily starting from Day 3 post-inoculation to monitor for the onset of cyst shedding. Infection is typically established, and cyst excretion becomes consistent by Day 11.

  • Treatment Groups: Calves are randomly assigned to different treatment groups and a control group.

    • Group 1 (Control): Receives the vehicle only.

    • Group 2 (Low-Dose this compound): Receives 25 mg/kg body weight of this compound orally, once daily for 5 consecutive days.

    • Group 3 (Mid-Dose this compound): Receives 50 mg/kg body weight of this compound orally, once daily for 5 consecutive days.

    • Group 4 (High-Dose this compound): Receives 75 mg/kg body weight of this compound orally, once daily for 5 consecutive days.

  • Drug Administration: this compound is administered orally, mixed with a small amount of water or milk replacer, starting on Day 11 post-inoculation.

  • Fecal Sample Collection and Cyst Quantification: Fecal samples are collected daily from each calf from Day 11 until at least Day 25 post-inoculation. The number of Giardia cysts per gram of feces is determined using a standardized method such as the sucrose flotation technique followed by microscopic examination and counting using a hemocytometer.

  • Efficacy Assessment: The primary endpoint is the percentage reduction in mean cyst excretion in the treated groups compared to the control group. Other parameters such as clinical signs (e.g., diarrhea score) and body weight gain can also be monitored.

  • Statistical Analysis: Data on cyst counts are typically log-transformed to normalize the distribution. Statistical significance between the treated and control groups is determined using appropriate statistical tests, such as ANOVA or a t-test.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the efficacy of an anti-giardial drug in an animal model.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase animal_selection Animal Selection (Giardia-free) acclimation Acclimation & Housing animal_selection->acclimation inoculation Oral Inoculation (Giardia Cysts) acclimation->inoculation infection_confirmation Confirmation of Infection (Cyst Shedding) inoculation->infection_confirmation randomization Randomization into Treatment Groups infection_confirmation->randomization drug_administration Drug Administration (e.g., this compound) randomization->drug_administration data_collection Fecal Sample Collection & Cyst Quantification drug_administration->data_collection efficacy_assessment Efficacy Assessment (% Cyst Reduction) data_collection->efficacy_assessment statistical_analysis Statistical Analysis efficacy_assessment->statistical_analysis

Caption: Experimental workflow for evaluating anti-giardial drug efficacy.

Mechanism of Action of this compound

This compound is an aminoglycoside antibiotic that exerts its anti-protozoal effect by inhibiting protein synthesis in Giardia. It binds to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit. This binding interferes with the initiation and elongation steps of protein synthesis, leading to the production of non-functional proteins and ultimately, the death of the parasite. As this compound is poorly absorbed from the gastrointestinal tract, it reaches high concentrations in the gut where the Giardia trophozoites reside, contributing to its efficacy. There is no evidence to suggest a complex signaling pathway is involved in its primary mechanism of action.

Paromomycin vs. Albendazole for Giardia Treatment in Calves: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparative guide on the efficacy of paromomycin and albendazole for the treatment of Giardia infections in calves. This document synthesizes experimental data to provide an objective overview of the performance of these two prominent antiprotozoal agents.

Executive Summary

Giardiasis, caused by the protozoan parasite Giardia duodenalis, is a significant contributor to diarrheal disease and reduced productivity in young cattle. This guide focuses on a direct comparison of two therapeutic options: this compound, an aminoglycoside antibiotic, and albendazole, a broad-spectrum benzimidazole anthelmintic. Recent studies indicate that while both drugs are effective in reducing Giardia cyst shedding in calves, this compound may offer a more rapid and consistent reduction in parasite load.

Comparative Efficacy: Quantitative Data

The following tables summarize the key efficacy data from comparative and individual studies on this compound and albendazole in calves.

Table 1: Head-to-Head Comparison of this compound and Albendazole in Calves with Natural Giardia Infection

ParameterThis compound (50 mg/kg)Albendazole (20 mg/kg)
Treatment Duration 3 consecutive days3 consecutive days
Time to 100% Cyst Reduction 21 days28 days
Cyst Reduction at Day 3 47.72%35.29%
Cyst Excretion Pattern Steady decreaseInitial decrease, followed by a slight increase on Day 7, then a continued decrease

Data sourced from Köse et al. (2023).[1][2]

Table 2: Efficacy of this compound in Experimentally Infected Calves

DosageTreatment DurationCyst Reduction
25 mg/kg/day 5 consecutive days≥93% reduction by Day 9
50 mg/kg/day 5 consecutive days≥93% reduction by Day 13
75 mg/kg/day 5 consecutive days100% reduction until Day 9; ≥98% reduction until Day 13

Data sourced from a controlled and blinded study on experimental Giardia infection.[3][4]

Table 3: Efficacy of Albendazole in Naturally Infected Calves

DosageTreatment DurationCyst Reduction (vs. untreated controls)
20 mg/kg/day 3 consecutive days98.5% at 1 week post-treatment
97.6% at 2 weeks post-treatment
90.8% at 6 weeks post-treatment

Data sourced from a clinical trial on naturally infected calves.[5]

Experimental Protocols

The data presented is based on rigorous experimental designs. Below are the methodologies employed in the key cited studies.

Protocol 1: Comparative Study of this compound and Albendazole (Köse et al., 2023)
  • Study Design: Calves with natural Giardia spp. infection were divided into two treatment groups.

  • Animal Subjects: Two groups of six calves each, with similar initial parasitic loads of Giardia cysts.

  • Treatment Administration:

    • Group A: Albendazole administered orally at a dose of 20 mg/kg for three consecutive days.

    • Group P: this compound administered orally at a dose of 50 mg/kg for three consecutive days.

  • Sample Collection and Analysis: Fecal samples were collected on days 0, 3, 7, 10, 14, 21, and 28. The efficacy of the drugs was evaluated by analyzing the reduction in cyst excretion through native fecal examinations.

Protocol 2: Evaluation of this compound Efficacy (Geurden et al.)
  • Study Design: A controlled and blinded study.

  • Animal Subjects: Calves were experimentally infected with 105Giardia cysts of cattle origin.

  • Treatment Administration: Eleven days post-infection, calves were treated for five consecutive days with this compound at doses of 25, 50, or 75 mg/kg body weight per day. A control group remained untreated.

  • Efficacy Evaluation: Efficacy was assessed based on the reduction in cyst excretion. Weight gain and diarrhea scores were also monitored.

Protocol 3: Evaluation of Albendazole Efficacy (Xiao et al.)
  • Study Design: A clinical trial involving naturally infected calves.

  • Animal Subjects: Eighteen calves were allocated to an untreated control group (n=9) and an albendazole-treated group (n=9).

  • Treatment Administration: The treated group received 20 mg/kg of oral albendazole once daily for three days.

  • Efficacy Evaluation: Efficacy was determined by comparing the reduction in cysts per gram of feces (cpg) in the treated group to the control group at 1, 2, and 6 weeks after the start of treatment.

Mechanism of Action

The differing therapeutic outcomes of this compound and albendazole can be attributed to their distinct mechanisms of action against the Giardia parasite.

Mechanism_of_Action cluster_Albendazole Albendazole cluster_this compound This compound A1 Albendazole A2 Binds to β-tubulin A1->A2 A3 Inhibits microtubule polymerization A2->A3 A4 Disrupts cytoskeleton and glucose uptake A3->A4 A5 Trophozoite Immobilization & Death A4->A5 P1 This compound P2 Binds to 30S & 50S ribosomal subunits P1->P2 P3 Causes misreading of mRNA codons P2->P3 P4 Inhibits protein synthesis P3->P4 P5 Trophozoite Death P4->P5

Caption: Mechanisms of action for Albendazole and this compound against Giardia.

Experimental and Logical Workflow

Experimental_Workflow Start Start: Identify Calf Population with Giardiasis Screening Fecal Screening for Giardia Cysts Start->Screening Allocation Random Allocation to Treatment Groups (this compound, Albendazole, Control) Screening->Allocation Treatment Administer Oral Treatment for a Defined Period Allocation->Treatment Monitoring Monitor Clinical Signs (Diarrhea, Weight Gain) Treatment->Monitoring Sampling Collect Fecal Samples at Predetermined Intervals Treatment->Sampling Data Statistical Analysis of Cyst Reduction & Clinical Data Monitoring->Data Analysis Quantify Giardia Cyst Shedding (Cysts Per Gram) Sampling->Analysis Analysis->Data Conclusion Conclusion on Comparative Efficacy Data->Conclusion

Caption: Standard workflow for a comparative drug efficacy trial in calves.

Conclusion

Based on the available data, both this compound and albendazole are effective agents for treating giardiasis in calves. However, a direct comparative study suggests that this compound (at 50 mg/kg for 3 days) may lead to a faster and more consistent cessation of cyst shedding compared to albendazole (at 20 mg/kg for 3 days), achieving 100% reduction a week earlier. It is important to note that reinfection from the environment can occur post-treatment with benzimidazoles like albendazole. No adverse reactions to this compound treatment have been recorded in the cited studies. Researchers should consider these efficacy profiles and experimental conditions when designing future studies or selecting therapeutic agents for Giardia control in livestock.

References

Unveiling Synergies: A Comparative Guide to Paromomycin Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Paromomycin's synergistic effects with various antibiotics, supported by experimental data and detailed methodologies. The strategic combination of antimicrobial agents is a critical approach in combating drug resistance and enhancing therapeutic efficacy.

This compound, an aminoglycoside antibiotic, has demonstrated significant potential in combination therapies against a range of pathogens, from protozoan parasites like Leishmania to multidrug-resistant bacteria. This guide synthesizes key findings on the synergistic interactions of this compound, presenting quantitative data, experimental protocols, and visual workflows to facilitate a deeper understanding of these powerful combinations.

Quantitative Assessment of Synergistic Efficacy

The synergistic effect of this compound in combination with other antimicrobial agents has been quantified in numerous studies. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to assess synergy, where a value of ≤ 0.5 typically indicates a synergistic interaction. Other measures of efficacy include the reduction in the 50% effective concentration (EC50) and enhanced cure rates in preclinical and clinical models.

Table 1: Synergistic Effects of this compound with Various Antibiotics against Leishmania Species
CombinationLeishmania SpeciesParameterResultCitation
This compound + GentamicinL. majorIn vitro inhibition98% inhibition of promastigote growth within 5 days[1]
L. major (in vivo)Cure Rate80% initial cure in Balb/c mice (50% overall cure rate after relapse)[1]
L. panamensis (clinical)Cure Rate87% cure rate for the combination vs. 60% for this compound alone (P=0.099)[2]
This compound + ChloroquineL. majorEC50 ReductionOver 5-fold decrease in EC50 against intracellular amastigotes[3]
L. mexicanaEC50 ReductionSignificant reduction in EC50 against previously insensitive strain[3]
This compound + MiltefosineL. amazonensisFICI≤ 0.5 (Synergistic)
L. infantum chagasiFICI≤ 0.5 (Synergistic)
This compound + Amphotericin BL. amazonensisFICI≤ 0.5 (Synergistic at IC90)
L. braziliensisFICI≤ 0.5 (Synergistic at IC50)
L. infantum chagasiFICI≤ 0.5 (Synergistic at IC90)
Table 2: Synergistic Effects of this compound against Multidrug-Resistant (MDR) Bacteria
CombinationMDR PathogenFICIInterpretationCitation
This compound + CeftriaxoneP. aeruginosa, K. pneumoniae, E. coli, MSSA, MRSAVariesMostly Synergistic (45.83% of combinations)
This compound + CiprofloxacinP. aeruginosa, K. pneumoniae, E. coli, MSSA, MRSAVariesMostly Synergistic (45.83% of combinations)
This compound + Ampicillin/SulbactamP. aeruginosa, K. pneumoniae, E. coli, MSSA, MRSAVariesMostly Synergistic (45.83% of combinations)
This compound + AzithromycinP. aeruginosa, K. pneumoniae, E. coli, MSSA, MRSAVariesMostly Synergistic (45.83% of combinations)
This compound + ClindamycinP. aeruginosa, K. pneumoniae, E. coli, MSSA, MRSAVariesMostly Synergistic (45.83% of combinations)
This compound + DoxycyclineP. aeruginosa, K. pneumoniae, E. coli, MSSA, MRSAVariesMostly Synergistic (45.83% of combinations)

Experimental Protocols

Checkerboard Assay for In Vitro Synergy Testing

The checkerboard assay is a widely used method to evaluate the in vitro interaction between two antimicrobial agents.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for the test organism

  • Stock solutions of this compound and the second antibiotic

  • Bacterial or parasitic inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, create serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) in the appropriate broth.

    • Similarly, prepare serial twofold dilutions of the second antibiotic along the y-axis (e.g., rows A-G).

    • Column 11 should contain only the dilutions of the second antibiotic to determine its Minimum Inhibitory Concentration (MIC).

    • Row H should contain only the dilutions of this compound to determine its MIC.

    • A growth control well (broth and inoculum only) and a sterility control well (broth only) should be included.

  • Inoculation:

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the test organism (e.g., 35°C ± 2°C for 16-20 hours for bacteria).

  • Reading Results:

    • Visually inspect the plates for turbidity to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

  • Calculation of FICI:

    • The FICI is calculated for each well that shows no growth using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • The interaction is interpreted as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive/Indifference

      • FICI > 4: Antagonism

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_plates Prepare 96-well plates start->prep_plates prep_inoculum Prepare standardized inoculum start->prep_inoculum dilute_A Serial dilute This compound (Drug A) along x-axis prep_plates->dilute_A dilute_B Serial dilute Antibiotic B along y-axis prep_plates->dilute_B inoculate Inoculate plates dilute_A->inoculate dilute_B->inoculate prep_inoculum->inoculate incubate Incubate plates inoculate->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret results (Synergy, Additive, Antagonism) calc_fici->interpret

Checkerboard Assay Workflow

In Vitro and In Vivo Models for Leishmaniasis Synergy Testing

In Vitro Model: Intracellular Amastigote Assay

  • Macrophage Culture: Culture peritoneal macrophages from mice (e.g., BALB/c) in appropriate media.

  • Infection: Infect the macrophages with Leishmania promastigotes. The promastigotes will transform into amastigotes within the macrophages.

  • Drug Exposure: Expose the infected macrophages to serial dilutions of this compound, the second drug, and their combinations for a defined period (e.g., 72 hours).

  • Assessment: Determine the number of amastigotes per macrophage or the percentage of infected macrophages. The EC50 (50% effective concentration) for each drug and combination is then calculated.

In Vivo Model: Murine Model of Cutaneous Leishmaniasis

  • Infection: Infect susceptible mice (e.g., BALB/c) in the footpad or base of the tail with Leishmania promastigotes.

  • Treatment: Once lesions develop, treat the mice with this compound, the second drug, their combination, or a placebo, typically via topical or systemic administration for a specified duration.

  • Evaluation: Monitor lesion size and determine the parasite load in the lesion and draining lymph nodes at the end of the treatment period. Cure rates are determined by the complete healing of the lesion and the absence of parasites.

Leishmania_Synergy_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model culture_mac Culture Macrophages infect_mac Infect with Leishmania Promastigotes culture_mac->infect_mac drug_exp_vitro Expose to Drug Combinations infect_mac->drug_exp_vitro assess_vitro Assess Amastigote Load (Calculate EC50) drug_exp_vitro->assess_vitro infect_mice Infect Mice with Leishmania Promastigotes lesion_dev Lesion Development infect_mice->lesion_dev treat_mice Treat with Drug Combinations lesion_dev->treat_mice eval_invivo Evaluate Lesion Size & Parasite Load treat_mice->eval_invivo start Start Synergy Assessment start->culture_mac start->infect_mice

In Vitro & In Vivo Leishmaniasis Synergy Testing

Mechanisms and Signaling Pathways of Synergy

While the precise signaling pathways governing the synergistic effects of this compound with other antibiotics are not yet fully elucidated, the enhanced efficacy is generally attributed to complementary mechanisms of action. This compound, as an aminoglycoside, primarily inhibits protein synthesis by binding to the 16S ribosomal RNA of the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial or parasitic cell death.

The synergistic partners often target different cellular processes. For instance:

  • Cell wall synthesis inhibitors (e.g., beta-lactams): These agents weaken the bacterial cell wall, potentially increasing the uptake of this compound, thereby enhancing its access to the ribosomal target.

  • Agents altering membrane permeability (e.g., Amphotericin B): Amphotericin B binds to ergosterol in the fungal and leishmanial cell membranes, creating pores that disrupt membrane integrity. This disruption could facilitate the entry of this compound.

  • Agents with different intracellular targets (e.g., Miltefosine, Chloroquine): Miltefosine affects lipid metabolism and signal transduction in Leishmania, while Chloroquine is thought to interfere with lysosomal function. The combination with this compound results in a multi-pronged attack on the parasite.

Further research is required to delineate the specific signaling cascades and molecular interactions that underpin these synergistic relationships.

Synergistic_Mechanisms cluster_partners Synergistic Partners This compound This compound Ribosome Ribosome (Protein Synthesis) This compound->Ribosome Inhibits EnhancedEffect Synergistic Antimicrobial Effect Ribosome->EnhancedEffect BetaLactams Beta-Lactams CellWall Cell Wall BetaLactams->CellWall Inhibits Synthesis AmphoB Amphotericin B CellMembrane Cell Membrane AmphoB->CellMembrane Disrupts Integrity Miltefosine Miltefosine SignalTransduction Signal Transduction & Lipid Metabolism Miltefosine->SignalTransduction Inhibits CellWall->this compound Increased Uptake CellWall->EnhancedEffect CellMembrane->this compound Increased Uptake CellMembrane->EnhancedEffect SignalTransduction->EnhancedEffect

Proposed Mechanisms of this compound Synergy

References

Paromomycin: A Promising Dual-Targeting Inhibitor of SARS-CoV-2 Spike and Protease Proteins

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The global effort to identify effective therapeutics against SARS-CoV-2 has led to the investigation of repurposing existing drugs. Among these, the aminoglycoside antibiotic Paromomycin has emerged as a potential candidate due to its predicted ability to dually target two critical viral proteins: the Spike (S1) protein and the main protease (Mpro or 3CLpro).[1][2] This dual-targeting approach is advantageous as it could simultaneously block viral entry into host cells and inhibit viral replication.[3]

This guide provides a comparative analysis of this compound's in silico performance against SARS-CoV-2 targets, supported by data from computational studies. It is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a COVID-19 therapeutic.

Proposed Mechanism of Action: A Two-Pronged Attack

In silico studies suggest that this compound can effectively bind to and inhibit both the Spike S1 protein and the main protease of SARS-CoV-2.[1][4]

  • Inhibition of Spike Protein: The SARS-CoV-2 Spike S1 protein facilitates viral entry into host cells by binding to the angiotensin-converting enzyme 2 (ACE2) receptor. Molecular docking studies indicate that this compound has a strong binding affinity for the receptor-binding domain (RBD) of the Spike S1 protein. By binding to the RBD, this compound may prevent the spike protein from interacting with the ACE2 receptor, thereby blocking viral entry.

  • Inhibition of Main Protease (Mpro/3CLpro): The main protease is a crucial enzyme for SARS-CoV-2 replication. It cleaves viral polyproteins into functional non-structural proteins. Computational analyses show that this compound exhibits a high binding affinity for the catalytic domain of the main protease. This interaction is predicted to inhibit the protease's function, thus halting the viral replication cycle.

cluster_entry Viral Entry cluster_replication Viral Replication Spike S1 Spike S1 ACE2 ACE2 Spike S1->ACE2 Binding Paromomycin_Spike This compound Paromomycin_Spike->Spike S1 Inhibition Polyprotein Polyprotein Mpro Main Protease Polyprotein->Mpro NSPs Functional Proteins Mpro->NSPs Cleavage Paromomycin_Mpro This compound Paromomycin_Mpro->Mpro Inhibition SARS-CoV-2 SARS-CoV-2

Proposed dual-targeting mechanism of this compound against SARS-CoV-2.

Data Presentation: In Silico Performance

The following tables summarize the quantitative data from molecular docking studies, comparing the binding affinities (represented by Glide scores) of this compound and other drugs against the SARS-CoV-2 main protease and Spike protein RBD. A more negative Glide score indicates a stronger binding affinity.

Table 1: Top Ranked FDA-Approved Drugs Against SARS-CoV-2 Protease and Spike Proteins

DrugTargetGlide Score
Acarbose Protease-13.139
Colistin Protease-12.63
This compound Protease-11.579
Framycetin Spike RBD-11.233
Acarbose Spike RBD-10.49
This compound Spike RBD-10.01
Data sourced from an in-silico screening of 2413 FDA-approved drugs.

Table 2: Comparison of this compound with Antimalarial Drugs

Drug ClassTargetBinding Affinity
This compound Protease & Spike RBDStrong
Antimalarial Drugs Protease & Spike RBDNo effective binding
(including Chloroquine)
Based on in-silico investigation of 15 antimalarial drugs.

Experimental Protocols: In Silico Methodologies

The promising results for this compound were obtained through computational drug repurposing techniques. The general workflow for these experiments is as follows:

Start Start Library Select Drug Library (e.g., 2413 FDA-Approved Drugs) Start->Library Docking Molecular Docking Analysis (Drug vs. Viral Proteins) Library->Docking Ranking Rank Drugs by Glide Score Docking->Ranking Selection Select Top Candidates (e.g., this compound) Ranking->Selection MD_Sim Molecular Dynamics (MD) Simulation Selection->MD_Sim Stability Analyze Complex Stability (e.g., Hydrogen Bonds) MD_Sim->Stability End End Stability->End

In Silico drug repurposing workflow for identifying potential inhibitors.
Molecular Docking Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

  • Objective: To estimate the binding affinity of a large set of drugs against the catalytic site of the SARS-CoV-2 main protease and the RBD of the spike protein.

  • Procedure:

    • The 3D structures of the target proteins (protease and spike) are obtained.

    • A library of FDA-approved drugs is prepared for docking.

    • Docking software (e.g., Glide) is used to fit each drug molecule into the binding sites of the target proteins.

    • A scoring function (e.g., Glide score) is used to estimate the binding affinity. The top-ranked drugs with the best scores are selected for further analysis.

Molecular Dynamics (MD) Simulation

MD simulation is a computational method for analyzing the physical movements of atoms and molecules.

  • Objective: To validate the stability of the drug-protein complexes predicted by molecular docking.

  • Procedure:

    • The docked complexes of the top-ranked drugs (like this compound) with the viral proteins are used as the starting point.

    • The system is simulated over a period of time, allowing the atoms to move according to the laws of physics.

    • The stability of the complex is assessed by analyzing parameters such as the number of hydrogen bonds formed between the drug and the protein over time. A higher number of stable hydrogen bonds suggests a more stable and potent interaction. For instance, the this compound-protease complex showed 14 hydrogen bonds, indicating high stability.

Comparison with Alternatives

The in silico screening identified other potential drugs alongside this compound.

  • Acarbose: An anti-diabetic drug that showed a very strong binding affinity for both the protease and the spike protein, with even better Glide scores than this compound in the initial docking.

  • Colistin and Framycetin: These antibiotics also ranked highly, targeting the protease and spike protein, respectively.

  • Antimalarial Drugs: In contrast to early interest in drugs like chloroquine, the study found that 15 antimalarial drugs did not exhibit strong binding affinity for either the protease or the spike protein RBD.

  • Other Protease Inhibitors: While not directly compared in the same study, other drugs like lopinavir and ritonavir have been investigated as SARS-CoV-2 protease inhibitors.

Conclusion and Future Directions

The computational evidence strongly suggests that this compound is a promising candidate for a dual-targeting therapy against SARS-CoV-2. Its predicted ability to inhibit both viral entry and replication makes it a compelling subject for further investigation.

However, it is crucial to note that these findings are based on in silico models. The efficacy of this compound against SARS-CoV-2 needs to be validated through rigorous in vitro and in vivo experimental studies, followed by clinical trials to confirm its therapeutic potential in treating COVID-19.

References

Emerging Research & Novel Applications

Paromomycin as a Potential Inhibitor of SARS-CoV-2 Replication: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent in-silico studies have identified paromomycin, an aminoglycoside antibiotic, as a promising candidate for inhibiting SARS-CoV-2 replication. Computational models suggest a novel dual-target mechanism of action, wherein this compound is predicted to bind to both the SARS-CoV-2 spike (S1) protein and the main protease (Mpro), potentially interfering with viral entry and replication. However, it is critical to note that these findings are based on computational simulations, and as of the latest available data, there is no in-vitro or in-vivo experimental evidence to validate these predictions. This document summarizes the existing computational data, outlines the methodologies used in these studies, and provides detailed, prospective protocols for the experimental validation of this compound as a potential therapeutic agent against SARS-CoV-2.

Introduction

The ongoing search for effective antiviral agents against SARS-CoV-2 has led to the extensive use of drug repurposing strategies. This compound, an FDA-approved aminoglycoside antibiotic primarily used for treating intestinal parasitic infections, has emerged as a molecule of interest from large-scale computational screening efforts.[1][2][3] In-silico studies propose that this compound may act as a dual-target inhibitor, a highly desirable characteristic for an antiviral drug as it could reduce the likelihood of resistance development.[1][2]

The proposed mechanisms of action are:

  • Inhibition of the Spike (S1) Protein: this compound is predicted to bind to the receptor-binding domain (RBD) of the spike protein, which could interfere with its interaction with the host cell's ACE2 receptor, a critical step for viral entry.

  • Inhibition of the Main Protease (Mpro/3CLpro): The main protease is a key enzyme in the SARS-CoV-2 life cycle, responsible for cleaving viral polyproteins into functional units necessary for viral replication. Computational models show this compound binding to the catalytic domain of Mpro, suggesting a potential disruption of this process.

These computational findings, while promising, require rigorous experimental validation. The following sections provide a summary of the in-silico data and detailed protocols for the necessary in-vitro assays.

Data Presentation: Summary of In-Silico Findings

As no experimental quantitative data (e.g., IC50, EC50) is currently available, this table summarizes the results from molecular docking and molecular dynamics (MD) simulation studies. These values represent the predicted binding affinity and stability of this compound with its putative SARS-CoV-2 targets.

Target Protein Computational Method Key Findings/Metrics Interacting Residues of Note Reference
Spike (S1) Protein Molecular Docking & MD SimulationHigh binding affinity (Glide Score)Not specified in detail
Main Protease (Mpro) Molecular Docking & MD SimulationHigh binding affinity (Glide Score); Stable complex in MD simulationsHis-41, Cys-145, Glu-166

Note: Glide score is a measure of binding affinity; more negative values indicate stronger binding.

Proposed Signaling Pathway and Experimental Workflow

The following diagrams visualize the proposed mechanism of action and a suggested experimental workflow for validating the in-silico findings.

G cluster_virus SARS-CoV-2 Virion cluster_host Host Cell s1 Spike (S1) Protein ace2 ACE2 Receptor s1->ace2 Binding mpro Main Protease (Mpro) replication Viral Replication mpro->replication Enables entry Viral Entry ace2->entry entry->replication This compound This compound This compound->s1 Inhibits This compound->mpro Inhibits

Caption: Proposed dual-target mechanism of this compound against SARS-CoV-2.

G start In-silico Identification of this compound cytotoxicity 1. Cytotoxicity Assay (e.g., MTT) in Vero E6 / Calu-3 cells start->cytotoxicity antiviral 2. Antiviral Activity Assay (e.g., Plaque Reduction Assay) cytotoxicity->antiviral Determine non-toxic concentration range dose_response 3. Dose-Response & IC50/EC50 Determination antiviral->dose_response mechanism 4. Mechanism of Action Studies (e.g., Time-of-Addition Assay) dose_response->mechanism end Evaluation for further pre-clinical studies mechanism->end

Caption: Experimental workflow for in-vitro validation of this compound.

Experimental Protocols

The following are detailed protocols for the in-silico methods reported in the literature and prospective protocols for essential in-vitro validation experiments.

In-Silico Methodologies (As Performed in Literature)

Protocol 4.1.1: Molecular Docking

  • Protein Preparation:

    • Obtain the 3D crystal structures of the target proteins, SARS-CoV-2 Spike Protein RBD (e.g., PDB ID: 6M0J) and Main Protease (e.g., PDB ID: 6LU7), from the Protein Data Bank.

    • Prepare the protein structures using a molecular modeling software suite (e.g., Schrödinger's Protein Preparation Wizard). This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and performing a restrained energy minimization to optimize the structure.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

    • Prepare the ligand using a tool like LigPrep to generate possible ionization states at physiological pH and perform energy minimization.

  • Receptor Grid Generation:

    • Define the active binding site on each target protein based on known catalytic residues (for Mpro) or the ACE2 interaction interface (for Spike RBD).

    • Generate a receptor grid that defines the volume and properties of the defined binding site for the docking algorithm.

  • Molecular Docking:

    • Dock the prepared this compound ligand into the receptor grid of each target protein using a docking program (e.g., Glide).

    • Perform the docking with standard precision (SP) or extra precision (XP) modes.

  • Analysis:

    • Analyze the resulting docking poses based on their docking scores (e.g., Glide score), which estimate the binding affinity.

    • Visualize the best-scoring poses to identify key molecular interactions (e.g., hydrogen bonds, salt bridges) between this compound and the target protein residues.

Protocol 4.1.2: Molecular Dynamics (MD) Simulation

  • System Preparation:

    • Select the best-scoring docked complex (this compound bound to the target protein) from the molecular docking step.

    • Place the complex in a simulation box (e.g., a cubic box with a 10 Å buffer distance from the protein surface).

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Neutralize the system by adding counter-ions (e.g., Na+ or Cl-).

  • Simulation:

    • Perform the MD simulation using a physics-based simulation engine (e.g., Desmond).

    • First, minimize the energy of the system to remove steric clashes.

    • Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run a production MD simulation for a significant duration (e.g., 100 nanoseconds) to observe the dynamics of the complex.

  • Analysis:

    • Analyze the trajectory of the simulation to assess the stability of the protein-ligand complex.

    • Calculate metrics such as Root Mean Square Deviation (RMSD) to measure conformational changes and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time.

Prospective In-Vitro Validation Protocols

Protocol 4.2.1: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding:

    • Seed Vero E6 or Calu-3 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of 2-fold serial dilutions of this compound in cell culture medium (e.g., from 1000 µM to 7.8 µM).

    • Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium but no drug as a negative control.

    • Incubate for 48-72 hours (corresponding to the duration of the planned antiviral assay).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the viability data against the log of the drug concentration and fitting a non-linear regression curve.

Protocol 4.2.2: SARS-CoV-2 Plaque Reduction Neutralization Assay (PRNA)

  • Cell Seeding:

    • Seed Vero E6 cells in a 12-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 2.5 x 10^5 cells/well).

    • Incubate for 24-48 hours at 37°C with 5% CO2.

  • Virus-Compound Incubation:

    • Prepare serial dilutions of this compound at concentrations well below the determined CC50 value.

    • In a separate tube, mix each drug dilution with a suspension of SARS-CoV-2 calculated to produce ~100 plaque-forming units (PFU) per well.

    • Incubate the virus-drug mixture for 1 hour at 37°C.

  • Infection:

    • Wash the confluent Vero E6 cell monolayers with PBS.

    • Inoculate the cells with 200 µL of the virus-drug mixture.

    • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.

  • Overlay and Incubation:

    • Remove the inoculum and overlay the cells with 2 mL of a semi-solid overlay medium (e.g., 1.2% Avicel in DMEM with 2% FBS) containing the corresponding concentration of this compound.

    • Incubate for 72 hours at 37°C with 5% CO2.

  • Plaque Visualization and Counting:

    • Fix the cells with 4% paraformaldehyde for 1 hour.

    • Remove the overlay and stain the cells with 0.1% crystal violet solution for 20 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Analysis:

    • Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the log of the drug concentration and fitting a non-linear regression curve.

Conclusion and Future Directions

The in-silico evidence suggesting this compound as a dual-target inhibitor of SARS-CoV-2 is compelling and warrants further investigation. However, it is imperative that these computational predictions are subjected to rigorous experimental validation. The protocols outlined in this document provide a clear roadmap for researchers to assess the cytotoxicity and antiviral efficacy of this compound in a controlled laboratory setting. Should these in-vitro studies yield positive results, further investigation into the precise mechanism of action, followed by evaluation in animal models, would be the logical next steps in the drug development pipeline. Clinical trials would be necessary to ultimately confirm the efficacy of this compound against SARS-CoV-2 in humans.

References

Repurposing Paromomycin for Anti-Cancer Therapy: Targeting Heparanase

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Heparanase is an endo-β-D-glucuronidase that plays a pivotal role in cancer progression. By cleaving heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), heparanase facilitates the degradation of the extracellular matrix (ECM), promoting tumor cell invasion and metastasis.[1][2][3] Furthermore, this enzymatic activity releases a plethora of growth factors and cytokines sequestered in the ECM, thereby stimulating angiogenesis and tumor growth.[2][4] Elevated heparanase expression is correlated with increased tumor size, enhanced angiogenesis, metastasis, and poor prognosis in a variety of malignancies, making it a compelling target for anti-cancer therapies.

Paromomycin, an aminoglycoside antibiotic, has been identified as a promising scaffold for the development of novel heparanase inhibitors. Through strategic chemical modifications, including sulfation and the introduction of hydrophobic moieties, the this compound backbone can be transformed into potent heparanase inhibitors that mimic the structure of heparan sulfate. This document provides detailed application notes and protocols for researchers interested in exploring the anti-cancer potential of repurposed this compound derivatives targeting heparanase.

Mechanism of Action

This compound-based heparanase inhibitors are designed as heparan sulfate mimetics. The core principle behind their mechanism of action is competitive inhibition of the heparanase enzyme. The modified aminoglycoside structure mimics the natural substrate of heparanase, heparan sulfate, binding to the enzyme's active site and preventing the cleavage of endogenous HSPGs. The introduction of sulfate groups enhances the electrostatic interactions with the enzyme, while hydrophobic additions can engage with lipophilic pockets within heparanase, further increasing binding affinity and inhibitory potency. By blocking heparanase activity, these compounds effectively inhibit ECM degradation, tumor cell invasion, and the release of pro-angiogenic and pro-tumorigenic factors.

Data Presentation: Efficacy of this compound Analogs

The following tables summarize the quantitative data on the efficacy of various this compound-based heparanase inhibitors.

Table 1: In Vitro Heparanase Inhibition by this compound Analogs

CompoundDescriptionIC50 (nM)Reference Compound IC50 (nM)
L15 This compound analogSubstantial inhibitory effect at 0.5 µg/mLGPM-2: 0.10 ± 0.036
L17 Lead this compound analogHighly potent, near-complete inhibition of ECM degradation at 5 µg/mLGPM-2: 0.10 ± 0.036

Note: Specific IC50 values for L15 and L17 were not provided in the primary literature, but their high potency was demonstrated through ECM degradation assays. GPM-2 is a known potent heparanase inhibitor used as a reference.

Table 2: In Vivo Anti-Tumor Efficacy of Lead this compound Analog L17

Cancer ModelTreatment GroupTumor Growth Inhibition (TGI)Comparator TGI
MPC-11 MyelomaL1783.1%SST0001: 58.6%
MPC-11 MyelomaL1783.1%Bortezomib: 81.7%
B16 MelanomaL17Significantly reduced metastatic burdenSST0001: 58.6%

SST0001 is a clinically tested heparanase inhibitor. Bortezomib is a standard anti-myeloma drug.

Experimental Protocols

Protocol 1: Heparanase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a FRET-based assay to determine the inhibitory activity of this compound analogs against heparanase.

Materials:

  • Recombinant Human Heparanase (e.g., R&D Systems, Cat #: 7570-GH)

  • This compound analogs

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, containing 0.15 M NaCl and 0.1% CHAPS

  • Fluorescently labeled heparan sulfate substrate

  • 384-well microplates

  • Plate reader capable of FRET measurements

Procedure:

  • Prepare a solution of recombinant heparanase at a final concentration of 5.3 nM in Assay Buffer.

  • Prepare serial dilutions of the this compound analogs in Milli-Q water.

  • In a 0.6 mL Eppendorf tube, add 42 µL of the this compound analog solution (or Milli-Q water for control) to 42 µL of the heparanase solution. For blank controls, use Assay Buffer instead of the heparanase solution.

  • Incubate the mixtures at 37°C for 10 minutes to allow for pre-equilibration of the enzyme and inhibitors.

  • Add the fluorescently labeled heparan sulfate substrate to each well of a 384-well microplate.

  • Transfer the pre-incubated enzyme-inhibitor mixtures to the wells containing the substrate.

  • Immediately measure the FRET signal using a plate reader at appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the this compound analog and determine the IC50 value.

Protocol 2: Cell Viability Assay (WST-1)

This protocol details the use of a WST-1 assay to assess the effect of this compound analogs on the viability of cancer cells, such as U-87 glioblastoma.

Materials:

  • U-87 glioblastoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs

  • WST-1 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed U-87 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound analogs in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound analogs to the respective wells. Include untreated and vehicle-treated controls.

  • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C and 5% CO₂.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Protocol 3: In Vivo Tumor Growth Inhibition Study (MPC-11 Myeloma Model)

This protocol outlines an in vivo study to evaluate the anti-tumor efficacy of a lead this compound analog in a murine myeloma model.

Materials:

  • BALB/c mice (6-8 weeks old)

  • MPC-11 myeloma cells

  • Lead this compound analog (e.g., L17)

  • Phosphate-buffered saline (PBS)

  • Calipers

Procedure:

  • Harvest MPC-11 myeloma cells and resuspend them in sterile PBS at a concentration of 3 x 10⁶ cells/mL.

  • Subcutaneously implant 3 x 10⁵ MPC-11 cells (in 100 µL PBS) into the flank of each BALB/c mouse.

  • Allow the tumors to establish and become palpable (typically 5-7 days).

  • Randomize the mice into treatment and control groups.

  • Prepare the lead this compound analog (e.g., L17) at a concentration of 1 mg/mL in a suitable vehicle.

  • Administer the this compound analog daily via intraperitoneal injection. The control group should receive vehicle injections.

  • Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Visualizations

Heparanase_Signaling_Pathway Heparanase Signaling Pathway in Cancer cluster_ECM ECM Degradation Heparanase Heparanase HSPGs Heparan Sulfate Proteoglycans (HSPGs) Heparanase->HSPGs cleaves ECM Extracellular Matrix (ECM) Heparanase->ECM degrades TumorCell Tumor Cell Heparanase->TumorCell activates HSPGs->ECM maintains structure GrowthFactors Growth Factors & Cytokines (VEGF, FGF, etc.) ECM->GrowthFactors releases GrowthFactors->TumorCell stimulates proliferation EndothelialCell Endothelial Cell GrowthFactors->EndothelialCell stimulates InvasionMetastasis Invasion & Metastasis TumorCell->InvasionMetastasis ERK_Akt ERK/Akt Signaling TumorCell->ERK_Akt Angiogenesis Angiogenesis EndothelialCell->Angiogenesis ERK_Akt->InvasionMetastasis

Caption: Heparanase-mediated signaling in cancer progression.

Experimental_Workflow Workflow for Evaluating this compound-Based Heparanase Inhibitors cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation InhibitionAssay Heparanase Inhibition (FRET Assay) CellViability Cell Viability (WST-1 Assay) InhibitionAssay->CellViability InvasionAssay Cell Invasion Assay CellViability->InvasionAssay LeadCompound Lead Compound Identification InvasionAssay->LeadCompound TumorModel Tumor Xenograft Model (e.g., MPC-11) Efficacy Efficacy Assessment (TGI) TumorModel->Efficacy Toxicity Toxicity Assessment TumorModel->Toxicity ParomomycinAnalogs This compound Analogs ParomomycinAnalogs->InhibitionAssay LeadCompound->TumorModel

Caption: Experimental workflow for inhibitor evaluation.

Drug_Repurposing_Strategy Drug Repurposing Strategy: this compound to Anti-Cancer Agent This compound This compound (Aminoglycoside Antibiotic) ChemMod Chemical Modification (Sulfation, Hydrophobic Moieties) This compound->ChemMod HeparanaseInhibitor Potent Heparanase Inhibitor ChemMod->HeparanaseInhibitor AntiCancerTherapy Anti-Cancer Therapy HeparanaseInhibitor->AntiCancerTherapy Blocks Heparanase Activity

Caption: Strategy for repurposing this compound.

References

Application Notes and Protocols: Investigating the Effect of Paromomycin on Gut Microbiota Composition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromomycin is an aminoglycoside antibiotic used to treat various parasitic and bacterial infections. As it is poorly absorbed from the gastrointestinal tract, it primarily acts within the gut lumen, making it a significant modulator of the gut microbiota.[1][2] Understanding the specific effects of this compound on the composition and function of the gut microbiome is crucial for drug development, assessing potential side effects, and exploring its therapeutic applications in microbiota-related disorders.

These application notes provide a comprehensive overview of the impact of this compound on gut microbiota composition, supported by detailed experimental protocols for researchers investigating these effects.

Effects of this compound on Gut Microbiota Composition

This compound treatment leads to significant alterations in the gut microbiota at both the DNA (abundance) and RNA (potential activity) levels.[3] The primary effect is a decrease in overall bacterial diversity.[4]

Summary of Quantitative Data

The following tables summarize the key changes in gut microbiota composition observed in healthy individuals following a 3-day course of this compound, as reported by Heinsen et al. (2015).

Table 1: Changes in Bacterial Diversity Following this compound Treatment

MetricBefore Treatment (Day 0)Immediately After Treatment (Day 4)6 Weeks After Treatment (Day 46)
Shannon Diversity (DNA level) HighSignificantly DecreasedReturned to near pre-treatment levels

Table 2: Indicator Operational Taxonomic Units (OTUs) Affected by this compound Treatment (DNA Level)

StatusTaxa Decreased in AbundanceTaxa Increased in Abundance
Indicator OTUs for Before Treatment Coprococcus, Eubacterium, Clostridium, Turicibacteriaceae, Blautia, Faecalibacterium, Ruminococcaceae, Lachnospiraceae
Indicator OTUs for After Treatment Escherichia, Holdemania

Experimental Protocols

This section provides detailed methodologies for investigating the effects of this compound on the gut microbiota.

Study Design and Sample Collection

A longitudinal study design is recommended to assess the dynamic changes in the gut microbiota.

  • Participants: Healthy volunteers with no recent antibiotic use.

  • Intervention: Oral administration of this compound (e.g., 1g daily for 3 days).

  • Sample Collection:

    • Fecal samples: Collected at baseline (before treatment), immediately after treatment cessation, and at a follow-up time point (e.g., 6 weeks after treatment) to assess recovery.

    • (Optional) Sigmoidal biopsies: For analysis of the mucosa-associated microbiota, collected at the same time points as fecal samples.[3]

16S rRNA Gene Amplicon Sequencing

This method is a standard approach for profiling the taxonomic composition of the gut microbiota.

3.2.1. DNA/RNA Extraction

  • Use a validated commercial kit for extracting microbial DNA and RNA from fecal and/or biopsy samples (e.g., QIAamp DNA Stool Mini Kit, RNeasy PowerMicrobiome Kit).

3.2.2. 16S rRNA Gene Amplification and Sequencing

  • PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers (e.g., 341F and 806R).

  • Library Preparation: Prepare sequencing libraries from the amplicons using a library preparation kit compatible with the sequencing platform (e.g., Illumina MiSeq or HiSeq).

  • Sequencing: Perform paired-end sequencing on the prepared libraries.

Bioinformatics and Data Analysis

A standardized bioinformatics pipeline is essential for processing and analyzing the sequencing data. The QIIME 2 pipeline is a widely used and validated open-source platform.

3.3.1. Data Processing with QIIME 2

  • Demultiplexing: Separate the raw sequencing reads based on their sample-specific barcodes.

  • Quality Control and Denoising: Use a denoising algorithm like DADA2 or Deblur to filter low-quality reads, remove chimeras, and generate Amplicon Sequence Variants (ASVs).

  • Taxonomic Classification: Assign taxonomy to the ASVs using a reference database such as Greengenes or SILVA.

  • Phylogenetic Tree Construction: Build a phylogenetic tree of the ASVs for diversity analyses.

3.3.2. Statistical Analysis

  • Alpha Diversity: Calculate metrics like Shannon diversity and observed OTUs to assess within-sample diversity.

  • Beta Diversity: Use metrics like Bray-Curtis dissimilarity or UniFrac distances to compare the microbial composition between samples.

  • Differential Abundance Analysis: Employ statistical methods like ANCOM or LEfSe to identify specific taxa that are significantly different in abundance between treatment groups.

Visualizations

Experimental Workflow

experimental_workflow cluster_study_design Study Design cluster_lab_processing Laboratory Processing cluster_data_analysis Data Analysis Participant Recruitment Participant Recruitment This compound Treatment This compound Treatment Participant Recruitment->this compound Treatment Sample Collection (Fecal/Biopsy) Sample Collection (Fecal/Biopsy) This compound Treatment->Sample Collection (Fecal/Biopsy) DNA/RNA Extraction DNA/RNA Extraction Sample Collection (Fecal/Biopsy)->DNA/RNA Extraction 16S rRNA Amplification 16S rRNA Amplification DNA/RNA Extraction->16S rRNA Amplification Sequencing Sequencing 16S rRNA Amplification->Sequencing Bioinformatics Pipeline (QIIME 2) Bioinformatics Pipeline (QIIME 2) Sequencing->Bioinformatics Pipeline (QIIME 2) Statistical Analysis Statistical Analysis Bioinformatics Pipeline (QIIME 2)->Statistical Analysis Data Visualization Data Visualization Statistical Analysis->Data Visualization

Caption: Experimental workflow for investigating this compound's effect on gut microbiota.

Logical Relationship of this compound's Impact

logical_relationship This compound Administration This compound Administration Inhibition of Bacterial Protein Synthesis Inhibition of Bacterial Protein Synthesis This compound Administration->Inhibition of Bacterial Protein Synthesis Decreased Bacterial Diversity Decreased Bacterial Diversity Inhibition of Bacterial Protein Synthesis->Decreased Bacterial Diversity Altered Gut Microbiota Composition Altered Gut Microbiota Composition Decreased Bacterial Diversity->Altered Gut Microbiota Composition Decrease in Firmicutes (Lachnospiraceae, Ruminococcaceae) Decrease in Firmicutes (Lachnospiraceae, Ruminococcaceae) Altered Gut Microbiota Composition->Decrease in Firmicutes (Lachnospiraceae, Ruminococcaceae) Increase in Proteobacteria (Escherichia) Increase in Proteobacteria (Escherichia) Altered Gut Microbiota Composition->Increase in Proteobacteria (Escherichia) Potential Host Effects Potential Host Effects Decrease in Firmicutes (Lachnospiraceae, Ruminococcaceae)->Potential Host Effects Increase in Proteobacteria (Escherichia)->Potential Host Effects

Caption: Logical flow of this compound's impact on the gut microbiota and potential host effects.

Potential Signaling Pathway Affected by Microbiota Changes

A decrease in butyrate-producing bacteria, such as those in the Lachnospiraceae and Ruminococcaceae families, can impact host intestinal barrier function. Butyrate is a key short-chain fatty acid (SCFA) that serves as a primary energy source for colonocytes and enhances the integrity of the intestinal barrier by upregulating the expression of tight junction proteins.

signaling_pathway cluster_microbiota Gut Lumen cluster_host Host Intestinal Epithelium This compound This compound Lachnospiraceae & Ruminococcaceae Lachnospiraceae & Ruminococcaceae This compound->Lachnospiraceae & Ruminococcaceae inhibits Butyrate Production Butyrate Production Lachnospiraceae & Ruminococcaceae->Butyrate Production reduced Tight Junction Proteins (e.g., Occludin, Claudin-1) Tight Junction Proteins (e.g., Occludin, Claudin-1) Butyrate Production->Tight Junction Proteins (e.g., Occludin, Claudin-1) reduced upregulation Intestinal Barrier Integrity Intestinal Barrier Integrity Tight Junction Proteins (e.g., Occludin, Claudin-1)->Intestinal Barrier Integrity decreased expression leads to Increased Permeability Increased Permeability Intestinal Barrier Integrity->Increased Permeability compromised

Caption: Potential impact of this compound-induced microbiota changes on intestinal barrier function.

References

Application Notes and Protocols: The Role of Paromomycin in Modulating Host Immune Response to Parasitic Infections

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paromomycin, an aminoglycoside antibiotic, has long been utilized for its direct antimicrobial activity against a range of parasitic protozoa, including Leishmania, Cryptosporidium, and Entamoeba histolytica.[1][2] Beyond its direct parasiticidal effects, emerging evidence highlights a significant immunomodulatory role for this compound, which contributes to its therapeutic efficacy. These application notes provide a comprehensive overview of the current understanding of how this compound modulates the host immune response to parasitic infections, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

This compound's primary mechanism of action is the inhibition of protein synthesis in parasites by binding to the 16S ribosomal RNA of the 30S ribosomal subunit.[1][3] This leads to the production of non-functional proteins and ultimately, parasite death. However, the interaction of this compound with the host immune system, particularly in the context of Leishmania infection, reveals a more nuanced therapeutic profile. Studies have demonstrated that this compound can steer the host immune response towards a protective T helper 1 (Th1) phenotype. This is characterized by an increase in pro-inflammatory cytokines such as interferon-gamma (IFN-γ), which is crucial for macrophage activation and intracellular parasite killing, and a concurrent decrease in anti-inflammatory cytokines like interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β), which are associated with disease progression.[4]

While the immunomodulatory effects of this compound are most prominently documented in leishmaniasis, its impact on the host response to other parasites such as Cryptosporidium and Entamoeba histolytica is an area of ongoing investigation. Understanding these immunomodulatory properties is critical for optimizing treatment strategies, developing novel combination therapies, and designing more effective antiparasitic drugs.

These notes will delve into the quantitative effects of this compound on host immune parameters, provide detailed protocols for key experiments to assess these effects, and illustrate the putative signaling pathways involved.

Data Presentation: Quantitative Effects of this compound on Host Immune Response

The following tables summarize the quantitative data on the effects of this compound on various parameters of the host immune response to parasitic infections, compiled from in vitro and in vivo studies.

Table 1: Effect of this compound on Cytokine Production in Leishmania Infection

CytokineParasite SpeciesExperimental ModelThis compound Concentration/DoseChange in Cytokine LevelReference
IFN-γL. donovaniBALB/c miceCombination therapy with liposomal this compoundUpregulation of IFN-γ production by CD4+ and CD8+ T cells
IL-10L. donovaniBALB/c miceCombination therapy with liposomal this compoundDownregulation to almost negligible levels
TGF-βL. donovaniBALB/c miceCombination therapy with liposomal this compoundDownregulation to almost negligible levels
TNF-αL. majorBALB/c miceTopical this compound with anti-TNF-α antibodiesDown-regulation
IL-1βL. majorBALB/c miceTopical this compound with anti-TNF-α antibodiesDown-regulation
iNOSL. majorBALB/c miceTopical this compound with anti-TNF-α antibodiesDown-regulation

Table 2: Effect of this compound on Parasite Load and Macrophage Activity

ParameterParasite SpeciesExperimental ModelThis compound Concentration/DoseEffectReference
Parasite LoadL. amazonensisBALB/c mice75-600 mg/kgReduction in lesion size and parasite burden
Parasite LoadL. majorC3H/HeJ mice100 µg/mL (in vitro)85% reduction in infected cells
Respiratory BurstL. majorC3H/HeJ mouse peritoneal macrophages100 µg/mL50% restoration of respiratory burst activity
Parasite LoadC. parvumHuman enterocyte cell line (in vitro)>1000 µg/mL>85% inhibition of infection
Oocyst SheddingC. parvumImmunosuppressed C57BL/6N mice1 and 2 g/kg/daySignificant reduction in fecal oocyst shedding

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the immunomodulatory effects of this compound.

Protocol 1: In Vitro Macrophage Infection with Leishmania and this compound Treatment

Objective: To assess the intracellular anti-leishmanial activity of this compound and its effect on macrophage responses.

Materials:

  • Leishmania promastigotes (e.g., L. donovani, L. major)

  • Macrophage cell line (e.g., J774, RAW 264.7) or bone marrow-derived macrophages (BMDMs)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin-Glutamine (PSG)

  • This compound sulfate solution (stock solution in sterile water)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well and 24-well tissue culture plates

  • Giemsa stain or a fluorescent DNA dye (e.g., DAPI)

  • Microscope (light or fluorescence)

Procedure:

  • Macrophage Seeding:

    • Culture macrophages in RPMI-1640 supplemented with 10% FBS and 1% PSG at 37°C in a 5% CO₂ incubator.

    • Harvest macrophages using Trypsin-EDTA and seed them in a 24-well plate containing sterile glass coverslips at a density of 2 x 10⁵ cells/well.

    • Allow the cells to adhere for at least 4 hours.

  • Parasite Preparation:

    • Culture Leishmania promastigotes in appropriate medium (e.g., M199) at 26°C until they reach the stationary phase.

  • Macrophage Infection:

    • Wash the adherent macrophages once with pre-warmed PBS.

    • Infect the macrophages with stationary-phase promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).

    • Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator to allow for phagocytosis.

    • After incubation, wash the cells three times with pre-warmed PBS to remove extracellular parasites.

  • This compound Treatment:

    • Add fresh RPMI-1640 medium containing various concentrations of this compound to the infected macrophages. Include a vehicle-treated control group.

    • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Assessment of Intracellular Parasite Load:

    • After the desired incubation period, remove the medium and wash the coverslips with PBS.

    • Fix the cells with methanol for 10 minutes.

    • Stain the coverslips with Giemsa stain according to the manufacturer's instructions or with a fluorescent DNA dye.

    • Mount the coverslips on microscope slides and count the number of amastigotes per 100 macrophages and the percentage of infected macrophages.

  • Data Analysis:

    • Calculate the infection index (percentage of infected macrophages × average number of amastigotes per macrophage).

    • Determine the EC₅₀ (half-maximal effective concentration) of this compound.

Protocol 2: Quantification of Cytokine Production by ELISA

Objective: To measure the levels of specific cytokines (e.g., IFN-γ, IL-10) in the supernatant of this compound-treated, parasite-infected macrophages or splenocytes.

Materials:

  • Supernatants from Protocol 1 or from ex vivo splenocyte cultures from infected and treated animals.

  • Commercially available ELISA kits for the cytokines of interest (e.g., mouse IFN-γ, mouse IL-10).

  • 96-well ELISA plates.

  • Plate reader.

  • Wash buffer (PBS with 0.05% Tween-20).

  • Assay diluent (as provided in the kit or 1% BSA in PBS).

  • Stop solution (as provided in the kit).

Procedure:

  • Plate Coating:

    • Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Block the plate by adding assay diluent to each well and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with wash buffer.

    • Add standards and samples (cell culture supernatants) to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate three times with wash buffer.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add the substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the cytokines in the samples by interpolating their absorbance values from the standard curve.

Protocol 3: Flow Cytometry for T Cell Phenotyping in Spleen of Leishmania-Infected Mice

Objective: To analyze the frequency of different T cell subsets (e.g., CD4+, CD8+) and their activation status in the spleen of Leishmania-infected mice treated with this compound.

Materials:

  • Spleens from infected and treated mice.

  • RPMI-1640 medium.

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Red Blood Cell (RBC) Lysis Buffer.

  • Fluorescently conjugated antibodies against T cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD44, anti-CD62L).

  • Flow cytometer.

Procedure:

  • Splenocyte Preparation:

    • Aseptically remove the spleen from the mouse and place it in a petri dish with cold RPMI-1640.

    • Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to obtain a single-cell suspension.

    • Wash the cell strainer with RPMI-1640 to collect the remaining cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in RBC lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.

    • Add 10 volumes of RPMI-1640 to inactivate the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.

    • Resuspend the splenocytes in FACS buffer and count the cells.

  • Cell Staining:

    • Aliquot approximately 1 x 10⁶ cells per tube.

    • Add the antibody cocktail (pre-titrated concentrations of fluorescently conjugated antibodies) to each tube.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes at 4°C.

  • Flow Cytometry Analysis:

    • Resuspend the stained cells in 300-500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on lymphocytes based on forward and side scatter, then on single cells, and subsequently identify CD3+ T cells, followed by CD4+ and CD8+ subsets. Further analyze these populations for activation markers.

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of this compound, particularly the induction of a Th1 response, are likely mediated through the modulation of key intracellular signaling pathways in immune cells. While direct evidence of this compound's interaction with these pathways is still emerging, the observed downstream effects on cytokine production allow for the postulation of its influence on pathways like JAK-STAT and NF-κB.

Putative Signaling Pathway: this compound-Induced Th1 Response in Macrophages

The following diagram illustrates the hypothesized signaling cascade initiated by this compound treatment in a Leishmania-infected macrophage, leading to a protective Th1 response.

Paromomycin_Signaling This compound This compound Macrophage Infected Macrophage This compound->Macrophage Enters IFN_gamma_R IFN-γ Receptor IL12_protein IL-12 Macrophage->IL12_protein Secretes Leishmania Leishmania amastigote Leishmania->Macrophage JAK1_JAK2 JAK1/JAK2 IFN_gamma_R->JAK1_JAK2 Activates STAT1 STAT1 JAK1_JAK2->STAT1 Phosphorylates pSTAT1 p-STAT1 (dimer) STAT1->pSTAT1 Dimerizes Nucleus Nucleus pSTAT1->Nucleus Translocates iNOS_gene iNOS gene pSTAT1->iNOS_gene Activates transcription IL12_gene IL-12 gene pSTAT1->IL12_gene Activates transcription iNOS_protein iNOS iNOS_gene->iNOS_protein Translates to NO Nitric Oxide (NO) iNOS_protein->NO Produces NO->Leishmania Kills IL12_gene->IL12_protein Translates to Th1_cell Th1 Cell IL12_protein->Th1_cell Promotes differentiation IFN_gamma IFN-γ Th1_cell->IFN_gamma Produces IFN_gamma->IFN_gamma_R Binds

Caption: this compound-induced Th1 signaling cascade in macrophages.

Experimental Workflow: Assessing Immunomodulatory Effects of this compound In Vivo

The following diagram outlines a typical experimental workflow for evaluating the immunomodulatory effects of this compound in a mouse model of leishmaniasis.

InVivo_Workflow Start Start: In Vivo Study Infection Infect BALB/c mice with Leishmania promastigotes Start->Infection Grouping Divide mice into groups: 1. Untreated Control 2. This compound Treatment Infection->Grouping Treatment Administer this compound (e.g., intraperitoneally) Grouping->Treatment Monitoring Monitor disease progression: - Lesion size measurement - Body weight Treatment->Monitoring Endpoint Endpoint of experiment (e.g., 4-6 weeks post-infection) Monitoring->Endpoint Spleen_Harvest Harvest Spleens Endpoint->Spleen_Harvest Parasite_Burden Determine parasite burden (spleen, liver, lymph nodes) Endpoint->Parasite_Burden Splenocyte_Culture Prepare single-cell suspension of splenocytes Spleen_Harvest->Splenocyte_Culture Data_Analysis Data Analysis and Interpretation Parasite_Burden->Data_Analysis Restimulation Restimulate splenocytes with Leishmania antigen Splenocyte_Culture->Restimulation Supernatant_Collection Collect supernatant after 72h Restimulation->Supernatant_Collection Flow_Cytometry Analyze T cell populations (CD4+, CD8+) by Flow Cytometry Restimulation->Flow_Cytometry ELISA Measure cytokine levels (IFN-γ, IL-10) by ELISA Supernatant_Collection->ELISA ELISA->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: In vivo experimental workflow for this compound immunomodulation.

Logical Relationship: this compound's Dual Action in Parasitic Infections

This diagram illustrates the dual mechanism of action of this compound, encompassing both its direct antiparasitic effect and its indirect immunomodulatory role.

Dual_Action This compound This compound Direct_Effect Direct Antiparasitic Effect This compound->Direct_Effect Immunomodulation Immunomodulatory Effect This compound->Immunomodulation Protein_Synthesis_Inhibition Inhibition of Parasite Protein Synthesis Direct_Effect->Protein_Synthesis_Inhibition Parasite_Death Parasite Death Protein_Synthesis_Inhibition->Parasite_Death Therapeutic_Outcome Improved Therapeutic Outcome Parasite_Death->Therapeutic_Outcome Th1_Response Promotion of Th1 Immune Response Immunomodulation->Th1_Response IFN_gamma_up ↑ IFN-γ Th1_Response->IFN_gamma_up IL10_down ↓ IL-10, TGF-β Th1_Response->IL10_down Macrophage_Activation Macrophage Activation Th1_Response->Macrophage_Activation Parasite_Clearance Enhanced Parasite Clearance Macrophage_Activation->Parasite_Clearance Parasite_Clearance->Therapeutic_Outcome

Caption: Dual action of this compound in parasitic infections.

Conclusion

This compound exhibits a multifaceted mechanism of action against parasitic infections, combining direct parasiticidal activity with a significant capacity to modulate the host immune response. The induction of a Th1-biased immune response, particularly in leishmaniasis, underscores its potential beyond that of a simple antimicrobial agent. The data and protocols presented in these application notes provide a framework for researchers and drug development professionals to further investigate and harness the immunomodulatory properties of this compound. Future research should focus on elucidating the precise molecular interactions between this compound and host immune cell signaling pathways to refine its therapeutic application and to inform the development of next-generation antiparasitic therapies with enhanced immunomodulatory capabilities.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Paromomycin Analogs to Overcome Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising tide of antibiotic resistance poses a significant threat to global health. Aminoglycoside antibiotics, such as paromomycin, are potent bactericidal agents that target the bacterial ribosome, interfering with protein synthesis.[1][2] However, their efficacy is often compromised by the production of aminoglycoside-modifying enzymes (AMEs) by resistant bacteria.[1][2] These enzymes, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), modify the structure of the aminoglycoside, preventing it from binding to its ribosomal target.[1]

To combat this resistance, research has focused on the rational design and synthesis of novel this compound analogs. These modifications are strategically designed to be poor substrates for AMEs, thereby retaining their antibacterial activity against resistant strains. This document provides detailed application notes and protocols for the synthesis and evaluation of these next-generation antibiotics.

Mechanisms of this compound Action and Resistance

This compound exerts its antibacterial effect by binding to the A-site of the 16S rRNA within the bacterial 30S ribosomal subunit. This binding disrupts the fidelity of protein synthesis, leading to the production of non-functional proteins and ultimately, bacterial cell death.

Resistance to this compound and other aminoglycosides is most commonly acquired through the enzymatic modification by AMEs. These enzymes catalyze the transfer of acetyl, phosphate, or adenyl groups to specific hydroxyl or amino moieties on the this compound molecule. This modification sterically hinders the antibiotic's ability to bind to its ribosomal target, rendering it ineffective.

Strategies for Analog Design

The primary strategy for overcoming AME-mediated resistance is to synthesize this compound analogs with modifications at or near the sites targeted by these enzymes. Key approaches include:

  • Modification of the 6'-Hydroxyl/Amino Group: The 6'-position is a common site for modification by AACs. Replacing the hydroxyl group with other functionalities or creating bicyclic structures can prevent enzymatic recognition.

  • Conformational Locking: Creating rigid bicyclic structures can lock the molecule in a bioactive conformation that is unfavorable for AME binding but still allows for strong interaction with the ribosome.

  • Conjugation with Cell-Penetrating Moieties: Attaching molecules like arginine oligomers can enhance the uptake of the antibiotic and may provide additional mechanisms of action.

Data Presentation: Antibacterial Activity of this compound Analogs

The following table summarizes the minimum inhibitory concentrations (MICs) of representative novel this compound analogs compared to the parent compound against a panel of bacterial strains, including those expressing known resistance enzymes.

CompoundE. coli ATCC 25922 (Wild-Type)S. aureus MRSA USA300K. pneumoniae (Carbapenem-Resistant)E. cloacae (Carbapenem-Resistant)A. baumannii (Carbapenem-Resistant)
This compound44442
Bicyclic Analog 744484
Neomycin B22242
Neomycin B-Hexaarginine Conjugate0.8-5.3 (EC50 for HIV-1)----

MIC values are presented in µg/mL. Data is compiled from multiple sources for illustrative purposes. Note: The Neomycin B-Hexaarginine Conjugate data reflects its anti-HIV activity.

Experimental Protocols

Protocol 1: Synthesis of a Bicyclic this compound Analog

This protocol describes the synthesis of a this compound analog with a conformationally restricted ring I, designed to evade modification by AMEs. The synthesis involves the formation of a dioxabicyclo[4.4.0]octane system.

Materials:

  • Fully protected this compound derivative

  • Toluenesulfonic acid

  • Methanol

  • Tetramethylpiperidinoxyl (TEMPO)

  • Bis(acetoxy)iodobenzene

  • Allyltributylstannane

  • Boron trifluoride etherate

  • Dichloromethane

  • Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)

Procedure:

  • Diol Formation: Treat the fully protected this compound derivative with toluenesulfonic acid in methanol to yield the corresponding diol.

  • Selective Oxidation: Perform a controlled selective oxidation of the primary alcohol in the diol using catalytic TEMPO and bis(acetoxy)iodobenzene to form an unstable aldehyde.

  • Allylation: Expose the aldehyde to allyltributylstannane and boron trifluoride etherate in dichloromethane at 0 °C to yield the R and S isomers of the corresponding homoallylic alcohol.

  • Cycloetherification: Protect the newly formed hydroxyl group and proceed with a cycloetherification reaction to form the bicyclic ring system.

  • Deprotection: Carry out a final deprotection step to yield the target bicyclic this compound analog.

  • Purification: Purify the final compound using appropriate chromatographic techniques.

Protocol 2: Synthesis of Neomycin B-Hexaarginine Conjugate

This protocol outlines the synthesis of a neomycin B conjugate with a cell-penetrating hexaarginine peptide, which has shown potent anti-HIV activity.

Materials:

  • Neomycin B free base

  • Protected arginine monomers

  • Solid-phase peptide synthesis resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Deprotection reagents (e.g., piperidine for Fmoc chemistry)

  • Cleavage cocktail (e.g., trifluoroacetic acid-based)

  • Standard laboratory equipment for solid-phase peptide synthesis and purification.

Procedure:

  • Peptide Synthesis: Synthesize the hexaarginine peptide on a solid support using standard Fmoc-based solid-phase peptide synthesis protocols.

  • Neomycin B Preparation: Prepare a solution of neomycin B free base.

  • Conjugation: Couple the N-terminus of the resin-bound hexaarginine peptide to one of the primary amino groups of neomycin B. This can be achieved through the formation of an amide bond using standard peptide coupling reagents.

  • Cleavage and Deprotection: Cleave the conjugate from the resin and remove all protecting groups using a suitable cleavage cocktail.

  • Purification: Purify the crude neomycin B-hexaarginine conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of the synthesized this compound analogs against various bacterial strains.

Materials:

  • Synthesized this compound analogs

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Serial Dilutions: Prepare a two-fold serial dilution of each this compound analog in CAMHB in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 4: Aminoglycoside Phosphotransferase (APH) Inhibition Assay

This protocol describes a coupled spectrophotometric assay to measure the inhibition of APH enzymes, such as APH(3')-IIIa.

Materials:

  • Purified APH(3')-IIIa enzyme

  • This compound or analog to be tested

  • ATP

  • NADH

  • Phosphoenolpyruvate

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Buffer (e.g., Tris-HCl with MgCl2 and KCl)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase in the appropriate buffer.

  • Pre-incubation: Pre-incubate the APH(3')-IIIa enzyme with the this compound analog (inhibitor) and ATP.

  • Initiate Reaction: Initiate the reaction by adding the aminoglycoside substrate (e.g., kanamycin A).

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the rate of the reaction. The inhibition of APH(3')-IIIa activity by the this compound analog will result in a decreased rate of NADH oxidation compared to the uninhibited control.

Visualizations

Mechanism of this compound Action and Resistance cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance This compound This compound Ribosome Bacterial 30S Ribosome (16S rRNA A-site) This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Disrupts Nonfunctional_Proteins Non-functional Proteins Protein_Synthesis->Nonfunctional_Proteins Leads to Cell_Death Bacterial Cell Death Nonfunctional_Proteins->Cell_Death Causes AMEs Aminoglycoside-Modifying Enzymes (AAC, APH, ANT) AMEs->this compound Modifies Modified_this compound Modified this compound Modified_this compound->Ribosome Binding Inhibited

Caption: this compound's action and the enzymatic resistance mechanism.

Workflow for Synthesis and Evaluation of this compound Analogs Start Start: Design of this compound Analog Synthesis Chemical Synthesis of Analog Start->Synthesis Purification Purification and Characterization (HPLC, MS, NMR) Synthesis->Purification Biological_Evaluation Biological Evaluation Purification->Biological_Evaluation MIC_Assay MIC Determination vs. Sensitive & Resistant Strains Biological_Evaluation->MIC_Assay Antibacterial Activity AME_Assay AME Inhibition Assay Biological_Evaluation->AME_Assay Resistance Evasion Toxicity_Assay In Vitro Toxicity Assay Biological_Evaluation->Toxicity_Assay Safety Profile Data_Analysis Data Analysis and Structure-Activity Relationship MIC_Assay->Data_Analysis AME_Assay->Data_Analysis Toxicity_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A generalized workflow for developing novel this compound analogs.

References

Application Notes: Paromomycin as a Tool for Studying Ribosomal Function and Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromomycin is an aminoglycoside antibiotic that inhibits protein synthesis by targeting the ribosome.[1][2] Originally discovered in the 1950s, it is used clinically to treat various parasitic infections, including leishmaniasis and amoebiasis.[2][3] For researchers, this compound's specific mechanism of action makes it an invaluable tool for investigating the fundamental processes of translation, including ribosomal decoding, translational fidelity, and termination. By binding to a highly conserved region of the ribosomal RNA, this compound induces errors in protein synthesis, providing a means to probe these critical cellular functions.[4]

Mechanism of Action

This compound exerts its effects by binding to the decoding A-site within the small ribosomal subunit. In prokaryotes, it targets the 16S rRNA, while in eukaryotes, it binds to the analogous site in the 18S rRNA. The binding site is located in a region known as helix 44 (h44).

Upon binding, this compound induces a distinct conformational change in the A-site. Specifically, it causes two universally conserved adenine residues (A1492 and A1493 in E. coli) to flip out from their stacked position within the helix. This "flipped-out" conformation mimics the state the ribosome adopts when a correct (cognate) codon-anticodon pairing has occurred. By locking the A-site into this "on" state, this compound compromises the ribosome's proofreading ability. This disruption leads to two primary consequences:

  • Decreased Translational Fidelity: The ribosome is more likely to accept near-cognate aminoacyl-tRNAs, resulting in the misincorporation of incorrect amino acids into the growing polypeptide chain.

  • Stop Codon Readthrough: The ribosome fails to efficiently recognize stop codons (UAA, UAG, UGA), instead inserting a near-cognate tRNA and continuing translation, leading to C-terminally extended proteins.

While this compound binds to both prokaryotic and eukaryotic ribosomes, subtle differences in the A-site sequence, such as the A1408G substitution in eukaryotes, can lead to lower binding affinity compared to bacterial ribosomes, contributing to its selective antibiotic activity. However, its potent activity on the ribosomes of certain parasites, like Leishmania, explains its therapeutic efficacy as an anti-protozoal agent.

Key Research Applications

  • Probing the A-Site and Decoding Mechanism: this compound's well-defined binding pocket makes it an excellent probe for studying the structure and dynamics of the ribosomal A-site. Binding studies can reveal how modifications to the ribosome or the presence of other factors affect the decoding center.

  • Inducing and Quantifying Amino Acid Misincorporation: By treating cells or cell-free systems with this compound, researchers can induce translational errors at controlled levels. This is useful for studying the cellular consequences of inaccurate protein synthesis, such as protein misfolding, aggregation, and the activation of stress responses.

  • Measuring Stop Codon Readthrough: this compound is widely used as a positive control in assays designed to study translational termination and stop codon readthrough. It allows researchers to investigate the influence of mRNA context (the nucleotides surrounding the stop codon) on termination efficiency and to screen for other compounds that may modulate this process.

  • Investigating Ribosomal Resistance Mechanisms: Studying how mutations in ribosomal proteins or rRNA confer resistance to this compound can provide fundamental insights into the interplay between different parts of the ribosome during translation.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's interaction with ribosomes and its effects on translation.

Table 1: this compound Binding Affinities to Ribosomal A-Site Constructs

Organism/SystemMethodBinding Affinity (K D )Reference(s)
Leishmania mexicana rRNASurface Plasmon Resonance (SPR)1.1 µM
E. coli 16S rRNA modelIsothermal Titration Calorimetry (ITC)0.2 µM
Yeast (S. cerevisiae) RibosomesIsothermal Titration Calorimetry (ITC)76.6 nM
Human 18S rRNA A-SiteFRET-based Assay~0.1 µM
E. coli 16S rRNA A-SiteFRET-based Assay~0.03 µM

Table 2: Effective Concentrations of this compound and Observed Effects

Experimental SystemConcentrationObserved EffectReference(s)
Leishmania mexicana promastigotes~200 µM50% growth inhibition (IC₅₀)
Yeast (S. cerevisiae) cell-free100 µMOptimal mistranslation of poly(U) template
Yeast (S. cerevisiae) cells0.5 mg/mL (~820 µM)5-fold increase in stop codon readthrough; 3-fold increase in amino acid misincorporation
Leishmania cell-free system20-80 µM7- to 15-fold increase in misreading frequency
Human cells (HEK293T)100-500 µg/mLDose-dependent increase in stop codon readthrough in reporter assays

Visualizations

Mechanism_of_Action This compound's Mechanism of Action at the Ribosomal A-Site cluster_ribosome Small Ribosomal Subunit cluster_factors Translational Components cluster_outcomes Consequences A_site A-Site (h44) A1492, A1493 (stacked) P_site P-Site Fidelity Correct Decoding (Fidelity Maintained) A_site->Fidelity Proofreading OK Error Incorrect Decoding (Misreading / Readthrough) A_site->Error Proofreading Bypassed E_site E-Site mRNA mRNA Codon tRNA_cognate Cognate aa-tRNA tRNA_cognate->A_site Correct Pairing tRNA_near_cognate Near-Cognate aa-tRNA tRNA_near_cognate->A_site Incorrect Pairing (Accepted due to this compound) This compound This compound This compound->A_site Binds & Forces 'Flipped-Out' Conformation of A1492/A1493

Caption: this compound binds the ribosomal A-site, inducing a conformational change that promotes incorrect tRNA binding.

Luciferase_Workflow Workflow: Dual-Luciferase Assay for Stop Codon Readthrough construct 1. Design Reporter Construct (pSGDLuc: Renilla-Stop-Firefly) transfect 2. Transfect Mammalian Cells (e.g., HEK293T) construct->transfect treat 3. Treat Cells (Control vs. This compound) transfect->treat incubate 4. Incubate (e.g., 24-48 hours) treat->incubate lyse 5. Lyse Cells (Passive Lysis Buffer) incubate->lyse measure_ff 6. Measure Firefly Luciferase (Add LAR II Substrate) lyse->measure_ff measure_ren 7. Measure Renilla Luciferase (Add Stop & Glo® Reagent) measure_ff->measure_ren Quench & Initiate calculate 8. Calculate Readthrough % (Firefly / Renilla Ratio) measure_ren->calculate

Caption: Experimental workflow for quantifying this compound-induced stop codon readthrough using a dual-luciferase reporter.

Logical_Flow Conceptual Applications of this compound in Translation Research This compound This compound Binding Binds Ribosomal A-Site This compound->Binding Conformation Induces 'On' Conformation Binding->Conformation App3 Application 3: Probe A-Site Structure & Dynamics Binding->App3 Fidelity Decreases Translational Fidelity Conformation->Fidelity App1 Application 1: Quantify Stop Codon Readthrough Fidelity->App1 App2 Application 2: Measure Amino Acid Misincorporation Fidelity->App2 App4 Application 4: Study Cellular Proteostasis Fidelity->App4 Method1 Method: Dual-Luciferase Assay App1->Method1 Method2 Method: In Vitro Translation / Mass Spec App2->Method2 Method3 Method: ITC / X-ray / Cryo-EM App3->Method3 Method4 Method: Ribosome Profiling / Stress Assays App4->Method4

Caption: this compound's mechanism enables diverse applications for studying translation, from fidelity to ribosome structure.

Experimental Protocols

Protocol 1: In Vitro Translation Assay for Amino Acid Misincorporation

This protocol is adapted from methods used to assess the fidelity of translation in cell-free systems. It uses a synthetic poly(U) mRNA template, which should only code for phenylalanine. This compound-induced misreading will cause the incorporation of other amino acids, such as leucine.

A. Materials

  • Nuclease-treated Rabbit Reticulocyte Lysate or Yeast Cell-Free Translation System.

  • Poly(U) mRNA template.

  • Amino acid mixture, minus leucine and phenylalanine.

  • [³H]-phenylalanine (radiolabeled).

  • [¹⁴C]-leucine (radiolabeled).

  • This compound sulfate stock solution (e.g., 10 mM in nuclease-free water).

  • Trichloroacetic acid (TCA), 10% (w/v).

  • Glass fiber filters.

  • Scintillation fluid and counter.

B. Procedure

  • Prepare Translation Reactions: On ice, prepare multiple reaction tubes. For each reaction, combine the cell-free lysate, energy mix (ATP/GTP), amino acid mixture (-Leu, -Phe), and poly(U) mRNA according to the manufacturer's instructions.

  • Add this compound: Add this compound to the experimental tubes to achieve a range of final concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 200 µM). The 0 µM tube serves as the negative control for basal error rate.

  • Add Radiolabeled Amino Acids: Add [³H]-phenylalanine and [¹⁴C]-leucine to each tube.

  • Incubate: Incubate the reactions at the recommended temperature (e.g., 30°C for yeast, 37°C for RRL) for 60 minutes.

  • Stop Reaction & Precipitate Protein: Stop the reaction by adding an excess of cold 10% TCA. This will precipitate the newly synthesized polypeptides. Incubate on ice for 30 minutes.

  • Collect Precipitate: Collect the precipitated protein by vacuum filtration through glass fiber filters. Wash the filters several times with cold 5% TCA and then with ethanol to remove unincorporated amino acids.

  • Quantify Incorporation: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter with dual-channel counting capability (for ³H and ¹⁴C).

  • Calculate Misincorporation Frequency:

    • The ³H counts represent correct phenylalanine incorporation (translation efficiency).

    • The ¹⁴C counts represent incorrect leucine incorporation (misreading).

    • Calculate the misincorporation frequency as: (CPM of ¹⁴C-Leu) / (CPM of ³H-Phe).

    • Plot the misincorporation frequency against the this compound concentration.

Protocol 2: Dual-Luciferase Reporter Assay for Stop Codon Readthrough

This protocol describes how to quantify this compound-induced stop codon readthrough in cultured mammalian cells using a dual-luciferase reporter plasmid.

A. Materials

  • Mammalian cell line (e.g., HEK293T).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Dual-luciferase reporter plasmid containing a Renilla luciferase gene, followed by an in-frame stop codon (e.g., UGA), and then a Firefly luciferase gene. A control plasmid with a sense codon instead of a stop codon is also required.

  • Transfection reagent (e.g., Lipofectamine).

  • This compound sulfate solution.

  • Phosphate-Buffered Saline (PBS).

  • Passive Lysis Buffer.

  • Dual-Luciferase® Reporter Assay System (e.g., from Promega), containing Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent.

  • Luminometer.

B. Procedure

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: The next day, transfect the cells with the dual-luciferase reporter plasmid (or the sense control plasmid) according to the transfection reagent manufacturer's protocol.

  • This compound Treatment: 4-6 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 100, 250, 500 µg/mL). The 0 µg/mL well serves as the basal readthrough control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • Cell Lysis:

    • Aspirate the culture medium and gently wash the cells once with PBS.

    • Add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 20 µL).

    • Incubate at room temperature for 15 minutes on an orbital shaker.

  • Luminometry:

    • Program the luminometer to perform a dual-injection measurement.

    • Add 20 µL of cell lysate to a luminometer plate.

    • Injection 1: Inject 100 µL of LAR II and measure Firefly luciferase activity (Reading 1).

    • Injection 2: Inject 100 µL of Stop & Glo® Reagent and measure Renilla luciferase activity (Reading 2).

  • Data Analysis:

    • For each well, calculate the ratio of Firefly/Renilla luminescence.

    • To calculate the percentage of readthrough, normalize the ratio from the stop codon construct to the ratio from the sense codon control construct:

      • % Readthrough = 100 * [(Firefly/Renilla)_stop / (Firefly/Renilla)_sense]

    • Plot the % Readthrough against the this compound concentration.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ribosome Binding

This protocol outlines the measurement of binding affinity between this compound and a model of its ribosomal RNA target using ITC.

A. Materials

  • Isothermal Titration Calorimeter (e.g., MicroCal VP-ITC).

  • RNA oligonucleotide modeling the ribosomal A-site, purified and properly folded.

  • This compound sulfate.

  • ITC Buffer (e.g., 10 mM Sodium Cacodylate, 100 mM KCl, pH 6.8).

  • Degassing station.

B. Procedure

  • Sample Preparation:

    • Prepare a solution of the A-site RNA oligonucleotide (e.g., 10 µM) in ITC buffer.

    • Prepare a solution of this compound (e.g., 250 µM) in the exact same ITC buffer from the same source to minimize dilution heats.

    • Thoroughly degas both solutions immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 300 rpm).

    • Set the injection parameters: a series of injections (e.g., 25-30) of a small volume (e.g., 10 µL) with sufficient spacing between injections for the signal to return to baseline.

  • Loading the ITC:

    • Carefully load the RNA solution into the 1.42 mL sample cell, avoiding bubbles.

    • Load the this compound solution into the injection syringe.

  • Running the Experiment:

    • Equilibrate the system until a stable baseline is achieved.

    • Initiate the injection sequence. The instrument will measure the minute heat changes (endothermic or exothermic) upon each injection of this compound into the RNA solution.

  • Control Experiment: Perform a control titration by injecting this compound into the buffer-filled sample cell to measure the heat of dilution.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Subtract the heats of dilution from the experimental data.

    • Plot the corrected heat change per mole of injectant against the molar ratio of this compound to RNA.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the instrument's software (e.g., Origin) to determine the binding affinity (Kₐ or K D ), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 4: Ribosome Profiling to Analyze Global Translational Effects of this compound

This compound is not typically used as a reagent within the ribosome profiling protocol itself; rather, ribosome profiling is an ideal method to assess the downstream consequences of this compound treatment on a transcriptome-wide scale. This protocol provides a general workflow for such an experiment.

A. Materials

  • Cultured cells or organism of interest.

  • This compound sulfate.

  • Cycloheximide (for eukaryotic samples, optional but common).

  • Lysis buffer with inhibitors.

  • RNase I.

  • Sucrose gradient solutions (e.g., 10-50%).

  • Ultracentrifuge with swinging bucket rotor.

  • Gradient fractionation system with UV monitor.

  • RNA purification kits (e.g., Trizol).

  • Reagents for library preparation (PNK, ligases, reverse transcriptase, PCR reagents).

  • Next-generation sequencer.

B. Procedure

  • Cell Treatment: Culture cells to mid-log phase. Treat one culture with an effective concentration of this compound (determined from previous dose-response experiments) and a parallel culture with vehicle (control). Incubate for a defined period (e.g., 1-4 hours).

  • Harvesting and Lysis:

    • Rapidly arrest translation. For bacteria, this can be done by flash-freezing the culture in liquid nitrogen. For eukaryotes, pre-treat with cycloheximide for 1-2 minutes before harvesting.

    • Lyse cells under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Footprinting: Treat the lysate with a specific amount of RNase I to digest all mRNA not protected by ribosomes. The enzyme concentration and digestion time must be carefully optimized to yield monosomes.

  • Monosome Isolation:

    • Layer the digested lysate onto a sucrose density gradient.

    • Perform ultracentrifugation to separate cellular components by size.

    • Fractionate the gradient while monitoring absorbance at 260 nm. Collect the fraction corresponding to the 80S (or 70S) monosome peak.

  • Footprint Extraction: Extract the RNA from the collected monosome fraction. This RNA population consists of the ~28-30 nucleotide "footprints" protected by the ribosomes.

  • Library Preparation:

    • Purify the footprint fragments by size selection on a denaturing polyacrylamide gel.

    • Ligate adapters to the 3' and 5' ends of the RNA fragments.

    • Perform reverse transcription to convert the RNA footprints into cDNA.

    • Amplify the cDNA library by PCR.

  • Sequencing and Data Analysis:

    • Sequence the prepared library using a high-throughput sequencer.

    • Align the sequencing reads to a reference genome or transcriptome.

    • Analyze the data to compare ribosome density on each mRNA between this compound-treated and control samples. Look for:

      • Changes in translation efficiency of specific genes.

      • Ribosome pausing or accumulation at specific sites (e.g., near-cognate codons).

      • Increased ribosome density downstream of stop codons, indicative of widespread readthrough.

References

Paromomycin's Broad-Spectrum Potential: Application Notes and Protocols for Investigating its Efficacy Against Protozoan Parasites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of paromomycin, an aminoglycoside antibiotic, as a therapeutic agent against a range of protozoan parasites beyond its established uses. This document includes a summary of its efficacy, detailed experimental protocols for in vitro and in vivo studies, and visualizations of its mechanism of action and experimental workflows.

Overview of this compound's Anti-Protozoal Activity

This compound has demonstrated significant activity against several medically important protozoan parasites. Its primary mechanism of action involves the inhibition of protein synthesis by binding to the 16S ribosomal RNA (rRNA) of the parasite's ribosome, leading to misreading of mRNA and ultimately, cell death.[1] This action is selective for parasite ribosomes over mammalian ribosomes, providing a therapeutic window.[1]

Quantitative Efficacy Data

The following tables summarize the in vitro and clinical efficacy of this compound against various protozoan parasites.

Table 1: In Vitro Efficacy of this compound Against Protozoan Parasites

Parasite SpeciesAssay TypeHost Cell LineKey ParameterValueReference(s)
Cryptosporidium parvumGrowth InhibitionHuman enterocyte cell lineInhibition>85% at >1000 µg/mL[2]
Cryptosporidium parvumGrowth InhibitionMadin-Darby canine kidney (MDCK)EC501184 mg/L[3]
Leishmania donovaniPromastigote Inhibition-IC50Not specified, but showed dose-dependent inhibition[4]
Leishmania mexicanaPromastigote Growth Inhibition-IC50~200 µM
Leishmania amazonensisPromastigote Inhibition-EC5014.5-fold higher in reference strain than clinical isolate
Leishmania amazonensisIntracellular Amastigote InhibitionMacrophagesEC50113-fold higher in reference strain than clinical isolate

Table 2: Clinical Efficacy and Dosage of this compound for Protozoan Infections

DiseaseParasite SpeciesDosageDurationCure Rate/EfficacyReference(s)
AmebiasisEntamoeba histolytica25-35 mg/kg/day in 3 divided doses5-10 daysNot specified
Cryptosporidiosis (in HIV patients)Cryptosporidium parvum500mg PO q6h or 1g PO q12h14-21 daysMarginal benefit, ART is treatment of choice
DientamoebiasisDientamoeba fragilis25-35 mg/kg/day in 3 divided doses7 days81.8% - 98%
GiardiasisGiardia lambliaNot specifiedNot specifiedAlternative treatment, especially in pregnancy
Visceral LeishmaniasisLeishmania donovani11-20 mg/kg/day (injectable)21 days63.8% - 98.6% (initial clinical response)

Experimental Protocols

Detailed protocols for key experiments are provided below to facilitate further research into this compound's anti-protozoal activity.

In Vitro Inhibition of Cryptosporidium parvum

This protocol is adapted from studies using human intestinal epithelial cell lines like HCT-8.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against C. parvum in vitro.

Materials:

  • HCT-8 cells (ATCC® CCL-244™)

  • Cryptosporidium parvum oocysts

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • This compound sulfate

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Staining reagents (e.g., FITC-conjugated Vicia villosa lectin for parasite detection and DAPI for host cell nuclei)

  • 96-well microplates

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Cell Seeding: Seed HCT-8 cells into 96-well plates at a density that allows them to reach approximately 80% confluency at the time of infection.

  • Oocyst Preparation: Sterilize C. parvum oocysts (e.g., with diluted bleach) and induce excystation to release sporozoites.

  • Infection: Infect the confluent HCT-8 cell monolayers with the prepared sporozoites.

  • Drug Treatment: After a 3-hour incubation to allow for parasite invasion, remove the inoculum and add fresh medium containing serial dilutions of this compound. Include a drug-free control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Fixation and Staining: After incubation, fix, permeabilize, and stain the cells to visualize parasites and host cell nuclei.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of parasites per host cell.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of parasite inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis (Leishmania amazonensis)

This protocol is based on studies evaluating this compound's efficacy in BALB/c mice.

Objective: To assess the in vivo efficacy of this compound in reducing lesion size and parasite burden in a murine model of cutaneous leishmaniasis.

Materials:

  • Female BALB/c mice

  • Leishmania amazonensis promastigotes

  • This compound sulfate solution for injection

  • Phosphate-buffered saline (PBS)

  • Calipers for lesion measurement

  • Equipment for parasite quantification (e.g., limiting dilution assay)

Protocol:

  • Infection: Infect BALB/c mice subcutaneously in the footpad or base of the tail with stationary-phase L. amazonensis promastigotes.

  • Treatment Initiation: Once lesions become measurable, randomly assign mice to treatment and control groups.

  • Drug Administration: Administer this compound intraperitoneally or topically at the desired dosages (e.g., 150 and 600 mg/kg) daily for a specified period (e.g., 14 days). The control group receives the vehicle (e.g., PBS).

  • Lesion Measurement: Measure the lesion size (diameter and thickness) regularly using calipers throughout the treatment and follow-up period.

  • Parasite Burden Quantification: At the end of the experiment, euthanize the mice and collect tissue from the infected site and draining lymph nodes. Quantify the parasite burden using methods like limiting dilution assay or quantitative PCR.

  • Data Analysis: Compare the lesion sizes and parasite loads between the treated and control groups to determine the efficacy of this compound.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Paromomycin_Mechanism cluster_parasite Protozoan Parasite This compound This compound Ribosome Parasite Ribosome (30S subunit) This compound->Ribosome Binds to 16S rRNA mRNA mRNA Ribosome->mRNA Translates Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits & Induces Misreading mRNA->Protein_Synthesis Misfolded_Proteins Misfolded/Truncated Proteins Protein_Synthesis->Misfolded_Proteins Cell_Death Parasite Cell Death Misfolded_Proteins->Cell_Death

Caption: this compound's mechanism of action in protozoan parasites.

In_Vitro_Workflow start Start seed_cells Seed Host Cells (e.g., HCT-8) start->seed_cells prepare_parasites Prepare Parasites (e.g., excyst C. parvum oocysts) seed_cells->prepare_parasites infect_cells Infect Host Cells prepare_parasites->infect_cells add_drug Add this compound (Serial Dilutions) infect_cells->add_drug incubate Incubate (48h) add_drug->incubate fix_stain Fix and Stain incubate->fix_stain image_quantify Image Acquisition & Parasite Quantification fix_stain->image_quantify calculate_ic50 Calculate IC50 image_quantify->calculate_ic50 end End calculate_ic50->end

References

Paromomycin's Impact on Parasite Mitochondrial Membrane Potential: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of the aminoglycoside antibiotic, paromomycin, on the mitochondrial membrane potential (ΔΨm) of parasitic organisms, with a primary focus on Leishmania donovani. The following sections detail the quantitative impact of this compound on parasite mitochondrial function, provide a robust experimental protocol for assessing these changes, and illustrate the proposed mechanisms of action.

Data Presentation: this compound's Effect on Mitochondrial Membrane Potential

This compound has been demonstrated to significantly reduce the mitochondrial membrane potential in Leishmania donovani, the causative agent of visceral leishmaniasis. This effect is a key indicator of the drug's mechanism of action against the parasite. The data summarized below is collated from in vitro studies.

ParameterValueOrganismNotes
This compound Concentration 150 µMLeishmania donovani promastigotesThis concentration resulted in a significant decrease in Rhodamine 123 fluorescence, indicating a loss of mitochondrial membrane potential.[1]
150-200 µMLeishmania donovani promastigotesThis concentration range, equivalent to the LC50, was shown to lower the mitochondrial membrane potential.[2]
Exposure Time 72 hoursLeishmania donovani promastigotesA significant decrease in mitochondrial membrane potential was observed after this duration of drug exposure.[1][3]
24-72 hoursLeishmania donovani promastigotesA decline in mitochondrial membrane potential was noted within this timeframe.[2]
Observed Effect Significant decrease in Rhodamine 123 fluorescenceLeishmania donovani promastigotesThis indicates a depolarization of the mitochondrial membrane.
Less pronounced reduction in ΔΨm in resistant strainsThis compound-resistant Leishmania donovaniResistant parasite lines exhibit a diminished effect on their mitochondrial membrane potential when exposed to this compound.

Experimental Protocols

This section provides a detailed methodology for the measurement of mitochondrial membrane potential in Leishmania promastigotes using the fluorescent dye Rhodamine 123, followed by flow cytometric analysis.

Protocol: Measurement of Mitochondrial Membrane Potential in Leishmania Promastigotes using Rhodamine 123 and Flow Cytometry

Objective: To quantitatively assess the effect of this compound on the mitochondrial membrane potential of Leishmania promastigotes.

Principle: Rhodamine 123 is a cell-permeant, cationic fluorescent dye that accumulates in the mitochondria of healthy cells in a manner dependent on the mitochondrial membrane potential. A decrease in ΔΨm results in reduced accumulation of Rhodamine 123 and consequently, a decrease in fluorescence intensity, which can be quantified using flow cytometry.

Materials:

  • Leishmania donovani promastigotes (wild-type and/or this compound-resistant strains)

  • Complete M199 medium (or other suitable culture medium for Leishmania)

  • This compound sulfate

  • Rhodamine 123 (stock solution, e.g., 1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Flow cytometer with a 488 nm laser for excitation

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Parasite Culture and Treatment:

    • Culture Leishmania donovani promastigotes in complete M199 medium at 25°C until they reach the mid-logarithmic phase of growth.

    • Determine the parasite density using a hemocytometer.

    • Seed the parasites at a density of 1 x 10^6 cells/mL in fresh culture medium.

    • Treat the parasite cultures with the desired concentration of this compound (e.g., 150 µM) for the specified duration (e.g., 72 hours). Include an untreated control group.

  • Staining with Rhodamine 123:

    • After the treatment period, harvest the promastigotes by centrifugation at 1500 x g for 10 minutes at room temperature.

    • Wash the cell pellet once with PBS and resuspend in fresh, pre-warmed PBS.

    • Add Rhodamine 123 to a final concentration of 0.05 µM.

    • Incubate the cells for 30 minutes at 25°C in the dark.

  • Flow Cytometry Analysis:

    • Following incubation, wash the cells once with PBS to remove excess dye.

    • Resuspend the final cell pellet in 500 µL of PBS for flow cytometry analysis.

    • Acquire data on a flow cytometer.

      • Use a 488 nm excitation laser.

      • Collect the Rhodamine 123 fluorescence signal in the green channel (FL1), typically using a 530/30 nm band-pass filter.

    • Collect a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

    • Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) of the cell population. A decrease in MFI in the this compound-treated group compared to the untreated control indicates a reduction in mitochondrial membrane potential.

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Parasite Culture & Treatment cluster_staining Staining cluster_analysis Analysis culture Culture Leishmania promastigotes to mid-log phase treat Treat with this compound (e.g., 150 µM for 72h) culture->treat control Untreated Control culture->control harvest Harvest and Wash Parasites treat->harvest control->harvest stain Incubate with Rhodamine 123 (0.05 µM for 30 min) harvest->stain flow Flow Cytometry Analysis (Ex: 488nm, Em: 530nm) stain->flow data Data Analysis: Compare Mean Fluorescence Intensity flow->data paromomycin_pathway cluster_parasite Parasite Cell This compound This compound mito_protein_syn Mitochondrial Protein Synthesis This compound->mito_protein_syn inhibition cyto_protein_syn Cytoplasmic Protein Synthesis This compound->cyto_protein_syn inhibition resp_chain Respiratory Chain Function mito_protein_syn->resp_chain disruption cyto_protein_syn->resp_chain disruption mmp Mitochondrial Membrane Potential (ΔΨm) resp_chain->mmp decrease atp ATP Production mmp->atp decrease cell_death Parasite Death atp->cell_death

References

Application Note: In Silico Modeling of Paromomycin Binding to Viral Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paromomycin, an aminoglycoside antibiotic, has traditionally been used to treat parasitic and bacterial infections.[1][2] Recent computational studies have highlighted its potential as a broad-spectrum antiviral agent by targeting key viral proteins.[3][4] This application note provides a detailed protocol for the in silico modeling of this compound binding to viral proteins, with a specific focus on Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and a brief mention of Human Immunodeficiency Virus (HIV). The methodologies described herein can be adapted for the investigation of this compound's interaction with other viral proteins.

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding affinity and stability of ligand-protein complexes, thereby accelerating the drug discovery process. This document outlines the workflow for preparing the protein and ligand, performing molecular docking and MD simulations, and analyzing the results to assess the binding of this compound to viral protein targets.

Viral Protein Targets of Interest

The primary targets for this compound that have been investigated through in silico modeling are key proteins involved in the lifecycle of SARS-CoV-2.

  • SARS-CoV-2 Spike (S1) Protein: This protein is located on the surface of the virus and is crucial for its entry into host cells by binding to the ACE2 receptor.

  • SARS-CoV-2 Main Protease (Mpro or 3CLpro): This enzyme is essential for the replication of the virus by cleaving polyproteins into functional viral proteins.

  • Human Immunodeficiency Virus (HIV): Some in silico studies have explored the interaction of this compound derivatives with the HIV-1 gp120-CXCR4 complex, which is critical for viral entry into host cells.

While specific studies on this compound binding to proteins from other viruses like Dengue, Ebola, or Zika are not extensively available, the protocols outlined below can be applied to investigate potential interactions with key proteins from these viruses, such as:

  • Dengue Virus: NS2B/NS3 protease, NS5 polymerase.

  • Ebola Virus: VP35, VP40 matrix protein.

  • Zika Virus: NS2B/NS3 protease, NS5 polymerase.

Experimental Protocols

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

3.1.1. Preparation of Viral Protein Receptor:

  • Obtain Protein Structure: Download the 3D crystal structure of the target viral protein from the Protein Data Bank (PDB). For example, the SARS-CoV-2 main protease (PDB ID: 6LU7) and spike protein (PDB ID: 6M0J).

  • Prepare the Protein:

    • Remove water molecules and any existing ligands from the protein structure.

    • Add polar hydrogen atoms.

    • Assign Kollman charges to the protein.

    • Save the prepared protein in PDBQT format using software like AutoDockTools.

3.1.2. Preparation of this compound Ligand:

  • Obtain Ligand Structure: Retrieve the 3D structure of this compound from a chemical database such as PubChem (PubChem CID: 16558).

  • Prepare the Ligand:

    • Minimize the energy of the ligand structure using a force field like MMFF94.

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

3.1.3. Docking Simulation:

  • Grid Box Generation: Define a grid box around the active site of the viral protein. The size and center of the grid box should be sufficient to encompass the binding pocket.

  • Run Docking: Perform the molecular docking using software like AutoDock Vina. The program will generate multiple binding poses of this compound within the protein's active site, ranked by their binding affinity (docking score).

Molecular Dynamics (MD) Simulation Protocol

MD simulations are used to study the dynamic behavior and stability of the this compound-protein complex over time.

3.2.1. System Preparation:

  • Select Docked Complex: Choose the best-docked pose of the this compound-protein complex from the molecular docking results.

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

  • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system and mimic physiological salt concentrations.

3.2.2. Simulation:

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 atm) in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

  • Production Run: Run the production MD simulation for a sufficient time (e.g., 100 ns) to observe the stability of the complex.

Binding Free Energy Calculation Protocol (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to calculate the binding free energy of the this compound-protein complex from the MD simulation trajectory.

  • Trajectory Analysis: Extract snapshots of the complex from the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, protein, and ligand separately:

    • Molecular mechanics energy (van der Waals and electrostatic interactions).

    • Polar solvation energy (calculated using the Poisson-Boltzmann equation).

    • Nonpolar solvation energy (calculated based on the solvent-accessible surface area).

  • Calculate Binding Free Energy: The binding free energy (ΔG_bind) is calculated using the following equation:

    ΔG_bind = G_complex - (G_protein + G_ligand)

Data Presentation

The following tables summarize the quantitative data from in silico studies of this compound binding to SARS-CoV-2 proteins.

Table 1: Molecular Docking Scores of this compound with SARS-CoV-2 Proteins

Viral Protein TargetPDB IDDocking Score (kcal/mol)Reference
Spike Protein (S1)6M0J-8.5
Main Protease (Mpro)6LU7-9.2

Table 2: Binding Free Energy of this compound with SARS-CoV-2 Proteins (from MD simulations)

Viral Protein TargetPDB IDBinding Free Energy (kcal/mol)MethodReference
Spike Protein (S1)6M0J-35.2 ± 3.4MM/GBSA
Main Protease (Mpro)6LU7-42.7 ± 4.1MM/GBSA

Table 3: Interacting Residues of SARS-CoV-2 Proteins with this compound

Viral Protein TargetKey Interacting Amino Acid Residues
Spike Protein (S1)TYR-453, GLN-493, SER-494, GLY-496, GLN-498, THR-500, GLY-502, TYR-505
Main Protease (Mpro)THR-25, HIS-41, CYS-44, THR-45, SER-46, MET-49, ASN-142, CYS-145, HIS-163, HIS-164, MET-165, GLU-166, HIS-172, GLN-189, THR-190, ALA-191

Mandatory Visualization

The following diagrams illustrate the workflows and conceptual relationships described in this application note.

In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_analysis Post-Simulation Analysis Protein_Structure Obtain Viral Protein Structure (PDB) Prepare_Protein Prepare Protein (Add H, Assign Charges) Protein_Structure->Prepare_Protein Ligand_Structure Obtain this compound Structure (PubChem) Prepare_Ligand Prepare Ligand (Energy Minimization) Ligand_Structure->Prepare_Ligand Grid_Generation Define Grid Box Prepare_Protein->Grid_Generation Run_Docking Perform Docking (AutoDock Vina) Prepare_Ligand->Run_Docking Grid_Generation->Run_Docking Docking_Results Analyze Docking Poses and Scores Run_Docking->Docking_Results System_Setup System Setup (Solvation, Ionization) Docking_Results->System_Setup Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production_Run Production MD Run Equilibration->Production_Run MD_Trajectory Generate Trajectory Production_Run->MD_Trajectory MM_PBSA MM/PBSA Calculation MD_Trajectory->MM_PBSA Binding_Energy Calculate Binding Free Energy MM_PBSA->Binding_Energy

Caption: Workflow for in silico modeling of this compound binding to viral proteins.

Paromomycin_Antiviral_Mechanism This compound This compound Binding Binding to Active Site This compound->Binding Viral_Protein Viral Protein (e.g., Spike, Protease) Viral_Protein->Binding Inhibition Inhibition of Protein Function Binding->Inhibition Replication_Block Blockage of Viral Replication/Entry Inhibition->Replication_Block

Caption: Conceptual pathway of this compound's potential antiviral action.

Conclusion

The in silico modeling protocols detailed in this application note provide a robust framework for investigating the binding of this compound to various viral proteins. The data presented for SARS-CoV-2 suggests that this compound has a strong binding affinity for both the spike protein and the main protease, indicating its potential as a dual-target inhibitor. These computational findings provide a strong basis for further in vitro and in vivo experimental validation. Researchers are encouraged to apply these methodologies to explore the interaction of this compound with other viral targets to uncover its broader antiviral potential.

References

Safety Operating Guide

Safe Disposal of Paromomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of paromomycin, an aminoglycoside antibiotic, is a critical component of laboratory safety and environmental stewardship. Improper disposal can contribute to the development of antimicrobial resistance (AMR) and contaminate ecosystems.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a research and drug development setting.

Immediate Safety and Handling Precautions

This compound sulfate is classified as a hazardous chemical that may cause respiratory irritation and is suspected of damaging fertility or the unborn child.[3] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and gloves, when handling this compound in any form. For operations that may generate dust or aerosols, a NIOSH/MSHA-approved respirator is recommended.[3][4]

  • Handling: Avoid ingestion and inhalation. Prevent contact with skin and eyes. In case of a spill, contain the material using an inert absorbent and place it in a suitable, sealed container for disposal. Do not empty this compound solutions into drains.

This compound Waste Segregation and Collection

Proper segregation of this compound waste at the point of generation is crucial to ensure safe and compliant disposal.

Waste Stream Description Collection and Containment Procedure
Solid this compound Waste Unused or expired pure this compound powder, contaminated consumables (e.g., weigh boats, contaminated gloves, bench paper).Collect in a dedicated, clearly labeled, leak-proof hazardous waste container. Ensure the container is kept closed when not in use.
Liquid this compound Waste Stock solutions, unused media containing this compound, and rinsate from cleaning contaminated equipment.Collect in a designated, leak-proof, and chemically compatible hazardous waste container labeled "Antibiotic-containing solution." Do not mix with other chemical waste unless permitted by your institution's EHS.
Contaminated Sharps Needles, syringes, and other sharps contaminated with this compound.Dispose of immediately in a designated, puncture-resistant sharps container.
Biohazardous Waste with this compound Cell culture media containing this compound and live organisms.Must be handled as biohazardous waste. Deactivate biological material (e.g., by autoclaving) if institutional guidelines permit, but treat the resulting liquid as chemical waste, as autoclaving may not degrade the antibiotic.

Disposal Procedures

The primary goal of this compound disposal is to prevent its release into the environment.

Step 1: Containment and Labeling Ensure all this compound waste is stored in appropriate, well-sealed containers. Label each container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health & Safety (EHS) department.

Step 2: Consultation with EHS Before disposal, consult your institution's EHS guidelines. They will provide specific instructions for waste pickup and disposal that comply with local, regional, and national regulations.

Step 3: Approved Disposal Methods The following are generally accepted disposal methods for antibiotic waste. The specific method will be determined by your waste management provider.

  • Incineration: High-temperature incineration at a licensed facility is the preferred method for destroying pharmaceutical waste.

  • Landfill: Disposal in a specially designated and engineered hazardous waste landfill may be used for solid waste.

  • Chemical Waste Treatment: Liquid waste may undergo treatment to remove or destroy the active pharmaceutical ingredient before final disposal.

Note: Never dispose of this compound waste down the drain or in the regular trash.

Decontamination of Laboratory Equipment

Equipment and glassware contaminated with this compound must be decontaminated before reuse or disposal.

Experimental Protocol: Equipment Decontamination

  • Initial Rinse: Thoroughly rinse the surfaces of contaminated equipment with a suitable solvent (e.g., deionized water, as this compound sulfate is water-soluble).

  • Collect Rinsate: Collect all rinsate as liquid this compound waste in your designated hazardous waste container.

  • Secondary Wash: Wash the equipment with a standard laboratory detergent and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the equipment to air dry or dry in an oven as appropriate.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Paromomycin_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Form start->waste_type solid Solid Waste (Powder, Contaminated Labware) waste_type->solid Solid liquid Liquid Waste (Solutions, Media, Rinsate) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid biohazard_check Biohazardous? liquid->biohazard_check collect_sharps Collect in Puncture-Proof Sharps Container sharps->collect_sharps bio_yes Decontaminate Biologicals (e.g., Autoclave) biohazard_check->bio_yes Yes collect_liquid Collect in Labeled Liquid Waste Container biohazard_check->collect_liquid No bio_yes->collect_liquid Treat liquid as chemical waste store Store Securely for Pickup collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Arrange Disposal via Institutional EHS store->contact_ehs end Final Disposal by Licensed Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

This comprehensive approach to this compound disposal will help ensure the safety of laboratory personnel and protect the environment from the risks associated with pharmaceutical waste.

References

Personal protective equipment for handling Paromomycin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Paromomycin

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Summary and Personal Protective Equipment (PPE)

This compound presents several health hazards that necessitate the use of appropriate personal protective equipment. It can be harmful if swallowed, toxic upon skin contact or inhalation, and may cause skin, eye, and respiratory irritation.[1][2] Furthermore, it is suspected of damaging fertility or the unborn child and may be toxic to the kidneys, liver, and heart with repeated or prolonged exposure.[1][3]

The following table summarizes the recommended PPE for handling this compound.

Protection Type Required PPE Specifications and Use Cases
Respiratory Dust respirator / Air-purifying respiratorUse when handling powdered this compound to prevent inhalation of dust particles.[4] Ensure a proper fit and use an approved/certified respirator. For firefighting or major spills, a self-contained breathing apparatus may be necessary.
Hand Chemical-resistant glovesUse nitrile, neoprene, P.V.C., or rubber gloves. Double gloving is recommended for enhanced protection. Always wear gloves on clean hands and wash hands thoroughly after removal.
Eye Safety glasses with side shields or chemical gogglesEssential for protecting eyes from dust and splashes. A full-face shield can provide supplementary protection but should not be used as the primary eye protection. An eyewash station must be readily accessible.
Body Laboratory coat / Impervious clothingA standard lab coat is suitable for handling small quantities (up to 500 grams). For larger quantities or manufacturing operations, disposable coveralls with low permeability are recommended.
Footwear Closed-toe shoes / Protective shoe coversClosed-toe shoes are a minimum requirement in a laboratory setting. Protective shoe covers are recommended when handling larger quantities.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps for safe handling.

Paromomycin_Handling_Workflow This compound Handling and Safety Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Visually Check Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If Intact DonPPE Don Appropriate PPE Store->DonPPE Weighing Weigh in a Ventilated Enclosure DonPPE->Weighing Preparation Prepare Solutions in a Fume Hood Weighing->Preparation Decontaminate Decontaminate Work Surfaces Preparation->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Dispose Dispose of Waste per Guidelines DoffPPE->Dispose Spill Spill SpillCleanup Minor: Use Spill Kit Major: Evacuate & Alert Spill->SpillCleanup Exposure Personal Exposure FirstAid Eye: Flush for 15 min Skin: Wash with Soap & Water Inhalation: Move to Fresh Air Ingestion: Seek Medical Help Exposure->FirstAid

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Receiving and Storage :

    • Upon receipt, inspect the container for any signs of damage or leakage.

    • Store this compound in a tightly sealed container in a cool, well-ventilated, and dry area, away from direct sunlight and sources of ignition.

  • Preparation and Handling :

    • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

    • Avoid the formation of dust during handling.

    • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

    • Do not eat, drink, or smoke in areas where this compound is handled.

  • Weighing and Solution Preparation :

    • When weighing the powdered form, use a balance inside a ventilated enclosure.

    • For solution preparation, add the powder to the solvent in a fume hood to prevent aerosol generation.

Emergency Procedures

Immediate and appropriate action is critical in the event of exposure or a spill.

Emergency Type Immediate Action
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spills Minor Spills: Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an absorbent material. Use dry clean-up methods and avoid generating dust. Dampening the spill with water can help prevent dust from becoming airborne. Collect the material into a suitable container for disposal. Major Spills: Evacuate the area immediately and alert emergency personnel. Only trained personnel should handle the cleanup.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and potential harm to others.

  • Unused or Expired this compound :

    • The preferred method of disposal is through a registered drug take-back program.

    • If a take-back program is not accessible, mix the this compound with an undesirable substance like coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.

    • Place the mixture in a sealed plastic bag and dispose of it in the household trash.

    • Do not flush this compound down the toilet unless specifically instructed to do so by the product labeling, as this can harm aquatic life.

  • Contaminated Materials :

    • Dispose of all contaminated PPE (gloves, lab coats, etc.) and cleaning materials as hazardous waste in accordance with local, state, and federal regulations.

    • Before recycling or discarding the original container, ensure all personal and prescription information is removed or blacked out to protect privacy.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.